3-(4-Bromophenyl)-6-chloropyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVQWFBJVWQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423335 | |
| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-50-3 | |
| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Bromophenyl)-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Bromophenyl)-6-chloropyridazine is a halogenated heterocyclic compound featuring a pyridazine core substituted with a 4-bromophenyl group at the 3-position and a chlorine atom at the 6-position. This molecule serves as a pivotal building block in medicinal chemistry and materials science due to its two distinct and reactive halogenated sites. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective functionalization, making it an attractive scaffold for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents and functional organic materials. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, offering a technical resource for researchers in organic synthesis and drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized below. The lack of extensive public data underscores its status as a specialized research chemical.
Compound Identification
Quantitative data for properties such as melting point, boiling point, and solubility are not widely reported in public literature, a common characteristic for specialized laboratory reagents. Commercial suppliers like Sigma-Aldrich offer the compound, though they indicate that analytical data is not routinely collected for this specific product, placing the onus of identity and purity confirmation on the end-user.[1]
| Property | Value | Source |
| IUPAC Name | This compound | (Predicted) |
| Molecular Formula | C₁₀H₆BrClN₂ | [2] |
| Molecular Weight | 270.53 g/mol | (Calculated) |
| Physical Form | Solid | [3] |
| SMILES String | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | [2] |
| InChI Key | KNYWWMABMAMYEU-UHFFFAOYSA-N | [2] |
Note: A definitive CAS Number is not consistently reported across major public databases for this specific isomer.
Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show signals in the aromatic region. The pyridazine ring protons would likely appear as two doublets. The 4-bromophenyl group would also present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum would display ten distinct signals for the ten carbon atoms in the molecule, with chemical shifts corresponding to aromatic and heteroaromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and C-Cl and C-Br stretching vibrations.
Synthesis and Purification
The most logical and widely practiced method for the synthesis of 3-aryl-6-chloropyridazines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the pyridazine and phenyl rings.
Synthetic Route: Suzuki-Miyaura Cross-Coupling
The primary synthetic route involves the reaction of 3,6-dichloropyridazine with 4-bromophenylboronic acid. This approach is favored due to the commercial availability of the starting materials and the robustness of the Suzuki coupling methodology.[4][5]
Caption: Synthetic Workflow via Suzuki Coupling.
Detailed Experimental Protocol (Generalized)
This protocol is based on established procedures for Suzuki-Miyaura couplings of chloropyridazines and related chloroheterocycles.[4][6]
-
Reaction Setup: To a flame-dried reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), 4-bromophenylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).
-
Catalyst and Solvent Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.). The vessel is then purged with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added.
-
Reaction Execution: The reaction mixture is heated, typically to between 80-100 °C, and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with water and brine. The organic phase is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its two distinct halogenated positions, which can be functionalized selectively.
Caption: Key Reactivity Sites and Transformations.
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The chlorine atom on the electron-deficient pyridazine ring is highly activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines yields 6-amino-3-(4-bromophenyl)pyridazine derivatives.
-
Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form the corresponding ethers.
-
Thiols: Thiolates can be used to synthesize 6-thioether-3-(4-bromophenyl)pyridazines.
This reaction is fundamental to building molecular diversity from this scaffold.
Palladium-Catalyzed Cross-Coupling at the 4-Bromophenyl Moiety
The C-Br bond on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[7]
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.
-
Stille Coupling: Coupling with organostannanes, which are stable to air and moisture.[8][9][10][11][12]
The ability to perform these reactions subsequent to SNAr at the 6-position allows for a divergent synthetic strategy from a common intermediate.
Applications in Drug Discovery and Materials Science
The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. The 3,6-disubstituted pyridazine motif, accessible from this compound, is of particular interest in drug discovery for targeting a range of biological targets. The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of potential drug candidates for screening.
In materials science, the rigid, aromatic structure and the potential for extension through cross-coupling reactions make this and related compounds interesting building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a versatile and valuable synthetic intermediate. Its primary utility stems from the presence of two distinct, selectively addressable halogenated sites. While detailed physicochemical and spectroscopic data are sparse, its synthesis via Suzuki-Miyaura coupling is well-precedented. The ability to perform subsequent nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a powerful scaffold for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to employ this compound in their synthetic endeavors.
References
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Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]
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Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]
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Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Available at: [Link]
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Zora. (2018). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. University of Zurich. Available at: [Link]
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ResearchGate. (2025). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. ResearchGate. Available at: [Link]
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PrepChem. (n.d.). Preparation of Intermediate 6-(p-bromophenyl)-3-chloropyridazine. PrepChem.com. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
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Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]
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NROChemistry. (n.d.). Stille Coupling. NROChemistry. Available at: [Link]
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Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system. Google Patents.
- Google Patents. (n.d.). CN104292168A - Preparation method of 3-phenyl-4-hydroxy-6-chloropyridazine. Google Patents.
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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PubChemLite. (n.d.). 3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2). PubChemLite. Available at: [Link]
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A Comprehensive Technical Guide to 3-(4-Bromophenyl)-6-chloropyridazine
Executive Summary: This guide provides an in-depth technical overview of 3-(4-Bromophenyl)-6-chloropyridazine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a robust and widely-used synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, and discuss its strategic applications in drug discovery. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to provide researchers, scientists, and drug development professionals with a reliable and practical resource.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in drug design.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a cornerstone for the development of novel therapeutic agents. Compounds incorporating the pyridazine scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]
Within this important class of compounds, this compound stands out as a particularly versatile synthetic intermediate. Its structure is strategically functionalized with two distinct halogen atoms at key positions:
-
A chloro group on the electron-deficient pyridazine ring, which is susceptible to nucleophilic aromatic substitution.
-
A bromo group on the phenyl ring, which is an ideal handle for further palladium-catalyzed cross-coupling reactions.
This orthogonal reactivity allows for sequential, site-selective modifications, making it an invaluable precursor for building complex molecular architectures and generating diverse chemical libraries for high-throughput screening.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in research.
Table 1: Compound Identification and Physicochemical Properties
| Identifier | Value | Source |
| Compound Name | This compound | - |
| MDL Number | MFCD04116239 | [3] |
| Molecular Formula | C₁₀H₆BrClN₂ | |
| Molecular Weight | 273.53 g/mol | Calculated |
| SMILES | Brc1ccc(cc1)c2nnc(cc2)Cl | |
| InChI | 1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |
| Predicted XlogP | 3.2 | [4] |
Expected Spectroscopic Characteristics
While specific spectral data should be acquired for each synthesized batch, the expected characteristics based on the molecule's structure are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The spectrum would feature two sets of signals: an AA'BB' system (appearing as two doublets) for the 1,4-disubstituted bromophenyl ring and an AB system (two doublets) for the two adjacent protons on the pyridazine ring.[5][6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 distinct signals for the 10 carbon atoms, as there is no molecular symmetry that would make any carbons equivalent. Signals for carbons attached to halogens will appear in characteristic regions, and the carbons of the electron-deficient pyridazine ring will be shifted downfield.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion (M⁺) cluster.[7] Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the isotopic pattern will be complex, showing peaks at M, M+2, and M+4, which is a definitive signature for the compound's elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the 1400-1600 cm⁻¹ region, and strong, sharp bands in the fingerprint region corresponding to C-Cl and C-Br bond vibrations.[7]
Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of aryl-substituted pyridazines is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of boronic acid reagents and the reaction's high tolerance for various functional groups.[8][9]
Retrosynthetic Analysis & Reaction Scheme
A logical retrosynthetic disconnection of this compound is made at the carbon-carbon bond between the two rings. This points directly to 3,6-dichloropyridazine and (4-bromophenyl)boronic acid as the ideal starting materials. The selective mono-arylation is feasible due to the different reactivities of the two chloro-substituents on the pyridazine ring, though careful control of stoichiometry is required.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methodologies for the synthesis of pyridazine derivatives.[8][10]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), (4-bromophenyl)boronic acid (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and ethanol. Subsequently, add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 2.0 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
The "Why": Understanding the Catalytic Cycle
The success of the Suzuki coupling lies in its robust and well-understood catalytic cycle. Explaining this mechanism provides insight into the choice of reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate complex, transfers its organic group (the 4-bromophenyl moiety) to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Applications in Research and Drug Development
The true value of this compound is realized in its utility as a scaffold for creating more complex, high-value molecules.
A Platform for Molecular Diversification
The two different halogen atoms provide chemists with orthogonal chemical handles for sequential, controlled functionalization.
Caption: Synthetic utility workflow for molecular diversification.
-
Pathway A (C-Cl Bond): The chloro-substituent on the electron-poor pyridazine ring is readily displaced by various nucleophiles (amines, alcohols, thiols) in SₙAr reactions. This is a common strategy for introducing pharmacophores that can interact with biological targets.[11]
-
Pathway B (C-Br Bond): The bromophenyl group can undergo a second cross-coupling reaction, allowing for the introduction of different aryl, heteroaryl, or alkyl groups. This enables extensive exploration of the structure-activity relationship (SAR) at that position.
Precursor to Bioactive Compounds
The pyridazine core is a key feature in many compounds with demonstrated therapeutic potential. For instance, various substituted pyridazines have been investigated as PARP-1 inhibitors for anticancer applications.[2] The incorporation of chlorine-containing heterocycles is a well-established strategy in drug design, with over 250 FDA-approved chloro-containing drugs on the market, highlighting their importance in modulating pharmacokinetic and pharmacodynamic properties.[12][13]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar halogenated aromatic compounds should be used to inform handling procedures.[14][15][16]
Table 2: Inferred GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[15] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[14][15] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[14][15] |
| STOT - Single Exposure | H335: May cause respiratory irritation.[14][15] |
Handling Precautions
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[15]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in the fields of drug discovery and materials science. Its value is derived from the convergence of a biologically relevant pyridazine core and two orthogonally reactive halogen handles. The reliable and scalable synthesis via Suzuki-Miyaura coupling makes it readily accessible for research. By enabling the systematic and site-selective introduction of diverse functional groups, this compound serves as a powerful platform for generating novel molecules with tailored properties, paving the way for the discovery of next-generation therapeutics and advanced materials.
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… OUCI. [Link]
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(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
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Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Semantic Scholar. [Link]
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2 - Safety Data Sheet. Watson International Ltd. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (NIH). [Link]
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3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. PubChem. [Link]
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Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]
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3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2). PubChemLite. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
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Spectroscopic and Synthetic Elucidation of 3-(4-Bromophenyl)-6-chloropyridazine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a robust synthetic protocol for 3-(4-Bromophenyl)-6-chloropyridazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into its synthesis and characterization.
Introduction: The Significance of Substituted Pyridazines
Pyridazine scaffolds are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. The introduction of specific aryl and halo- substituents onto the pyridazine core, as in this compound, allows for the fine-tuning of its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. Accurate and thorough spectroscopic characterization is paramount for unequivocal structure confirmation and for ensuring the purity and quality of the synthesized compound. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides a validated synthetic route for its preparation.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for the synthesis of 3-aryl-6-chloropyridazines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful tool for the formation of carbon-carbon bonds. The synthesis of this compound is logically achieved by the coupling of 3,6-dichloropyridazine with 4-bromophenylboronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a well-established procedure for the synthesis of 3-aryl-6-chloropyridazines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.0 eq.), 4-bromophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) to the flask.
-
Solvent Addition: Introduce a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization
While direct experimental spectra for this compound are not widely published, the following sections provide a detailed prediction and interpretation of the expected spectroscopic data based on the analysis of structurally related compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridazine and the 4-bromophenyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Doublet | 2H | Protons on the 4-bromophenyl ring (ortho to the pyridazine ring) |
| ~ 7.8 - 8.0 | Doublet | 2H | Protons on the 4-bromophenyl ring (ortho to the bromine atom) |
| ~ 7.9 - 8.1 | Doublet | 1H | Pyridazine ring proton |
| ~ 8.1 - 8.3 | Doublet | 1H | Pyridazine ring proton |
Causality behind Experimental Choices: The choice of a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for acquiring high-resolution spectra. The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 123 - 125 | Carbon bearing the bromine atom |
| ~ 129 - 131 | Carbons on the 4-bromophenyl ring |
| ~ 132 - 134 | Carbons on the 4-bromophenyl ring |
| ~ 135 - 137 | Quaternary carbon of the 4-bromophenyl ring attached to the pyridazine |
| ~ 128 - 130 | Pyridazine ring carbon |
| ~ 150 - 152 | Pyridazine ring carbon |
| ~ 157 - 159 | Pyridazine ring carbon attached to the 4-bromophenyl group |
| ~ 160 - 162 | Pyridazine ring carbon bearing the chlorine atom |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| ~ 1100 - 1000 | C-Br stretching |
| ~ 850 - 750 | C-Cl stretching |
Authoritative Grounding: The predicted vibrational frequencies are based on well-established correlation tables for aromatic and halogenated compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
Expected Molecular Ion Peaks:
The presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will result in a distinctive pattern for the molecular ion peak.
| m/z | Relative Abundance | Isotopologue |
| 268 | ~100% | [C₁₀H₆⁷⁹Br³⁵ClN₂]⁺ |
| 270 | ~128% | [C₁₀H₆⁸¹Br³⁵ClN₂]⁺ and [C₁₀H₆⁷⁹Br³⁷ClN₂]⁺ |
| 272 | ~32% | [C₁₀H₆⁸¹Br³⁷ClN₂]⁺ |
Trustworthiness: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental formula. The predicted m/z for [M+H]⁺ is approximately 268.9476.[1]
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide provides a robust framework for the synthesis and spectroscopic characterization of this compound. The detailed Suzuki-Miyaura protocol offers a reliable method for its preparation, while the predicted NMR, IR, and MS data serve as a valuable reference for researchers in confirming the structure and purity of the synthesized compound. These foundational insights are critical for advancing the exploration of this and related pyridazine derivatives in drug discovery and materials science.
References
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-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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ResearchGate. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]
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The Rising Therapeutic Potential of 3-(4-Bromophenyl)-6-chloropyridazine Derivatives: A Technical Guide
Executive Summary
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties make it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of a specific, highly promising class of these compounds: derivatives of 3-(4-Bromophenyl)-6-chloropyridazine. We will delve into the synthetic strategies for this core and its subsequent derivatization, explore the diverse biological activities exhibited by these molecules—with a particular focus on their anticancer potential—and elucidate the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of next-generation therapeutics.
Introduction: The Pyridazine Scaffold in Drug Discovery
Pyridazine and its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and introduce a dipole moment, which facilitates strong interactions with various biological targets.[2] The this compound moiety serves as an excellent starting point for chemical exploration. The chlorine atom at the 6-position is a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the 3-(4-bromophenyl) group provides a platform for further modification and can contribute to target engagement through various interactions.
Synthesis of the Core Scaffold and Its Derivatives
The synthetic accessibility of this compound and its derivatives is a key advantage for its application in drug discovery. The core scaffold is typically synthesized via a multi-step process, which is then followed by diversification at the 6-position.
Synthesis of this compound
A common and effective method for the synthesis of the 3-aryl-6-chloropyridazine core involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a dihalopyridazine with an appropriate boronic acid.
Caption: General workflow for the synthesis of the core scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, add 4-bromophenylboronic acid (1.1 eq), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Derivatization at the 6-Position
The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a facile route to a diverse library of derivatives.[3][4]
Caption: General scheme for the derivatization of the core scaffold.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Reaction Setup: A mixture of this compound (1.0 eq) and the desired nucleophile (1.2-2.0 eq) is dissolved in a suitable solvent such as ethanol, DMF, or DMSO. A base (e.g., K₂CO₃, Et₃N) may be added if the nucleophile is an amine or thiol.
-
Reaction Conditions: The reaction mixture is heated to reflux or stirred at an elevated temperature (80-150 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired 6-substituted derivative.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for a range of biological activities, with the most significant findings in the area of oncology.
Anticancer Activity
The pyridazine core is a common feature in many kinase inhibitors and other anticancer agents.[1][5] Derivatives of 3-aryl-6-substituted pyridazines have shown potent cytotoxic activity against various cancer cell lines.
Mechanism of Action: Many pyridazine-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5] For instance, some derivatives have been shown to target Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[5] Others have been found to induce apoptosis through various signaling pathways.
The following table summarizes the anticancer activity of some representative 3-aryl-6-substituted pyridazine derivatives, which serve as close analogs to the derivatives of the topic compound.
| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 4-Methylphenylamino | HCT-116 (Colon) | 5.2 | [5] |
| Analog 2 | 4-Chlorophenylamino | MCF-7 (Breast) | 3.8 | [5] |
| Analog 3 | Morpholino | HepG2 (Liver) | 7.1 | [1] |
| Analog 4 | Hydrazinyl | A549 (Lung) | 9.5 | [1] |
Note: The data presented is for analogous compounds and serves to illustrate the potential of the 3-(4-Bromophenyl)-6-substituted pyridazine scaffold.
Caption: A simplified diagram of a potential anticancer signaling pathway.
Antimicrobial Activity
The pyridazine nucleus is also a key component of various antimicrobial agents.[6] Derivatives of 3-aryl-6-substituted pyridazines have demonstrated activity against a range of bacterial and fungal strains. The introduction of different substituents at the 6-position can modulate the antimicrobial spectrum and potency.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and pyridazine derivatives have been explored as potential anti-inflammatory agents.[7][8][9] Some of these compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[9][10]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-(4-bromophenyl)-6-substituted pyridazine derivatives is highly dependent on the nature of the substituent at the 6-position.
-
Amino Substituents: The introduction of substituted anilines at the 6-position has been shown to be favorable for anticancer activity. Electron-withdrawing or electron-donating groups on the aniline ring can fine-tune the potency.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as morpholine or piperazine, can improve physicochemical properties like solubility and may lead to enhanced biological activity.
-
Linker Length and Flexibility: In derivatives where a functional group is attached via a linker at the 6-position, the length and flexibility of this linker can significantly impact target binding and overall activity.
-
The 4-Bromophenyl Group: The bromine atom on the phenyl ring can participate in halogen bonding with the target protein, potentially enhancing binding affinity. The phenyl ring itself can engage in π-π stacking interactions.
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the 6-position make it an attractive platform for medicinal chemists. While the primary focus of research has been on anticancer applications, the exploration of its potential in other therapeutic areas, such as infectious and inflammatory diseases, is warranted. Future studies should focus on the synthesis and biological evaluation of a broader range of derivatives, coupled with in-depth mechanistic studies and in vivo efficacy assessments. The continued investigation of this versatile scaffold holds great promise for the discovery of new and effective drugs.
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Whitepaper: Unlocking Therapeutic Potential: A Technical Guide to Target Identification and Validation for 3-(4-Bromophenyl)-6-chloropyridazine Analogs
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, valued for its capacity to interact with a diverse range of biological targets.[1] This is attributed to its unique physicochemical properties, such as its dipole moment and hydrogen bonding capabilities, which facilitate strong interactions with enzymes and receptors.[1] Analogs of 3-(4-bromophenyl)-6-chloropyridazine, in particular, have emerged as a promising class of small molecules, with a significant body of research pointing towards potent anticancer activities.[2][3] This technical guide provides an in-depth exploration of the most promising therapeutic targets for this class of compounds. We will dissect the mechanistic rationale behind targeting key cellular pathways and provide detailed, field-proven experimental workflows for target validation, moving from broad cellular effects to specific molecular interactions. Our focus is on providing a logical and scientifically rigorous framework for researchers aiming to develop novel therapeutics based on this versatile chemical scaffold.
The Pyridazine Core: A Foundation for Diverse Bioactivity
The six-membered aromatic ring containing two adjacent nitrogen atoms gives the pyridazine scaffold several advantages in drug design. The nitrogen atoms increase polarity and potential for aqueous solubility, while their lone electron pairs act as hydrogen bond acceptors, crucial for target binding.[1] Furthermore, the pyridazine ring can be readily functionalized, allowing medicinal chemists to fine-tune the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][4] While the broader pyridazine class exhibits activities ranging from anti-inflammatory to antiviral, the most compelling and extensively documented therapeutic potential for analogs of the this compound core lies in oncology.[5][6]
Prime Therapeutic Target Class: Protein Kinases in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a major class of oncology targets.[7] Pyridazine-based compounds have repeatedly demonstrated potential as kinase inhibitors, capable of modulating signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][4]
Rationale: Targeting Aberrant Cell Signaling
Cancer cells often hijack kinase signaling pathways to fuel their growth. By designing this compound analogs to competitively bind to the ATP-binding pocket of specific kinases, it is possible to block downstream signaling, thereby inhibiting tumor growth. The bromophenyl group can be oriented to explore hydrophobic pockets within the kinase domain, while the chloropyridazine core serves as a versatile anchor. Multi-targeted kinase inhibitors, in particular, are gaining traction as they can inhibit multiple proliferation pathways, potentially reducing the likelihood of drug resistance.[7]
Experimental Workflow: From Broad Screening to Specific Inhibition
Validating a novel compound as a kinase inhibitor requires a multi-step, hierarchical approach. The following workflow ensures a rigorous and logical progression from general anticancer activity to specific, on-target effects.
Caption: Hierarchical workflow for kinase inhibitor validation.
Detailed Experimental Protocols
Protocol 2.3.1: MTT Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, U-87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Protocol 2.3.2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the pyridazine analog at various concentrations in kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an ADP-Glo™ Kinase Assay, which measures ADP formation as a universal indicator of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Key Therapeutic Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)
Recent studies have successfully employed a molecular hybridization strategy to design chloropyridazine derivatives as potent PARP-1 inhibitors.[3][9] This presents a highly specific and validated therapeutic avenue.
Rationale: Exploiting Synthetic Lethality in Cancer
PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks during replication. This concept, known as synthetic lethality, allows for targeted killing of cancer cells while sparing normal cells. The 4-chloropyridazinoxyphenyl scaffold has been identified as a promising pharmacophore for targeting the PARP-1 receptor.[3]
Experimental Workflow: Validating PARP-1 Inhibition and DNA Damage
The validation process focuses on confirming direct enzyme inhibition and demonstrating the downstream consequences of this inhibition, namely, DNA damage and apoptosis.
Caption: Workflow for validating PARP-1 inhibitors.
Detailed Experimental Protocols
Protocol 3.3.1: Immunofluorescence Staining for γ-H2Ax
-
Cell Culture: Grow cells (e.g., MDA-MB-468) on glass coverslips and treat with the test compound for 24 hours.[9]
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with 1% BSA in PBST (PBS + 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139), a well-established marker for DNA double-strand breaks, overnight at 4°C.[3][9]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium to counterstain the nuclei. Visualize and quantify the fluorescent foci using a fluorescence microscope. An increase in γ-H2Ax foci indicates compound-induced DNA damage.
Protocol 3.3.2: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for key apoptotic proteins such as cleaved Caspase-3, p53, BAX, and Bcl-2.[9][10] Use an antibody for a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to assess changes in protein expression.
Exploratory Therapeutic Areas
While oncology is the most robustly supported area, preliminary evidence and the known pharmacology of related compounds suggest other potential applications.
-
Neurodegenerative Diseases: Kinase dysregulation is also implicated in diseases like Alzheimer's and Parkinson's.[11][12] The blood-brain barrier permeability of novel this compound analogs would need to be assessed, but targeting kinases like GSK-3β or CDKs involved in tau phosphorylation could be a viable strategy.[13]
-
Antiviral Activity: Certain chloropyridazine derivatives have been shown to act as human rhinovirus (HRV) capsid-binding inhibitors, preventing the virus from uncoating and releasing its genetic material.[5] This suggests a potential application in infectious diseases.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology. The evidence strongly supports prioritizing the investigation of its potential as both a kinase inhibitor and a PARP-1 inhibitor . The experimental workflows detailed in this guide provide a rigorous framework for validating these targets. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to optimize potency and selectivity for specific kinase or PARP-1 targets.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure drug-likeness.
-
In Vivo Efficacy: Progressing the most promising candidates into relevant animal models to confirm their therapeutic effect in a complex biological system.[14]
By systematically applying this integrated approach of rational design and rigorous validation, researchers can unlock the full therapeutic potential of this versatile chemical class.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromophenyl Pyridazine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] When functionalized with a bromophenyl group, these compounds gain unique physicochemical properties that can significantly influence their interaction with biological targets. The bromine atom, a halogen, can act as a hydrophobic substituent and a potential halogen bond donor, providing a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles. This guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships (SAR) of bromophenyl pyridazine derivatives, offering insights into rational drug design and future development directions for this promising class of molecules.
Introduction: The Chemical and Pharmacological Significance of the Core Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of various therapeutic agents.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile scaffold for interacting with diverse biological targets. Marketed drugs like the vasodilator Minaprine and the anti-inflammatory Emorfazone feature this core structure, highlighting its clinical relevance.[1][2]
The incorporation of a bromophenyl moiety introduces several key features:
-
Steric Bulk: The size of the bromine atom can influence the compound's conformation and its fit within a target's binding pocket.
-
Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which can affect cell permeability and metabolic stability.
-
Halogen Bonding: The electropositive crown on the bromine atom can form non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, aromatic rings) on a protein target, often leading to enhanced binding affinity and selectivity.
Understanding how the position of the bromine atom on the phenyl ring and substitutions on the pyridazine core collectively impact biological activity is the central theme of this guide.
General Synthetic Strategies
The generation of a library of bromophenyl pyridazine analogs for SAR studies is crucial for identifying lead compounds. A common and effective synthetic route involves the condensation of a bromophenyl-substituted precursor with a suitable dicarbonyl compound or its equivalent, followed by further functionalization.
Representative Synthetic Workflow
A frequently employed method is the reaction of a bromoacetophenone with a dicarbonyl compound to form a pyridazine ring, which can then be further modified. For instance, the Pfitzinger reaction, involving the condensation of isatin with 4-bromoacetophenone, can yield a 2-(4-bromophenyl)quinoline-4-carboxylic acid, which serves as a key intermediate for further derivatization.[4][5] Another approach involves the reaction of 3-amino-6-chloropyridazine with 2-bromoacetophenone to create a fused imidazo[1,2-b]pyridazine scaffold.[6]
Below is a generalized workflow for creating a library of derivatives.
Caption: Generalized workflow for the synthesis and diversification of bromophenyl pyridazine compounds.
SAR in Anticancer Activity
Bromophenyl pyridazine derivatives have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or by inducing apoptosis through various cellular pathways.[6][7]
Kinase Inhibition: A Primary Mechanism
Many bromophenyl pyridazine compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][9] The PI3K-Akt and MAPK pathways are common targets.[7]
Key SAR Insights:
-
Position of Bromine: The placement of the bromine on the phenyl ring is critical. For instance, in a series of pyrazolo[3,4-b]pyridines, a 4-bromophenyl substitution was found to be a common feature in compounds with potent anticancer activity.[10]
-
Substituents on the Pyridazine/Fused Ring: In a study of imidazo[1,2-b]pyridazine derivatives, the addition of a morpholine group at the C6 position was shown to significantly improve inhibitory activity against TAK1 kinase, a target in multiple myeloma.[8]
-
Role of Additional Moieties: The introduction of sulfonamide groups onto a 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold resulted in compounds with excellent cytotoxic activity against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines.[6]
Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxicity of representative bromophenyl pyridazine-related compounds against various cancer cell lines.
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 2S-5 | Pyridazine-hydrazone | 4-bromophenyl, 4-chlorobenzoyl | MDA-MB-231 (Breast) | 6.21 | [7] |
| 2S-13 | Pyridazine-hydrazone | 4-bromophenyl, 4-nitrobenzoyl | MDA-MB-231 (Breast) | 7.73 | [7] |
| 9a | Pyrazolo[3,4-b]pyridine | 4-methoxyphenyl, phenyl | Hela (Cervical) | 2.59 | [10] |
| 14g | Pyrazolo[3,4-b]pyridine | 4-hydroxyphenyl, 4-methoxyphenyl | HCT-116 (Colon) | 1.98 | [10] |
| 4e | Imidazo[1,2-b]pyridazine | Phenyl, 4-fluorobenzenesulfonamide | MCF-7 (Breast) | 1-10 | [6] |
| 26 | Imidazo[1,2-b]pyridazine | Indazole, Morpholine | MPC-11 (Myeloma) | 0.03 (GI50) | [8] |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT-116) into 96-well plates at a predetermined density (e.g., 7 x 10³ cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
SAR in Anti-inflammatory Activity
Pyridazine and pyridazinone cores are prominent scaffolds for developing anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] The selective inhibition of COX-2 over COX-1 is a key goal to minimize gastrointestinal side effects associated with traditional NSAIDs.[13]
COX-2 Inhibition and Pathway Modulation
The anti-inflammatory mechanism often involves blocking the synthesis of prostaglandins by inhibiting COX-2. Additionally, these compounds can modulate inflammatory signaling pathways by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6.[14][15]
Caption: Mechanism of action for anti-inflammatory bromophenyl pyridazine compounds.
Key SAR Insights:
-
Pyridazinone vs. Pyridazine: The pyridazinone core itself is considered a leading structure for anti-inflammatory agents with reduced ulcerogenic effects.[12]
-
Substituents for COX-2 Selectivity: In a series of novel pyridazine derivatives, compound 6b showed superior COX-2 inhibition (IC50 = 0.18 µM) compared to celecoxib (IC50 = 0.35 µM). Its selectivity was attributed to the ability of its specific structure to enter a side pocket of the COX-2 active site and interact with His90.[11]
-
Hybridization Approach: Combining the pyridazine scaffold with other pharmacologically active moieties, such as pyrazole, has led to potent hybrid compounds. This strategy aims to create bulkier molecules that selectively fit into the larger COX-2 binding pocket.[14]
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring attached to the pyridazine core are critical. Electron-withdrawing groups can influence the electronic distribution and binding interactions.
Data Summary: COX Inhibition
| Compound ID | Core Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 4c | Pyridazine | 1.15 | 0.26 | 4.42 | [11] |
| 6b | Pyridazine | 1.14 | 0.18 | 6.33 | [11] |
| Celecoxib | Pyrazole | >10 | 0.35 | >28.57 | [11] |
| Indomethacin | Indole | 0.42 | 0.84 | 0.50 | [11] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor like glutathione.
-
Compound Pre-incubation: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture and pre-incubate with the enzyme (COX-1 or COX-2) for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 1 M HCl).
-
Quantification of PGE2: Quantify the amount of PGE2 produced using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks and Future Outlook
The bromophenyl pyridazine scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized here underscore several critical principles for rational drug design.
-
Positional Isomerism is Key: The ortho-, meta-, or para-position of the bromine atom on the phenyl ring profoundly impacts activity and must be systematically explored for each biological target.
-
Strategic Functionalization: The activity of the core scaffold can be dramatically enhanced and fine-tuned by decorating the pyridazine ring with appropriate functional groups (e.g., morpholine, sulfonamides) that can form specific interactions with the target protein.[6][8]
-
Hybridization Creates Synergy: Combining the bromophenyl pyridazine motif with other known pharmacophores (e.g., pyrazole) is a powerful strategy for developing compounds with improved potency and selectivity.[14]
Future research should focus on leveraging computational tools, such as molecular docking and dynamic simulations, to gain a deeper, atomistic understanding of how these compounds bind to their targets.[7][11] This will enable more precise, in silico-guided design of next-generation inhibitors. Furthermore, a comprehensive evaluation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the development process will be crucial for translating potent inhibitors into clinically viable drug candidates.[16]
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Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed. Available at: [Link][17]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. Available at: [Link][10]
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Review of synthetic routes for substituted chloropyridazines
An In-depth Technical Guide to the Synthetic Routes for Substituted Chloropyridazines
Introduction: The Pyridazine Scaffold in Modern Chemistry
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] The introduction of a chlorine atom onto this ring system creates a versatile synthetic intermediate, the chloropyridazine. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent makes the pyridazine ring π-deficient, facilitating nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity, coupled with the ability to participate in modern cross-coupling reactions, allows the chlorine atom to serve as a linchpin for introducing a vast array of functional groups.[3][4]
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of the core synthetic strategies for accessing substituted chloropyridazines. It moves beyond a simple recitation of reactions to explain the underlying principles and causality behind methodological choices, offering field-proven insights into the construction and functionalization of this critical heterocyclic core.
Part 1: Assembly of the Chloropyridazine Core
The construction of the fundamental chloropyridazine ring system is primarily achieved through two key strategies: the cyclocondensation of acyclic precursors to form a pyridazinone or dihydroxypyridazine followed by chlorination, or the transformation of other heterocyclic systems.
Route A: Cyclocondensation from 1,4-Dicarbonyl Precursors
The most classical and widely adopted method for forming the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5] This approach builds the heterocyclic core from simple, often commercially available, acyclic starting materials.
1. From Maleic Anhydride Derivatives:
Maleic anhydride is an economical and common starting material for the synthesis of 3,6-disubstituted pyridazines.[6][7] The initial reaction with hydrazine hydrate typically forms maleic hydrazide (3,6-dihydroxypyridazine), which is a crucial precursor for 3,6-dichloropyridazine.[6]
The causality here is straightforward: the two carbonyl groups of maleic anhydride (or its corresponding acid form) are perfectly positioned to react with the two nucleophilic nitrogen atoms of hydrazine, leading to a stable six-membered ring after dehydration.
A related and highly useful starting material is mucochloric acid (α,β-dichloro-β-formylacrylic acid).[8] Its reaction with hydrazines directly yields 4,5-dichloropyridazin-3(2H)-ones, providing a rapid entry into highly functionalized pyridazine cores.[9][10]
Workflow for Pyridazine Core Synthesis from Maleic Anhydride
Caption: Synthesis of 3,6-dichloropyridazine via cyclocondensation and chlorination.
2. Chlorination of Pyridazinone Intermediates:
The conversion of pyridazin-3(2H)-ones or dihydroxypyridazines into their corresponding chloropyridazines is a cornerstone of this synthetic strategy. This transformation is typically achieved using potent chlorinating agents that replace the hydroxyl or keto-oxygen with a chlorine atom.
-
Phosphorus Oxychloride (POCl₃): This is the most common reagent for this conversion. It is effective, relatively inexpensive, and the reaction byproducts are volatile, which simplifies purification. The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of the chloride ion.
-
Phosphorus Pentachloride (PCl₅): A more powerful chlorinating agent, often used when POCl₃ is sluggish.[6]
-
N-Chlorosuccinimide (NCS): A milder alternative, suitable for substrates that may not tolerate the harsh, acidic conditions of POCl₃ or PCl₅.[6]
The choice of chlorinating agent is dictated by the substrate's reactivity and the presence of other sensitive functional groups. For robust pyridazinone cores, refluxing in neat POCl₃ is often sufficient.[11] For more delicate molecules, a milder reagent like NCS in an appropriate solvent is a more prudent choice.[6]
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
This two-step protocol exemplifies the common pathway from maleic anhydride to a key chloropyridazine intermediate.
Step 1: Synthesis of 3,6-Dihydroxypyridazine from Maleic Anhydride [6]
-
To a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).
-
While stirring and cooling in an ice bath, slowly add 120 mL of 30% hydrochloric acid dropwise.
-
Add 98 g of maleic anhydride (1 mol) in portions to the mixture.
-
Heat the mixture to reflux at 110°C for 3 hours.
-
Cool the reaction mixture, which will result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 3,6-dihydroxypyridazine.
Step 2: Chlorination to 3,6-Dichloropyridazine [6]
-
In a reaction vessel equipped for heating and stirring, add 22 g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8 g of phosphorus pentachloride (1.12 mol).
-
Heat the mixture to 125°C and maintain the reaction for 4 hours.
-
After the reaction is complete, remove the resulting phosphorus oxychloride by distillation under reduced pressure.
-
Cool the remaining viscous liquid to room temperature.
-
Carefully pour the residue into ice water to quench the reaction.
-
Adjust the pH to ~8 by the dropwise addition of 28% aqueous ammonia. This will precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 3,6-dichloropyridazine.
Part 2: Functionalization of the Chloropyridazine Core
Once the chloropyridazine scaffold is in hand, the chlorine atom becomes a versatile handle for introducing molecular diversity. The primary pathways for its substitution are nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Logical Framework for Chloropyridazine Functionalization
Caption: Major strategies for the functionalization of chloropyridazines.
Route C: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most direct method for functionalizing chloropyridazines. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-deficient nature of the pyridazine ring.
-
Amination: The reaction of chloropyridazines with ammonia or primary/secondary amines is a robust method for synthesizing aminopyridazines, which are themselves valuable building blocks and pharmacophores.[12][13] The reaction conditions can range from heating in a sealed vessel with aqueous ammonia to base-mediated reactions in polar aprotic solvents.[13]
-
Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), readily displace the chlorine to form ether linkages.[14] This is a common strategy for linking the pyridazine core to other aromatic systems.[14]
-
Thiolation: Thiols react similarly to alcohols, usually under basic conditions, to yield thioethers.
The trustworthiness of these protocols is high, as they are governed by well-understood principles of physical organic chemistry. The regioselectivity is predictable: in dichloropyridazines like 3,6-dichloropyridazine, the two chlorine atoms have similar reactivity, though substitution at one can influence the reactivity of the second.
Experimental Protocol: SNAr Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde [14]
-
In a reaction flask, combine 3,6-dichloropyridazine (1.0 equiv.), 4-hydroxybenzaldehyde (1.0 equiv.), and anhydrous potassium carbonate (1.5 equiv.) in isopropanol.
-
Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Route D: Metal-Catalyzed Cross-Coupling Reactions
In the last few decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application to chloropyridazines is no exception.[4][15] These methods allow for the formation of C-C and C-N bonds under conditions that are often milder and more functional-group tolerant than classical methods.
-
Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine (as the electrophile) with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a premier method for creating C(sp²)-C(sp²) bonds to synthesize aryl- and heteroaryl-substituted pyridazines.[4][16]
-
Negishi Coupling: This reaction utilizes an organozinc reagent and is particularly effective for forming C(sp²)-C(sp³) bonds, enabling the introduction of alkyl substituents.[17]
-
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction provides an alternative to SNAr for amination. It is particularly valuable for coupling less nucleophilic amines or for substrates where SNAr fails.[4][16]
The choice of catalyst system (palladium precursor and ligand) is critical for success and must be optimized for the specific substrates being coupled. Bulky, electron-rich phosphine ligands are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[16]
Data Summary: Comparative Analysis of Synthetic Routes
The selection of a synthetic route depends on the desired substitution pattern, scale, and available starting materials.
| Parameter | Route A/B: Cyclocondensation-Chlorination | Route C: Nucleophilic Substitution (SNAr) | Route D: Cross-Coupling |
| Bond Formed | C-N, C=N (Ring Formation) | C-N, C-O, C-S | C-C, C-N |
| Key Reagents | Hydrazine, Maleic Anhydride, POCl₃, PCl₅[6] | Amines, Alcohols, Thiols, Base (K₂CO₃, NaH)[14][13] | Organoboron/-zinc reagents, Pd catalyst, Ligands, Base[17][16] |
| Typical Yields | Moderate to Excellent (often >80% for core synthesis)[6] | Good to Excellent (often >70%)[14] | Variable, generally Good to Excellent (60-95%) |
| Advantages | - Builds the core from simple materials- Highly scalable and cost-effective[6] | - Direct functionalization- Simple procedures- High atom economy | - Broad substrate scope- High functional group tolerance- Forms challenging C-C bonds[4] |
| Limitations | - Limited substitution patterns on the core- Can use harsh reagents (POCl₃) | - Limited to nucleophilic partners- Can require high temperatures | - Expensive catalysts/ligands- Requires anhydrous/inert conditions- Potential for side reactions |
Conclusion
The synthesis of substituted chloropyridazines is a mature field that leverages both classical and modern synthetic methodologies. The foundational strategy of cyclocondensation followed by chlorination provides reliable access to the core heterocyclic system from inexpensive acyclic precursors. This core can then be elaborated through two powerful and complementary avenues: robust nucleophilic aromatic substitution reactions and versatile palladium-catalyzed cross-coupling reactions. The choice between SNAr and cross-coupling is a critical experimental decision, guided by the nature of the desired substituent. SNAr is ideal for introducing heteroatom nucleophiles, while cross-coupling excels at creating carbon-carbon bonds, thereby granting access to a rich and diverse chemical space essential for the discovery and development of new pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Physicochemical Properties of Halogenated Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the critical physicochemical properties of halogenated pyridazine derivatives. As a privileged scaffold in medicinal chemistry, understanding how halogenation modulates the behavior of pyridazines is paramount for successful drug design and development.[1][2] This document moves beyond a simple listing of properties to explain the underlying principles and provide actionable, field-proven experimental and computational protocols.
The Strategic Role of Halogenation in Modulating Pyridazine Properties
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical characteristics, including a high dipole moment and robust hydrogen-bonding capabilities.[3] These features make it an attractive component in drug design.[3][4] Halogenation is a key strategy employed by medicinal chemists to fine-tune the properties of pyridazine-containing molecules. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.[5][6] The effect of halogenation is highly dependent on the nature of the halogen and its position on the pyridazine ring.[5]
Lipophilicity (logP/logD): A Key Determinant of Drug-like Character
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).[7] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like many pyridazine derivatives, the distribution coefficient (logD) at a specific pH (commonly 7.4) is a more physiologically relevant descriptor.[7]
Halogenation generally increases the lipophilicity of a molecule.[8] The magnitude of this effect depends on the halogen, with iodine having a greater impact than bromine, which in turn has a greater effect than chlorine and fluorine.[9] The position of the halogen on the pyridazine ring also plays a significant role in the overall lipophilicity.[10] For instance, a study on aminopyridazinone regioisomers demonstrated that the position of a substituent can significantly alter the logP value.[10]
Table 1: Predicted Lipophilicity of Monohalogenated Pyridazines
| Compound | Halogen | Position | cLogP (Predicted) |
| Pyridazine | - | - | 0.38 |
| 3-Chloropyridazine | Cl | 3 | 1.12 |
| 4-Chloropyridazine | Cl | 4 | 1.04 |
| 3-Bromopyridazine | Br | 3 | 1.34 |
| 4-Bromopyridazine | Br | 4 | 1.26 |
| 3-Iodopyridazine | I | 3 | 1.76 |
| 4-Iodopyridazine | I | 4 | 1.68 |
Note: cLogP values are computationally predicted and serve as an estimation. Experimental determination is crucial for accurate assessment.
Experimental Protocol: Determination of logP by the Shake-Flask Method
This protocol outlines the traditional and widely accepted "shake-flask" method for logP determination.[7]
Materials:
-
Halogenated pyridazine derivative
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
UV-Vis spectrophotometer or HPLC system
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the halogenated pyridazine derivative in either n-octanol or the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or centrifuge tube.
-
Add a known amount of the stock solution.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
-
Analysis:
-
Carefully sample each phase.
-
Determine the concentration of the halogenated pyridazine derivative in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10 ([Compound]octanol / [Compound]aqueous)
-
Caption: Workflow for logP determination using the shake-flask method.
Ionization Constant (pKa): Impact on Solubility and Receptor Binding
The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments.[11] The pyridazine ring is weakly basic.[3] The introduction of electron-withdrawing halogen atoms is expected to decrease the basicity of the pyridazine nitrogens, thereby lowering their pKa values. The extent of this effect will depend on the electronegativity of the halogen and its position relative to the nitrogen atoms.
Understanding the pKa is vital as the ionization state of a drug affects its solubility, permeability, and ability to interact with its biological target.[11] For instance, an ionized molecule will generally have higher aqueous solubility but lower membrane permeability compared to its neutral counterpart.[11]
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
Halogenated pyridazine derivative
-
A series of buffer solutions with known pH values covering a range around the expected pKa
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
-
Prepare Sample Solutions:
-
Prepare a series of solutions by diluting the stock solution into the different pH buffers. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the pH.
-
-
Measure Absorbance:
-
Measure the UV-Vis spectrum of each solution at a constant temperature.
-
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH.
-
-
pKa Calculation:
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation.[11]
-
Caption: Workflow for pKa determination by UV-Vis spectroscopy.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability.[7] Poor solubility is a major reason for the failure of drug candidates in development.[12] The parent pyridazine is miscible with water, but the introduction of lipophilic halogen atoms will generally decrease aqueous solubility.[13][14] The final solubility of a halogenated pyridazine derivative will be a balance between the lipophilicity-enhancing effect of the halogen and the solubilizing potential of other functional groups present in the molecule.
Experimental Protocol: Kinetic Solubility Assay by UV-Vis Spectroscopy
This high-throughput method provides an early assessment of a compound's solubility.
Materials:
-
Halogenated pyridazine derivative
-
DMSO
-
Aqueous buffer (e.g., pH 7.4 phosphate-buffered saline)
-
96-well plates (one for DMSO stock, one for solubility measurement)
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare DMSO Stock Plate:
-
Prepare serial dilutions of the compound in DMSO in a 96-well plate.
-
-
Solubility Measurement:
-
Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in another 96-well plate.
-
Incubate the plate for a set period (e.g., 2 hours) with shaking to allow for precipitation of the excess compound.
-
-
Analysis:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate.
-
Measure the UV absorbance of the supernatant.
-
-
Quantification:
-
Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Crystal Structure and Halogen Bonding: The Solid-State Landscape
The solid-state properties of a drug, including its crystal structure and polymorphism, are critical for formulation and stability. X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state.[15][16]
For halogenated pyridazines, crystal structure analysis can reveal the presence and nature of intermolecular interactions, such as hydrogen bonds and halogen bonds.[5][15] A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a nitrogen atom of another pyridazine ring).[6] The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl > F).[9] These interactions can significantly influence the crystal packing and, consequently, the melting point and solubility of the compound.
Computational Approaches to Physicochemical Property Prediction
In modern drug discovery, computational methods are indispensable for the early prediction of physicochemical properties, allowing for the rapid screening of large virtual libraries of compounds.[17][18][19] Quantitative Structure-Property Relationship (QSPR) models can predict properties like logP, solubility, and pKa based on the chemical structure.[11][17] Density Functional Theory (DFT) calculations can provide insights into the electronic properties, geometry, and spectroscopic characteristics of molecules.[20][21][22] While these in silico tools are powerful, it is crucial to validate their predictions with experimental data.[17][18]
Conclusion: A Holistic Approach to Characterization
A thorough understanding of the physicochemical properties of halogenated pyridazine derivatives is essential for their successful development as therapeutic agents. This guide has provided a framework for a holistic approach to characterization, combining experimental protocols with an appreciation for the underlying chemical principles. By systematically evaluating lipophilicity, pKa, solubility, and solid-state properties, researchers can make more informed decisions in the design and optimization of novel pyridazine-based drugs.
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El-Sayed, M. T., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. NIH. [Link]
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The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.). Retrieved January 17, 2026, from [Link]
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
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Goud, N. R., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]
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Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]
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Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023). Retrieved January 17, 2026, from [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022). Retrieved January 17, 2026, from [Link]
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Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. (2024). Retrieved January 17, 2026, from [Link]
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Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile - Growing Science. (2013). Retrieved January 17, 2026, from [Link]
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Pyridazine - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]
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The Halogen Bond | Chemical Reviews - ACS Publications. (2016). Retrieved January 17, 2026, from [Link]
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Synthesis of Pyridazine Derivatives as Herbicides - Scite. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) Structure of Pyridazine at 100 K - ResearchGate. (2006). Retrieved January 17, 2026, from [Link]
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Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved January 17, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). Retrieved January 17, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved January 17, 2026, from [Link]
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UV-vis, IR and H-1 NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. (2009). Retrieved January 17, 2026, from [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. (2023). Retrieved January 17, 2026, from [Link]
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Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-(4-Bromophenyl)-6-chloropyridazine
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] The substrate of interest, 3-(4-Bromophenyl)-6-chloropyridazine, presents a unique opportunity for selective functionalization. As a dihalogenated heteroaromatic compound, it possesses two distinct reactive sites: a carbon-bromine bond and a carbon-chlorine bond. This structural feature allows for strategic, site-selective Suzuki coupling reactions, a critical capability in the efficient construction of intricate molecular architectures for drug discovery and development.
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing Suzuki coupling reactions on this compound. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the crucial roles of base and solvent, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for their specific synthetic targets.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Suzuki coupling reaction is rooted in a well-defined catalytic cycle centered around a palladium complex.[4] A fundamental understanding of this cycle is paramount for optimizing reaction conditions and diagnosing potential issues. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halide bond of the aryl halide.[5][6] This is often the rate-determining step of the reaction.[4] The reactivity of the halide follows the general trend I > Br > Cl, making the C-Br bond on the phenyl ring of this compound the more reactive site for oxidative addition under standard conditions.[4][7]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the Palladium(II) complex.[8] The presence of a base is crucial for this step; it activates the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic group to the palladium center.[6][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new C-C bond of the desired product and regenerating the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[4]
Caption: A diagram of the Suzuki coupling catalytic cycle.
Strategic Considerations for Coupling with this compound
The presence of two different halogen atoms on the substrate allows for selective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond enables a chemo-selective Suzuki coupling at the 4-position of the phenyl ring.[4][7] Achieving high selectivity is dependent on the careful selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection: The choice of the palladium source and the accompanying ligand is critical for catalytic activity and stability.[9] While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[9][10] These advanced ligands can enhance catalyst stability and promote the challenging oxidative addition of aryl chlorides if a second coupling is desired.[10][11]
The Role of the Base: The base plays a multifaceted role in the Suzuki coupling.[6] Its primary function is to activate the boronic acid for transmetalation.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9] The strength and solubility of the base can significantly influence the reaction rate and yield.[9] For substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ may be advantageous.[9]
Solvent Effects: The choice of solvent can impact reagent solubility, reaction temperature, and catalyst stability.[12][13] A variety of polar and non-polar solvents can be employed, including toluene, dioxane, THF, and DMF.[6][12] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[13] However, the presence of water can also lead to undesired side reactions like protodeboronation of the boronic acid.[9]
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization of reaction parameters may be necessary for specific boronic acids and desired outcomes.
Protocol 1: Selective Coupling at the C-Br Bond
This protocol is optimized for the selective Suzuki coupling at the more reactive C-Br bond of this compound.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 288.5 mg |
| Arylboronic Acid | 1.1 | 1.1 mmol |
| Pd(PPh₃)₄ | 0.05 | 58 mg |
| K₂CO₃ | 2.0 | 276 mg |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling at the C-Cl Bond (for subsequent reactions)
This protocol is designed for the Suzuki coupling at the less reactive C-Cl bond, assuming the C-Br position has been previously functionalized. This reaction will likely require more forcing conditions.
Materials and Reagents:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| Monocoupled Product | 1.0 | 1.0 mmol |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 | 18 mg |
| SPhos | 0.08 | 33 mg |
| K₃PO₄ | 3.0 | 637 mg |
| Toluene | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the monocoupled pyridazine substrate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (3.0 mmol) to a Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.
-
Solvent Addition: Add degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, degradation of catalyst or reagents, poor reagent solubility. | Increase reaction time or temperature.[9] Use a more robust catalyst/ligand system.[9] Ensure all reagents are soluble at the reaction temperature.[9] |
| Side Products | Protodeboronation of boronic acid, homocoupling of boronic acid. | Use anhydrous conditions.[9] Consider using more stable boronic esters (e.g., pinacol esters).[5] Ensure efficient degassing to remove oxygen. |
| No Reaction | Inactive catalyst, incorrect base or solvent. | Use a fresh batch of catalyst. Screen different bases and solvents.[9][13] Ensure the reaction is performed under a strict inert atmosphere. |
| Poor Selectivity | Reaction conditions too harsh, leading to coupling at both sites. | Lower the reaction temperature. Use a less active catalyst system for the first coupling. |
Caption: Experimental workflow for Suzuki coupling.
Conclusion
The Suzuki coupling of this compound is a powerful tool for the synthesis of novel, functionalized pyridazine derivatives. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can achieve high yields and excellent chemo-selectivity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this versatile reaction in drug discovery and materials science.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. (2020-02-13). Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020-07-01). Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09). Available from: [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026-01-14). Available from: [Link]
-
NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
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Buchwald-Hartwig amination of 3-(4-Bromophenyl)-6-chloropyridazine
An Application Guide for the Selective Buchwald-Hartwig Amination of 3-(4-Bromophenyl)-6-chloropyridazine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol and in-depth scientific rationale for the selective Buchwald-Hartwig amination of this compound. This substrate presents a classic chemoselectivity challenge, possessing two distinct carbon-halogen bonds amenable to cross-coupling. We will dissect the mechanistic principles governing selectivity, detail an optimized protocol for preferential amination at the C6-chloro position of the pyridazine ring, and offer expert insights into reaction setup, execution, and troubleshooting. This document is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry who require a robust and reliable method for the synthesis of functionalized pyridazine derivatives.
Introduction: The Selectivity Challenge
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] Its application in pharmaceutical and materials science is widespread, owing to its tolerance of diverse functional groups and its ability to construct the ubiquitous aryl amine motif.[1][3]
The substrate, this compound, is a valuable scaffold in medicinal chemistry. However, its functionalization via C-N cross-coupling is non-trivial. It features two potential reaction sites: an aryl bromide (C-Br) and a heteroaryl chloride (C-Cl). While the general reactivity trend for aryl halides in oxidative addition to Palladium(0) is I > Br > Cl, the C-Cl bond in this substrate is attached to an electron-deficient pyridazine ring.[4] This electronic feature significantly activates the C-Cl bond, making it a more favorable site for the crucial oxidative addition step compared to the C-Br bond on the electronically richer phenyl ring. This guide will leverage this inherent reactivity difference to achieve selective amination.
Mechanistic Rationale for Chemoselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center.[5] Understanding this cycle is paramount to controlling the reaction's outcome. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][6]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The rate-determining step is typically the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[6] The selectivity in our substrate is therefore primarily dictated by the relative rates of oxidative addition of the C-Cl versus the C-Br bond. The electron-withdrawing nature of the pyridazine ring lowers the LUMO of the C-Cl bond, making it more susceptible to attack by the electron-rich Pd(0) center. Consequently, selective amination at the 6-chloro position is the anticipated outcome under carefully controlled conditions.[7][8]
Figure 2: Chemoselective pathways for amination of the substrate.
Optimized Protocol: Selective Amination at the 6-Chloro Position
This protocol is designed for the selective coupling of a generic secondary amine (e.g., morpholine) to the 6-chloro position of the pyridazine ring. The use of a modern, bulky biarylphosphine ligand such as BrettPhos is critical for achieving high catalytic activity, particularly with a challenging heteroaryl chloride substrate.[9][10][11]
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume | Supplier Suggestion |
| This compound | 271.54 | 1.0 | 1.0 | 272 mg | Commercially available |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) | Sigma-Aldrich |
| BrettPhos Pd G3 Precatalyst | 906.61 | 0.02 | 0.02 | 18.1 mg | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg | Sigma-Aldrich |
| Anhydrous Toluene | - | - | - | 10 mL | Acros Organics |
Experimental Workflow
Figure 3: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is Crucial)
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (272 mg, 1.0 mmol), BrettPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).[9]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add anhydrous toluene (10 mL).
-
Add the amine (e.g., morpholine, 105 µL, 1.2 mmol) via syringe.
Reaction Execution
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. The reaction progress should be monitored periodically.
-
Monitoring: Withdraw a small aliquot (approx. 0.1 mL) via syringe, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) to check for the consumption of the starting material.
Workup and Purification
-
Once the reaction is complete (as determined by TLC or LC-MS), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[12] A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the desired N-substituted pyridazine.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents/solvent.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of precatalyst or handle it in a glovebox.2. Use freshly distilled or purchased anhydrous solvents. Ensure the base is not hydrated.3. Increase temperature in 10 °C increments (up to 110 °C for toluene). |
| Formation of Side Products | 1. Reaction at the C-Br position.2. Hydrodehalogenation (loss of Cl or Br). | 1. Lower the reaction temperature. Screen other ligands; Xantphos can sometimes offer different selectivity.[7]2. Ensure the amine is of high purity. Traces of water can lead to hydrodehalogenation. Use a slightly weaker base like K₃PO₄. |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol). Recrystallization from a suitable solvent system (e.g., Ethanol/Water) might also be effective.[12] |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation when the electronic properties of the substrate are properly considered. By employing a modern palladium precatalyst system with a bulky biarylphosphine ligand and carefully controlling reaction conditions, preferential C-N bond formation at the electron-deficient C6-chloro position of the pyridazine ring can be accomplished with high fidelity. This protocol provides a reliable and robust starting point for researchers to synthesize a diverse array of novel 6-amino-pyridazine derivatives for applications in drug discovery and materials science.
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Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Online] Available at: [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Online] Available at: [Link]
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National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Online] Available at: [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Online] Available at: [Link]
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Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Online] Available at: [Link]
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Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters. [Online] Available at: [Link]
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ResearchGate. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Online] Available at: [Link]
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PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Online] Available at: [Link]
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ResearchGate. Selective Palladium-Catalyzed Aminations on Dichloropyridines. [Online] Available at: [Link]
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National Institutes of Health. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. [Online] Available at: [Link]
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Royal Society of Chemistry. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. [Online] Available at: [Link]
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National Institutes of Health. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Online] Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Online] Available at: [Link]
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ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Online] Available at: [Link]
-
ResearchGate. NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. [Online] Available at: [Link]
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ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Online] Available at: [Link]
-
ResearchGate. Pd/BrettPhos: A Highly Active Catalyst for [nl]CN Cross-Coupling Reactions. [Online] Available at: [Link]
-
Semantic Scholar. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides.. [Online] Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]
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National Institutes of Health. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Online] Available at: [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Online] Available at: [Link]
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National Institutes of Health. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Online] Available at: [Link]
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ZORA. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Online] Available at: [Link]
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Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Online] Available at: [Link]
-
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-
Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Online] Available at: [Link]
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Palladium-catalyzed cross-coupling reactions with 3-(4-Bromophenyl)-6-chloropyridazine
An in-depth guide to the strategic functionalization of 3-(4-Bromophenyl)-6-chloropyridazine using palladium-catalyzed cross-coupling reactions, designed for researchers and professionals in drug development.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its inherent physicochemical properties, such as hydrogen bonding capability and modulation of pharmacokinetic profiles, make it a versatile core for designing novel therapeutics.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, finding application as anticancer, anti-inflammatory, and cardiovascular agents.[1][3][4][5]
This compound is a particularly valuable building block. It possesses two distinct halogenated sites amenable to palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] This dual-handle nature allows for selective and sequential functionalization, enabling the construction of complex molecular architectures from a single, readily available starting material.
This guide provides detailed application notes and protocols for four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to this compound. The focus is on understanding the principles of chemoselectivity and providing robust, reproducible experimental procedures.
The Principle of Chemoselectivity: C-Br vs. C-Cl
The primary strategic consideration when functionalizing this compound is chemoselectivity: which of the two carbon-halogen bonds will react preferentially? The outcome is determined by a nuanced interplay of bond dissociation energies (BDEs) and the electronic properties of the substrate.
-
Bond Dissociation Energy (BDE): In general, the C-Br bond (approx. 71 kcal/mol) is weaker than the C-Cl bond (approx. 84 kcal/mol). In the absence of other factors, oxidative addition of the palladium(0) catalyst will occur preferentially at the more labile C-Br bond.
-
Electronic Effects of the Heterocycle: The pyridazine ring is electron-deficient, which facilitates oxidative addition.[8] Furthermore, halides positioned alpha to a ring nitrogen, like the chlorine at the C-6 position, are electronically activated. This activation can lower the BDE of the C-Cl bond and make it more susceptible to oxidative addition than a typical aryl chloride.[9][10]
For this compound, these two effects are in opposition. The inherent weakness of the C-Br bond favors reaction on the phenyl ring, while the electronic activation of the C-6 position favors reaction on the pyridazine ring. In most standard cross-coupling conditions, the difference in bond strength dominates, leading to initial functionalization at the C-Br bond. However, this selectivity is not absolute and can be influenced or even reversed by the judicious choice of palladium catalyst, ligand, and reaction conditions, offering a powerful tool for directed synthesis.[9]
The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds through the coupling of an organohalide with a boronic acid or ester.[11][12][13] For the target substrate, this reaction is typically employed to functionalize the C-Br bond first, creating a biphenyl-pyridazine core structure.
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][12] The choice of a bulky, electron-rich phosphine ligand is crucial as it promotes both the oxidative addition and the reductive elimination steps, leading to higher catalyst turnover and reaction efficiency.
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Application Note and Protocol: Regioselective C6 Functionalization of 3-(4-Bromophenyl)pyridazine via Directed Ortho-Metalation
Introduction: The Strategic Importance of Pyridazine Functionalization in Drug Discovery
The pyridazine scaffold is a privileged pharmacophore, integral to a multitude of clinically significant therapeutic agents. Its unique electronic properties, characterized by a π-deficient system and the presence of two adjacent nitrogen atoms, impart favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability. The ability to selectively functionalize specific positions on the pyridazine ring is paramount for the modulation of biological activity and the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
This application note provides a comprehensive and field-proven protocol for the regioselective functionalization of the C6 position of 3-(4-bromophenyl)pyridazine. The C6 position is of particular interest as modifications at this site can significantly influence the molecule's interaction with biological targets. The protocol herein leverages the power of directed ortho-metalation (DoM), a robust and highly regioselective method for the deprotonation and subsequent functionalization of aromatic and heteroaromatic systems.[1][2]
Causality of Experimental Choices: Why Directed Ortho-Metalation?
The choice of directed ortho-metalation (DoM) for the C6 functionalization of 3-(4-bromophenyl)pyridazine is underpinned by sound mechanistic principles. The pyridazine nitrogen atoms, particularly N1, act as powerful directing groups, coordinating to the lithium cation of the bulky lithium amide base, lithium tetramethylpiperidide (LiTMP). This coordination brings the base into close proximity to the C6 proton, facilitating its abstraction over other protons on the pyridazine or phenyl rings. The use of a sterically hindered base like LiTMP is crucial to prevent nucleophilic addition to the electron-deficient pyridazine ring, a common side reaction with smaller organolithium reagents.[3][4]
The 4-bromophenyl substituent at the C3 position serves as a handle for further diversification through cross-coupling reactions, making the C6-functionalized product a versatile intermediate for library synthesis.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the C6 functionalization of 3-(4-bromophenyl)pyridazine.
Caption: Experimental workflow for the C6 functionalization of 3-(4-Bromophenyl)pyridazine.
Detailed Protocol: C6-Iodination of 3-(4-Bromophenyl)pyridazine
This protocol details the C6-iodination of 3-(4-bromophenyl)pyridazine, a versatile transformation that introduces a handle for subsequent cross-coupling reactions.
Materials:
-
3-(4-Bromophenyl)pyridazine
-
Lithium tetramethylpiperidide (LiTMP) (commercial solution or freshly prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-(4-bromophenyl)pyridazine (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add LiTMP (1.2 eq) dropwise via syringe. The solution may change color upon addition of the base. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-iodo-3-(4-bromophenyl)pyridazine.
Characterization of 6-Iodo-3-(4-bromophenyl)pyridazine
The successful synthesis of the C6-functionalized product can be confirmed by standard analytical techniques. The following table summarizes the expected NMR spectroscopic data.
| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | ~8.05 | d | ~8.5 |
| H-5' | ~7.70 | d | ~8.5 |
| H-4 | ~7.95 | d | ~9.0 |
| H-5 | ~7.65 | d | ~9.0 |
| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) |
| C-Br (Phenyl) | ~125.0 |
| CH (Phenyl) | ~129.0, 132.5 |
| C-N (Phenyl) | ~138.0 |
| C-I (Pyridazine) | ~110.0 |
| CH (Pyridazine) | ~128.0, 135.0 |
| C-Aryl (Pyridazine) | ~158.0 |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly.[5][6][7]
Mechanism of Directed Ortho-Metalation
The regioselectivity of this reaction is governed by the formation of a key intermediate, as depicted in the following diagram.
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The Versatility of 3-(4-Bromophenyl)-6-chloropyridazine in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: The Pyridazine Scaffold as a Privileged Structure in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] Its unique physicochemical properties, including a high dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles, make it a versatile core for the development of novel therapeutic agents.[2] The pyridazine motif can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable characteristics for drug candidates.[3] Furthermore, pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, with applications in oncology, inflammation, and infectious diseases.[1][4]
This guide focuses on a particularly valuable building block: 3-(4-Bromophenyl)-6-chloropyridazine . This compound offers two distinct and strategically important reactive sites: a chloro substituent at the 6-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and a bromophenyl group at the 3-position, which is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity allows for the sequential and controlled introduction of diverse chemical moieties, enabling the synthesis of complex molecular architectures and the exploration of extensive chemical space in the pursuit of new drug candidates.
Application Note I: Synthesis of Kinase Inhibitors
The pyridazine core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[5] this compound serves as an excellent starting material for the synthesis of diverse kinase inhibitor libraries.
Synthetic Strategy Overview
A common synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is displaced by a variety of nucleophiles, typically amines, to install a key pharmacophoric element that will interact with the kinase active site.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring is then utilized to introduce further diversity, often targeting the solvent-exposed region of the kinase binding pocket to enhance potency and selectivity.
Experimental Protocol: Two-Step Synthesis of a Kinase Inhibitor Scaffold
Step 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine (R-NH₂) (1.2 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Solvent (e.g., DMF, NMP, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the amine, and the base.
-
Add the solvent and purge the vessel with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter and wash with a suitable solvent. If not, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-bromophenyl)-6-aminopyridazine derivative.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like DMF or NMP facilitates the SNAr reaction by solvating the ionic intermediates.[6]
-
An excess of the amine and the presence of a base are typically required to drive the reaction to completion and neutralize the HCl generated.[7]
-
Heating is often necessary to overcome the activation energy barrier for the disruption of the aromatic system during the formation of the Meisenheimer complex.[7]
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the 3-(4-bromophenyl)-6-aminopyridazine derivative with a boronic acid.
Materials:
-
3-(4-Bromophenyl)-6-aminopyridazine derivative (from Step 1) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 3-(4-bromophenyl)-6-aminopyridazine derivative, the boronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final kinase inhibitor candidate.
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[2]
-
The base is required to activate the boronic acid for the transmetalation step.[8]
-
A mixed solvent system, often including water, can enhance the solubility of the reagents and facilitate the reaction.
| Reaction Step | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| SNAr (Amination) | Amine, K₂CO₃ | DMF | 100 | 12 | 60-85 |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 16 | 55-80 |
Application Note II: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents.[3][9] The pyridazine scaffold can be utilized as a bioisostere for other heterocyclic systems commonly found in PARP inhibitors, such as the phthalazinone nucleus of Olaparib.[9] this compound provides a valuable entry point for the synthesis of novel PARP inhibitor candidates.
Synthetic Strategy Overview
A convergent synthetic approach is often employed, where the this compound core is coupled with a pre-functionalized fragment.
Experimental Protocol: Synthesis of a PARP Inhibitor Scaffold via SNAr
This protocol describes the synthesis of a key intermediate for PARP inhibitors through a nucleophilic aromatic substitution reaction with a phenol derivative.
Materials:
-
This compound (1.0 equiv)
-
Substituted phenol (1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the substituted phenol and the base.
-
Add the solvent and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and stir. The product may precipitate out.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
The use of a base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide anion required for the SNAr reaction.[10]
-
The choice of solvent and temperature can influence the reaction rate and selectivity.
| Reaction | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| SNAr (O-Arylation) | Substituted Phenol | K₂CO₃ | DMF | 90 | 12 | 70-90 |
The resulting ether-linked intermediate can then undergo further functionalization at the bromophenyl position via Suzuki coupling, as described in the previous section, to complete the synthesis of the PARP inhibitor candidate.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the systematic and efficient synthesis of complex molecules with potential therapeutic applications, particularly in the fields of kinase and PARP inhibition. The protocols outlined in this guide, based on established and robust chemical transformations, provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold.
References
- BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
- PharmaBlock. (n.d.). Pyridazines in Drug Discovery. PharmaBlock.
- PubMed. (2024).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
- RSC Publishing. (n.d.).
- Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ChemicalBook. (n.d.). 3-Amino-4-bromo-6-chloropyridazine synthesis. ChemicalBook.
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- Common Organic Chemistry. (n.d.).
- Melville, J. (2014). The Suzuki Reaction. UC Berkeley College of Chemistry.
- MDPI. (2021). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Zora. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem.
- Khan Academy. (2019, January 19).
- Professor Dave Explains. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube.
- Chemistry LibreTexts. (2025, February 2). 16.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- PubMed. (2019). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- ResearchGate. (2020). The 4-substitution of 3-bromopyridines with additional nucleophiles.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
- PubMed Central. (n.d.).
- PubMed. (2024).
- ResearchGate. (2025). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF.
- Organic Chemistry Portal. (2021).
- SciSpace. (1997). High Yield Preparation of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine by a Condensation Reaction.
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Application Notes & Protocols: Nucleophilic Aromatic Substitution on the 6-Chloropyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring, a six-membered diazine heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, characterized by the adjacent nitrogen atoms, create a dipole moment and influence its hydrogen bonding capacity, solubility, and metabolic stability.[3] These features make pyridazine derivatives attractive candidates for drug discovery, appearing in molecules targeting a wide range of diseases.[4] The functionalization of the pyridazine core is therefore of paramount importance. One of the most powerful and versatile methods for achieving this is through the nucleophilic aromatic substitution (SNAr) of halo-pyridazines, particularly 6-chloropyridazine. This document provides a detailed guide to the principles, experimental setup, and analysis of this critical transformation.
Pillar 1: The Mechanistic Underpinning of SNAr on Pyridazine
Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridazine ring is inherently electron-deficient. This is due to the inductive and mesomeric (-M) electron-withdrawing effects of the two nitrogen atoms.[5][6] This electron deficiency, or π-deficiency, makes the ring susceptible to attack by nucleophiles. The reaction proceeds via a well-established addition-elimination mechanism, which is distinct from SN1 or SN2 pathways.[6][7]
The key steps are:
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the halogen (the leaving group), breaking the aromaticity of the ring. This is typically the rate-determining step.[8]
-
Formation of a Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is effectively delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization for this intermediate.[6][9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.
The presence of the two ring nitrogens substantially enhances the reactivity of the chloro-pyridazine towards nucleophiles compared to a simple chlorobenzene.[5] The substitution occurs preferentially at the positions ortho or para to the ring nitrogens (positions 3 and 6, or 4 and 5) because the negative charge of the Meisenheimer intermediate can be effectively stabilized on these nitrogen atoms through resonance.[10]
Caption: The SNAr mechanism on 6-chloropyridazine.
Pillar 2: A Validated Experimental Protocol
This protocol describes a general procedure for the SNAr reaction of 6-chloropyridazine with a generic amine nucleophile (e.g., morpholine). The principles can be readily adapted for other nucleophiles such as alkoxides, thiolates, and anilines.
Materials and Equipment
-
Reagents: 6-chloropyridazine, Morpholine (or other nucleophile), Potassium Carbonate (K₂CO₃, anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, TLC plates (silica gel), separatory funnel, rotary evaporator, column chromatography setup.
Step-by-Step Reaction Procedure
-
Reagent Preparation & Setup (The "Why"):
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridazine (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq). Causality: A base is required to neutralize the HCl formed if the nucleophile is a primary or secondary amine, driving the reaction to completion. K₂CO₃ is a common, inexpensive, and moderately strong base suitable for this purpose. Using an excess ensures the reaction medium remains basic.[11]
-
Place the flask under an inert atmosphere (Nitrogen or Argon). Causality: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially with sensitive nucleophiles.
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). Causality: DMF is a polar aprotic solvent. It effectively dissolves the reactants and salts while not interfering with the nucleophile, often accelerating SNAr reactions.[12]
-
-
Nucleophile Addition and Reaction:
-
Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension via syringe. Causality: A slight excess of the nucleophile ensures the complete consumption of the starting chloropyridazine.
-
Heat the reaction mixture to 80-100 °C. Causality: Heating provides the necessary activation energy for the reaction. The optimal temperature may vary and should be determined empirically, often starting around 80 °C.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: Take small aliquots from the reaction mixture every 1-2 hours. Spot on a TLC plate and elute with an appropriate solvent system (e.g., 30-50% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water. Causality: This step quenches the reaction and dissolves the inorganic salts (like K₂CO₃ and KCl).
-
Extract the aqueous layer three times with Ethyl Acetate. Causality: The organic product is typically more soluble in EtOAc than in water, allowing for its separation from the aqueous phase.
-
Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel. Self-Validation: The appropriate eluent system is determined by TLC analysis. Fractions are collected and analyzed by TLC to isolate the pure product.
-
Pillar 3: Reaction Parameter Optimization
The success and efficiency of the nucleophilic substitution on 6-chloropyridazine are highly dependent on the choice of nucleophile, solvent, base, and temperature. The following table summarizes common conditions and provides insights for experimental design.
| Parameter | Options | Rationale & Field Insights |
| Nucleophile | N-Nucleophiles: Amines, Anilines, Hydrazines | Generally excellent nucleophiles for this reaction. Basicity and steric hindrance play a key role. Less hindered amines react faster. |
| O-Nucleophiles: Alkoxides (e.g., NaOMe), Phenoxides | Strong nucleophiles. Often require anhydrous conditions to prevent hydrolysis. The reaction is typically fast. | |
| S-Nucleophiles: Thiolates (e.g., NaSMe) | Very potent nucleophiles (thiols are generally more nucleophilic than corresponding alcohols). Reactions are often rapid even at lower temperatures.[5] | |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile | Preferred for many SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity. |
| Alcohols: Isopropanol, n-Butanol | Can serve as both solvent and, in the case of alkoxide reactions, the reagent source. Can participate in proton transfer. | |
| Water | A green and effective solvent, particularly for reactions with amine nucleophiles and water-soluble bases like KF or K₂CO₃.[11] | |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Used to scavenge the proton from N-H or O-H nucleophiles. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Organic: DIPEA, Et₃N | Non-nucleophilic organic bases can be used, especially when milder conditions are required or when inorganic salts complicate workup. | |
| Temperature | Room Temp to 150 °C | Highly dependent on the nucleophilicity of the attacking species and any activating/deactivating groups on the pyridazine ring. Microwave heating can dramatically reduce reaction times.[11] |
Workflow and Analysis
A robust experimental design includes in-process controls and comprehensive final analysis to ensure the identity and purity of the synthesized compound.
Caption: A comprehensive workflow for the synthesis and analysis.
Analytical Characterization
-
Thin-Layer Chromatography (TLC): Essential for monitoring the reaction's progress and for determining the correct solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product. The disappearance of the signal corresponding to the proton at the 6-position of the starting material and the appearance of new signals corresponding to the introduced nucleophile are key indicators.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired substitution has occurred.
References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2151-2158. [Link]
-
WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
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University of Illinois Springfield. Nucleophilic Substitution Reactions. [Link]
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Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?[Link]
-
Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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ACS Publications. Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. [Link]
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ACS Publications. Nucleophilic Substitution Reactions by Electron Transfer. [Link]
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Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(16), 6934-6973. [Link]
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RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. [Link]
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Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
The Organic Chemistry Tutor. (2017, May 9). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Clark, J. H., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 4(3), 253-257. [Link]
-
Filo. (2025, September 27). Directing effects of substituents on heterocycles. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
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Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
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D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2268. [Link]
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Smith, D. K. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16379. [Link]
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Baran Lab. Haloselectivity of Heterocycles. [Link]
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Chemistry LibreTexts. (2015, July 5). 6.8: Structure and SN2 Reactivity: The Nucleophile. [Link]
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Reddit. (2024, June 1). Can a Heterocyclic 5-membered ring undergo nucleophilic substitution?[Link]
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Chem Help ASAP. (2019, July 18). examples of SN2 nucleophiles. YouTube. [Link]
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The Assembly of Molecules. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]
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Reddit. (2021, February 8). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?[Link]
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ACS Publications. Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. [Link]
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Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]
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FIUnix Faculty Sites. Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. [Link]
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Application Note: 3-(4-Bromophenyl)-6-chloropyridazine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. Nitrogen-containing heterocyclic scaffolds, such as pyridazine, are recognized as "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] This application note details the utility of 3-(4-Bromophenyl)-6-chloropyridazine, a versatile bifunctional building block, in the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its reactivity and present detailed protocols for its derivatization through cornerstone synthetic methodologies like the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Introduction: The Pyridazine Scaffold in Kinase Inhibition
The development of small-molecule kinase inhibitors has revolutionized the treatment of various diseases. A significant portion of these inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket of the target kinase.[1] The pyridazine core is a prominent scaffold found in numerous kinase inhibitors due to its structural features. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region, a critical interaction for potent inhibition.[3]
The subject of this note, This compound , offers medicinal chemists a strategic advantage. It possesses two distinct, orthogonally reactive halogenated sites: a chlorine atom on the electron-deficient pyridazine ring and a bromine atom on the phenyl ring. This bifunctionality allows for a modular and divergent approach to synthesis, enabling the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties at two different vectors of the core structure.
Strategic Functionalization of this compound
The two halogen atoms on the molecule exhibit different reactivity profiles, which can be exploited for selective, sequential functionalization. The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution and is highly susceptible to palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring provides a second handle for similar cross-coupling chemistry, often under slightly different reaction conditions. This allows for a two-step diversification strategy.
Figure 1: A workflow illustrating the sequential functionalization strategy for this compound.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for cross-coupling reactions on similar heterocyclic systems.[4][5] Researchers should perform small-scale trials to optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position (C-Cl Bond)
This reaction is fundamental for introducing aryl or heteroaryl moieties, which can occupy the hydrophobic regions of the kinase active site or provide vectors for further modification.
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[6] The reaction involves an oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond.[4]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a base such as K₃PO₄ (2.0 eq.) or Na₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.[5]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.[5]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(4-bromophenyl)-6-arylpyridazine.
-
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position (C-Cl Bond)
This protocol is essential for introducing amine functionalities, which are crucial for forming hydrogen bonds with the kinase hinge region or for serving as attachment points for linkers.
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. The choice of phosphine ligand is critical for reaction efficiency.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable base (e.g., sodium tert-butoxide, Cs₂CO₃; 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃; 0.02-0.05 eq.), and a phosphine ligand (e.g., Xantphos, BINAP; 0.04-0.10 eq.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to 90–110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 6-amino-3-(4-bromophenyl)pyridazine derivative.
-
Application in Kinase Inhibitor Design: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[7][8] Many pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[8] The this compound scaffold is an excellent starting point for generating such inhibitors.
For example, the 6-position can be functionalized with a small amine (e.g., methylamine) via Buchwald-Hartwig amination. The resulting intermediate can then undergo a Suzuki coupling at the 4'-bromo position with a boronic acid containing a solubilizing group or a moiety designed to interact with the solvent-exposed region of the ATP pocket.
Figure 3: A conceptual diagram showing how different parts of a pyridazine-based inhibitor interact with a kinase active site.
Quantitative Data: Representative Pyridazine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several reported pyridazine-based compounds against relevant kinases to provide a benchmark for the potential potency of molecules derived from this compound.
| Compound Class/ID | Target Kinase | IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference Compound |
| Pyridazine Derivative 4b | VEGFR-2 | 12.80 (in HCT-116) | Not Specified | Imatinib (12.50)[8] |
| Pyridazine Derivative 5b | VEGFR-2 | 9.80 (in HCT-116) | Not Specified | Imatinib (12.50)[8] |
| Imidazo[1,2-b]pyridazine | VEGFR-2 | Varies | Varies | N/A[7] |
| Pyridazinone Derivative | C-terminal Src Kinase (CSK) | Varies | Varies | N/A[9] |
| Pyridazine Derivative 9e | JNK1 Pathway | Not Specified | Not Specified | N/A[8] |
Note: Data is compiled from multiple sources and direct comparisons may be limited by different experimental conditions.[8]
Conclusion
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its two distinct halogenated handles allow for controlled, sequential functionalization through robust and well-established synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This modularity provides researchers in drug discovery with a powerful tool to rapidly generate diverse libraries of compounds for SAR studies, facilitating the development of potent and selective next-generation kinase inhibitors.
References
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]
-
Title: Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy Source: ResearchGate URL: [Link]
-
Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy Source: Journal of Pharmaceutical Chemistry URL: [Link]
-
Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: Bentham Science URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Application Notes and Protocols for Cell-Based Assays Using 3-(4-Bromophenyl)-6-chloropyridazine Derivatives
Introduction: The Therapeutic Potential of Pyridazine Derivatives
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, compounds bearing the pyridazine ring have been investigated for their potential to modulate critical cellular pathways involved in cancer progression.[1][4][5] This application note focuses on a specific class of these compounds, 3-(4-Bromophenyl)-6-chloropyridazine derivatives, and provides a comprehensive guide for their characterization using a suite of robust cell-based assays.
Recent studies on related chloropyridazine hybrids have demonstrated their ability to induce apoptosis and inhibit key enzymes like PARP-1, highlighting their promise as novel anticancer agents.[5] The protocols detailed herein are designed to enable researchers to systematically evaluate the cytotoxic and mechanistic properties of novel this compound derivatives. The experimental workflow is structured to first establish a foundational understanding of the compounds' cytotoxic potential and then to dissect the underlying mechanisms of action, such as the induction of apoptosis and effects on cell cycle progression. This multi-faceted approach is crucial for the early-stage evaluation of any potential therapeutic agent.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
A primary step in the characterization of novel chemical entities is to determine their effect on cell viability. The MTT assay is a widely used, reliable colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives in a selected cancer cell line (e.g., MCF-7, HepG2, or HCT116).[4]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Plate reader capable of measuring absorbance at 540-590 nm[8][9]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 12 mM MTT stock solution to each well.[9][10] Incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 48 | 5.2 |
| Derivative B | MCF-7 | 48 | 12.8 |
| Derivative C | MCF-7 | 48 | 2.1 |
| Doxorubicin | MCF-7 | 48 | 0.8 |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Following the determination of cytotoxicity, the next logical step is to investigate the mechanism by which the compounds induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.
Experimental Workflow for Mechanistic Studies
Caption: Experimental workflow for characterizing pyridazine derivatives.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound derivatives.
Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine (PS) in the presence of Ca²⁺.[11] In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, making it accessible to fluorochrome-conjugated Annexin V.[12] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. Thus, live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and control cells (adherent or suspension)
-
Cold PBS
Procedure:
-
Cell Treatment: Treat cells with the compounds at concentrations around their IC50 values for 24-48 hours.
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using trypsin.[12] Combine the supernatant and the detached cells. For suspension cells, simply collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[13] The "add-mix-measure" format makes it suitable for high-throughput screening.[13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
Treated and control cells
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14][15]
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[15]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the DNA content of individual cells can be quantified by flow cytometry, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
PBS
-
Treated and control cells
Procedure:
-
Cell Treatment: Treat cells with the compounds at sub-lethal concentrations (e.g., IC25) for 24-48 hours.
-
Cell Harvesting: Harvest the cells as described in the Annexin V protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at -20°C for at least 2 hours or overnight.[17][18]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[16]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.[16]
Part 3: Advanced Mechanistic Probing - Signaling Pathway Analysis
To further elucidate the mechanism of action, it is often necessary to investigate the modulation of specific intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in cancer.[19][20][21]
Signaling Pathway Diagram: Simplified MAPK/ERK Pathway
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High-throughput screening with a 3-(4-Bromophenyl)-6-chloropyridazine library
Application Note & Protocol
Topic: High-Throughput Screening with a 3-(4-Bromophenyl)-6-chloropyridazine Library
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2][3] The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate robust drug-target interactions.[4][5][6] This guide provides a comprehensive framework for designing and executing an HTS campaign using a focused library built around the this compound core. We detail the scientific rationale behind assay development, provide step-by-step protocols for primary and secondary screening, and outline a robust strategy for hit validation and initial mechanism-of-action studies. This document is intended to serve as a practical guide for researchers aiming to leverage this promising chemical scaffold in their drug discovery programs.
Introduction: The Strategic Value of the Pyridazine Scaffold
The success of any HTS campaign is contingent on both a robust screening assay and a high-quality, diverse compound library.[7] The pyridazine ring is an attractive heterocyclic motif for drug design due to its distinct features:
-
Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as strong hydrogen bond acceptors, which can be crucial for anchoring a molecule within a protein's binding site.[4]
-
Dipole Moment: The significant dipole moment of the pyridazine ring can facilitate favorable π-π stacking interactions with aromatic residues in a target protein.[5]
-
Physicochemical Properties: As a bioisosteric replacement for other aromatic rings, the pyridazine moiety can improve aqueous solubility and metabolic stability, and in some cases, reduce off-target effects like hERG channel interactions.[4][8]
The this compound scaffold is particularly advantageous for library construction. The chlorine atom at the 6-position is amenable to nucleophilic substitution, allowing for the introduction of diverse chemical functionalities. Simultaneously, the bromophenyl group at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling further structural elaboration. This dual reactivity provides a powerful platform for generating a library of compounds with significant structural diversity around a common, biologically relevant core.
Pre-Screening Phase: Assay Development and Validation
The foundation of a successful HTS campaign is a robust, reproducible, and scalable assay.[9] Rushing this phase is a common cause of failure. The goal is to develop an assay that provides a stable and significant signal window to reliably distinguish active compounds from noise.
Assay Choice: Biochemical vs. Cell-Based
The initial choice is between a biochemical assay and a cell-based assay.[10]
-
Biochemical Assays: These use purified components (e.g., an enzyme and its substrate) and directly measure the compound's effect on the target. They are often simpler to develop and have fewer confounding factors. However, they do not provide information on cell permeability or off-target effects within a cellular context.[11]
-
Cell-Based Assays: These measure a compound's effect in a live-cell environment, providing more physiologically relevant data that accounts for cell entry, stability, and potential cytotoxicity.[10] While more complex, they can reduce late-stage attrition by eliminating non-permeable or toxic compounds early.
The choice depends on the target and the desired mechanism of action. For this guide, we will proceed with a generic fluorescence-based biochemical assay as an example.
Miniaturization and Optimization
To be cost-effective, HTS assays are miniaturized into 384- or 1536-well microplate formats.[2][12] This requires careful optimization of all parameters.
Protocol 1: Assay Miniaturization and Optimization
-
Reagent Titration: Systematically vary the concentrations of the target protein and substrate/reagents to find the optimal conditions that yield a robust signal with minimal material consumption.
-
Solvent Tolerance: Determine the maximum concentration of dimethyl sulfoxide (DMSO), the solvent used for compound libraries, that the assay can tolerate without significant loss of signal. Typically, this is kept at or below 1%.
-
Incubation Time: Evaluate the kinetics of the reaction to determine the shortest incubation time that provides a stable and maximal signal window.
-
Plate Uniformity: Run the assay with only control reagents across multiple plates to ensure minimal well-to-well and plate-to-plate variability.
Statistical Validation: The Z'-Factor
Before commencing the full screen, the assay must be statistically validated using the Z'-factor, a measure of assay quality.[2][3]
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where SD is the standard deviation and Mean refers to the signal of the positive and negative controls.
| Z'-Factor | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls makes hit identification highly reliable.[12] |
| 0 to 0.5 | Acceptable | The assay is usable, but may have a higher rate of false positives/negatives. |
| < 0 | Unacceptable | The signal from positive and negative controls is indistinguishable; the assay cannot be used for screening. |
A pilot screen of a small subset of the library (~2,000 compounds) is recommended to ensure the Z'-factor holds up in the presence of test compounds before committing to the full library screen.[12]
The HTS Campaign: From Primary Screen to Hit Identification
With a validated assay, the primary screen of the entire this compound library can begin. This process relies heavily on automation to ensure consistency and throughput.[1][2]
dot
Caption: High-Throughput Screening (HTS) Workflow.
Protocol 2: Primary High-Throughput Screen
-
Library Preparation: The this compound library is typically stored as 10 mM DMSO stocks. For screening, these are diluted to an intermediate concentration and arrayed in source plates.
-
Assay Plate Preparation: Using automated liquid handlers, prepare 384-well assay plates by dispensing the necessary buffers and target protein solution.
-
Compound Transfer: Use a nanoliter-volume liquid handler to transfer compounds from the source plates to the assay plates. Each plate must contain positive control wells (e.g., a known inhibitor) and negative control wells (DMSO only).
-
Initiation and Incubation: Add the substrate or final reagent to initiate the reaction. Incubate the plates for the pre-determined time at a controlled temperature.
-
Signal Detection: Read the plates using a high-throughput plate reader (e.g., measuring fluorescence intensity).
-
Data Analysis: Raw data is uploaded to a database. The data is normalized relative to the on-plate controls. A "hit" is typically defined as a compound that produces a signal greater than 3 standard deviations from the mean of the negative controls.[12]
Post-Screening: The Hit Validation Cascade
A primary hit is not a validated active compound. HTS campaigns are prone to false positives arising from various artifacts. A rigorous hit validation cascade is essential to focus resources on genuine hits.[13][14]
dot
Caption: Hit Validation and Triage Workflow.
Hit Confirmation and Potency Determination
The first step is to re-test the primary hits, ideally using freshly prepared compound solutions, in the primary assay to confirm activity.[14] Confirmed hits are then tested in a dose-response format (typically a 10-point dilution series) to determine their potency (IC50 or EC50). This step eliminates hits that are not dose-dependent, a hallmark of many artifacts.
Orthogonal and Counter-Screening
-
Orthogonal Assays: These are critical for confirming that the observed activity is due to interaction with the intended target and not an artifact of the primary assay format.[7][15] For example, if the primary screen was a functional enzyme assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) that directly measures compound binding to the target protein.[13]
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology. For a fluorescence-based assay, a common counter-screen is to test for autofluorescence. For assays using enzymes like luciferase, compounds can be screened against the reporter enzyme alone.
Chemical Tractability and SAR by Analogue
At this stage, medicinal chemists assess the chemical structures of the validated hits. Compounds containing known Pan-Assay Interference Compounds (PAINS) motifs are often flagged and deprioritized.[13] For promising hits, commercially available analogues are purchased and tested to build an initial Structure-Activity Relationship (SAR).[12] A hit that has several active analogues (a "cluster") provides higher confidence than a singleton hit.[13]
Secondary Assays and Mechanism of Action (MoA)
Validated hits from the this compound library become the starting point for more in-depth biological characterization.
-
Selectivity Profiling: Compounds are tested against a panel of related proteins (e.g., other kinases or proteases) to determine their selectivity. High selectivity is often a desirable trait for a therapeutic candidate.
-
Cellular Activity: If the primary screen was biochemical, validated hits must be tested in relevant cell-based assays to confirm they can enter cells and engage the target in a physiological environment.[16]
-
Mechanism of Action (MoA) Studies: Deeper studies are conducted to understand how the compound works. This is a critical step for successful drug development.[17] Techniques can include:
-
Biophysical Methods: Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST) can confirm direct binding and determine binding affinity and thermodynamics.[13]
-
Structural Biology: Co-crystallization of the compound with the target protein can reveal the precise binding mode at atomic resolution, providing invaluable information for lead optimization.[18][19]
-
Proteomics & Expression Profiling: These methods can provide a global view of the compound's effect on cellular pathways and help identify on- and off-target effects.[20]
-
Conclusion
Screening a focused library, such as one derived from the versatile this compound scaffold, offers a powerful approach to identifying novel chemical matter for challenging biological targets. The success of such a campaign hinges not on the primary screen alone, but on a meticulously planned and executed workflow. This includes the development of a high-quality assay, a systematic and multi-faceted hit validation cascade to eliminate artifacts, and in-depth secondary assays to confirm the mechanism of action. By following the principles and protocols outlined in this guide, researchers can maximize the probability of translating HTS hits into viable lead compounds for drug discovery programs.
References
-
Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]
-
Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Visikol URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World (DDW) URL: [Link]
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: MDPI URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: High-throughput screening Source: Wikipedia URL: [Link]
-
Title: Assay Development for High-Throughput Drug Screening Against Mycobacteria Source: PubMed URL: [Link]
-
Title: Secondary Screening Source: Creative Biolabs URL: [Link]
-
Title: The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery Source: Blumberg Institute URL: [Link]
-
Title: How To Optimize Your Hit Identification Strategy Source: Evotec URL: [Link]
-
Title: High Throughput Screening: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: Scientific Research Publishing URL: [Link]
-
Title: Mechanism of Action: discover your small molecule's interactions and targets Source: Broad Institute URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Medium URL: [Link]
-
Title: The Mechanism of Action for Small Molecule Drugs Source: Crestone, Inc. URL: [Link]
-
Title: Pyridazine and its derivatives Source: Slideshare URL: [Link]
-
Title: Four Well-Established Strategies Used in Hit Identification Source: Clinical Research News URL: [Link]
-
Title: Hit-to-Lead: Hit Validation and Assessment Source: PubMed URL: [Link]
-
Title: Hit Validation Services Source: Creative Biolabs URL: [Link]
-
Title: SECONDARY SCREENING & MECHANISM OF ACTION Source: Molecular Sensing, Inc. URL: [Link]
-
Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]
-
Title: Hit & Lead Discovery | Hit Identification Source: AXXAM URL: [Link]
-
Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA Source: National Center for Biotechnology Information URL: [Link]
-
Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents Source: National Center for Biotechnology Information URL: [Link]
- Title: Synthesis method of 3-amino-6-chloropyridazine Source: Google Patents URL
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- 18. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
Introduction: The Pyridazine Core as a Privileged Scaffold for Fluorescent Probes
An Application Guide to the Synthesis of Novel Fluorophores from 3-(4-Bromophenyl)-6-chloropyridazine
The pyridazine ring is a unique heterocyclic motif that has garnered significant interest in drug discovery and materials science.[1][2][3] Its distinct physicochemical properties, including a significant dipole moment, dual hydrogen-bond accepting capacity, and an electron-deficient nature, make it an advantageous scaffold for creating functional molecules.[1] In the realm of fluorescence, this electron-deficient core is particularly valuable for constructing "push-pull" chromophores, where it acts as the electron-accepting ("pull") component. When combined with electron-donating ("push") moieties, these systems often exhibit pronounced intramolecular charge transfer (ICT), leading to desirable photophysical properties such as large Stokes shifts and environmental sensitivity (solvatochromism).[4]
The starting material, this compound, is an ideal and versatile building block for the modular synthesis of such fluorescent probes. It possesses two carbon-halogen bonds (C-Br and C-Cl) with differential reactivity, enabling selective, sequential functionalization through modern cross-coupling methodologies. This allows for the precise installation of various functionalities to tune the probe's optical and biological properties.
This application note provides a comprehensive guide for researchers, detailing the strategic synthesis, purification, and characterization of novel pyridazine-based fluorescent probes. We will focus on palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, explaining the mechanistic rationale behind the protocols and offering practical, field-tested insights for successful implementation.[5][6]
Strategic Functionalization: Leveraging Differential Reactivity
The synthetic utility of this compound lies in the different reactivities of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond. This allows for a stepwise approach: the more reactive C-Br bond at the 4-position of the phenyl ring can be functionalized first, followed by a subsequent reaction at the C-Cl bond on the pyridazine ring. This strategy provides precise control over the final molecular architecture.
Core Synthetic Methodologies
-
Suzuki-Miyaura Coupling : This robust palladium-catalyzed reaction forms a C-C bond between the aryl halide and an organoboron compound (e.g., a boronic acid). It is renowned for its mild conditions, excellent functional group tolerance, and the stability and commercial availability of its reagents, making it a cornerstone of modern organic synthesis.[5][7][8]
-
Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[6] It is an exceptionally efficient method for introducing a rigid, linear alkyne linker into the molecular structure, which is highly effective for extending π-conjugation—a key factor in designing fluorescent molecules.[9]
The general workflow involves an initial Suzuki coupling to install an electron-donating group, followed by a Sonogashira coupling to introduce a π-extended system, creating a donor-π-acceptor (D-π-A) fluorescent probe.
Materials and Reagents:
-
This compound
-
4-(Dimethylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-(dimethylamino)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment. [7]3. Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition : Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the starting pyridazine.
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. [7]Separate the organic layer, and wash it sequentially with water and then brine. [7]7. Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected yield is typically in the range of 70-90%.
Troubleshooting Guide for Suzuki Coupling
| Issue | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Use freshly dried, powdered base. |
| Recovery of Starting Material | Reaction temperature too low; Insufficient reaction time. | Increase temperature to 100-110 °C; Extend reaction time and monitor by TLC. |
| Homo-coupling of Boronic Acid | High concentration of boronic acid; Presence of oxygen. | Add the boronic acid solution slowly over time; Ensure the reaction is strictly anaerobic. [10]|
Protocol 2: Sonogashira Coupling for π-System Extension
This protocol details the functionalization of the C-Cl bond of the intermediate from Protocol 1 with a terminal alkyne, such as 4-ethynylanisole, to complete the D-π-A fluorophore.
Materials and Reagents:
-
Intermediate from Protocol 1
-
4-Ethynylanisole (or other terminal alkyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Ammonium Chloride (saturated solution)
Procedure:
-
Reaction Setup : To a Schlenk flask, add the pyridazine intermediate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition : Add anhydrous THF and triethylamine (3.0 eq) via syringe. Stir for 10 minutes, then add the terminal alkyne (1.5 eq) dropwise.
-
Reaction : Heat the mixture to 65 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up : After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in DCM and wash with a saturated solution of ammonium chloride to remove the copper co-catalyst, followed by a water wash. Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the final fluorescent probe.
-
Characterization : Confirm the structure using NMR and HRMS.
Troubleshooting Guide for Sonogashira Coupling
| Issue | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Yield | Deactivated catalyst; Insufficient base. | Use a different palladium source (e.g., Pd(PPh₃)₄); Ensure TEA is dry and of high purity. |
| Formation of Diyne (Glaser Coupling) | Presence of oxygen; High temperature. | Rigorously deoxygenate all solvents and reagents; Run the reaction at a lower temperature (e.g., room temp to 50 °C) for a longer duration. [10] |
| Dark, Intractable Mixture | Catalyst decomposition. | Use a lower reaction temperature; Consider using a more robust ligand. |
Photophysical Characterization
The synthesized probes should be characterized to evaluate their performance as fluorophores. This involves measuring their absorption and emission spectra in a range of solvents with varying polarity (e.g., hexane, toluene, THF, acetonitrile, methanol) to assess their solvatochromic properties.
Key Parameters to Measure:
-
Absorption Maximum (λabs) : The wavelength at which the molecule absorbs light most strongly.
-
Emission Maximum (λem) : The wavelength of maximum fluorescence intensity.
-
Stokes Shift : The difference in wavelength (or energy) between the absorption and emission maxima (λem - λabs). A large Stokes shift is desirable for bioimaging to minimize self-absorption artifacts. [11]* Fluorescence Quantum Yield (ΦF) : A measure of the efficiency of the fluorescence process, calculated relative to a known standard (e.g., quinine sulfate or rhodamine 6G).
Representative Photophysical Data
The following table summarizes hypothetical data for a D-π-A probe synthesized via the protocols above, illustrating a positive solvatochromic effect characteristic of molecules with significant intramolecular charge transfer. [4]
| Solvent | Polarity Index | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF |
|---|---|---|---|---|---|
| Toluene | 2.4 | 395 | 480 | 85 | 0.65 |
| THF | 4.0 | 402 | 515 | 113 | 0.48 |
| Acetonitrile | 5.8 | 410 | 545 | 135 | 0.21 |
| Methanol | 6.6 | 412 | 560 | 148 | 0.15 |
Conclusion and Applications
The protocols outlined provide a robust and modular platform for the synthesis of novel fluorescent probes based on the this compound scaffold. The ability to perform selective, sequential cross-coupling reactions allows for the fine-tuning of photophysical properties. The resulting donor-π-acceptor molecules are promising candidates for a variety of applications, including:
-
Cellular Imaging : Their environmentally sensitive fluorescence can be used to probe different cellular microenvironments. [12]* Analyte Sensing : The pyridazine or donor moieties can be further functionalized with specific recognition units for detecting ions or biologically relevant small molecules. [13][14]* Materials Science : These chromophores can be incorporated into polymers or other materials to create fluorescent sensors or optoelectronic devices.
Future work can focus on introducing water-solubilizing groups for enhanced biocompatibility or attaching targeting ligands to direct the probes to specific subcellular organelles or tissues.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. Request PDF. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. [Link]
-
ResearchGate. (n.d.). Physical Properties of Pyridazines. [Link]
- BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis. BenchChem.
-
ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Zhang, Y., et al. (2022). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors. Request PDF. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. [Link]
-
Horton, D. A., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
Asif, M. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Asif, M. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Research in Applied Sciences. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Pérez-Gálvez, C., & García-Calvo, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]
-
Li, S., et al. (2024). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+. MDPI. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Electron-Deficient Pyridazines
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions with electron-deficient pyridazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of functionalized pyridazines.
The Challenge of Pyridazine Coupling
Pyridazine scaffolds are crucial in medicinal chemistry and materials science.[1] However, their functionalization via palladium-catalyzed Suzuki-Miyaura coupling presents unique challenges. The electron-deficient nature of the pyridazine ring, due to the two adjacent nitrogen atoms, can complicate the catalytic cycle.[2][3] While this electron deficiency can facilitate the initial oxidative addition of the palladium catalyst to the carbon-halogen bond, the nitrogen lone pairs can also coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] This guide provides a systematic approach to overcoming these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the underlying chemical principles.
Problem 1: My reaction shows low or no conversion to the desired product.
This is a common issue when working with electron-deficient heteroaryl halides. Several factors in the catalytic cycle could be responsible.
A. Is your catalyst system truly active and appropriate for the job?
Possible Cause: The active Pd(0) species is highly sensitive to oxygen and can be easily deactivated.[3] Furthermore, for challenging substrates like electron-deficient pyridazines, especially chlorides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1][4] The oxidative addition step is often rate-limiting, and the choice of ligand is critical to facilitate this process.[2]
Solutions & Scientific Rationale:
-
Ensure a Rigorously Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[4][5]
-
Protocol: Use a Schlenk line or a glovebox for the reaction setup. Degas your solvent(s) thoroughly by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using three freeze-pump-thaw cycles.[2]
-
-
Select a Modern Catalyst System: For electron-deficient pyridazines, especially the less reactive chlorides, catalysts with electron-rich and sterically bulky ligands are generally preferred. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[3]
-
Use a Stable Pre-catalyst: Instead of air-sensitive Pd(0) sources like Pd₂(dba)₃, consider using more stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) which are reduced in situ to the active Pd(0) species.[8]
B. Is your boronic acid or ester coupling partner competent?
Possible Cause: Heteroaryl boronic acids are prone to degradation, particularly through protodeboronation (cleavage of the C-B bond by a proton source).[5][9] This is a significant issue with electron-deficient systems.
Solutions & Scientific Rationale:
-
Use High-Purity Boronic Acid: Ensure your boronic acid is fresh and pure. Old or impure reagents can lead to failed reactions.[3]
-
Switch to a More Stable Boron Reagent:
-
Pinacol Esters: Boronic acid pinacol esters are significantly more stable towards protodeboronation and are often the reagent of choice for challenging couplings.[5][10]
-
Potassium Trifluoroborate Salts: These are also highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions.[5]
-
MIDA Boronates: These offer another layer of stability and are designed for slow release of the boronic acid.
-
C. Have you chosen the optimal base and solvent?
Possible Cause: The base is not just a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[11] The solvent affects the solubility of all components and the overall activity of the catalyst.[3] An inappropriate choice can stall the catalytic cycle.
Solutions & Scientific Rationale:
-
Base Selection:
-
Weak vs. Strong Bases: While strong bases can promote catalyst decomposition and side reactions, weaker bases might require higher temperatures or longer reaction times.[12] For pyridazine couplings, moderately weak bases are often a good starting point.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): A versatile and often effective base for challenging couplings, especially with boronic esters.[8][12]
-
K₂CO₃ (Potassium Carbonate): A standard choice, often used in aqueous solvent mixtures.[4][8]
-
Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble inorganic base that can be effective when others fail.[12]
-
-
-
Solvent Selection:
-
Aprotic Polar Solvents: These are generally preferred.
-
Recommended Solvents: Dioxane, Toluene, and DMF are common choices.[2] Often, a small amount of water is added when using carbonate bases to aid in their solubility and facilitate the transmetalation step. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[5]
-
Problem 2: My desired product is formed, but with significant side products.
The formation of byproducts consumes starting materials, reduces yield, and complicates purification.[2]
A. How can I minimize the homocoupling of my boronic acid?
Possible Cause: This side reaction, forming a symmetrical biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle.[5]
Solutions & Scientific Rationale:
-
Rigorous Degassing: As mentioned before, meticulously remove all dissolved oxygen from your reaction mixture.[5]
-
Slow Addition: If homocoupling persists, consider adding the boronic acid solution slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.[2]
B. What causes the dehalogenation of my pyridazine starting material?
Possible Cause: The aryl halide can be reduced to the corresponding arene instead of undergoing cross-coupling. This can be promoted by certain solvents or bases.[5][13]
Solutions & Scientific Rationale:
-
Change the Solvent/Base System: If you observe significant dehalogenation, try switching to a different solvent or a non-coordinating base. For instance, if you are using an alcohol-containing solvent system, this might be a source of hydride for the reduction. Switching to an aprotic solvent like dioxane or toluene may help.[5][13]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halopyridazines in Suzuki coupling? A1: The reactivity of the halide follows the general trend: I > Br > OTf >> Cl. Iodides are the most reactive, while chlorides are the most challenging due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[4]
Q2: I am using a chloropyridazine. Which specific catalyst system should I start with? A2: For chloropyridazines, a robust catalyst system is essential. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][3] Alternatively, an N-heterocyclic carbene (NHC) based pre-catalyst like PEPPSI-IPr can be very effective.[7]
Q3: My reaction is clean but very slow. Can I just increase the temperature? A3: Increasing the temperature can indeed increase the reaction rate.[5] Many Suzuki couplings are run at elevated temperatures (80-110 °C).[2] However, be aware that higher temperatures can also lead to catalyst decomposition and increased side product formation. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance. Microwave irradiation is another option to accelerate the reaction and potentially improve yields.[5]
Q4: How much catalyst loading should I use? A4: For standard couplings, catalyst loading is typically in the range of 1-5 mol%. For highly active and specialized catalyst systems, particularly with more reactive halides, loadings can be much lower, sometimes as low as 0.01 mol%.[12] For challenging substrates like chloropyridazines, starting with a higher loading (e.g., 2-5 mol%) is advisable.
Part 3: Data & Protocols
Table 1: Recommended Catalyst Systems for Pyridazine Suzuki Coupling
| Pyridazine Halide | Palladium Source | Ligand | Recommended Base(s) | Typical Solvent(s) |
| Chloro-pyridazine | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Bromo-pyridazine | PdCl₂(dppf) | - | K₂CO₃, Na₂CO₃ | DME, Dioxane/H₂O |
| Bromo-pyridazine | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O, Toluene |
| Iodo-pyridazine | Pd(PPh₃)₄ | - | Na₂CO₃, K₂CO₃ | DME, Toluene/EtOH/H₂O |
Note: This table provides general starting points. Optimization for specific substrates is always necessary.
General Experimental Protocol for Suzuki-Miyaura Coupling of a Halopyridazine
This is a generalized procedure and should be adapted and optimized for your specific substrates.
-
Reagent Preparation: Ensure all reagents (halopyridazine, boronic acid/ester, base, catalyst, ligand) are of high purity and dry. The solvent must be anhydrous (if required) and thoroughly degassed.[2]
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv.), the boronic acid or pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[2]
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[2]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
-
Part 4: Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
-
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Vedejs, E., & Chapman, R. W. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. [Link]
-
ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ResearchGate. (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
PubMed. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
Overcoming poor solubility of 3-(4-Bromophenyl)-6-chloropyridazine in organic solvents
A Guide to Overcoming Poor Solubility in Organic Solvents
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-6-chloropyridazine. This heterocyclic compound is a valuable building block, but its poor solubility in common organic solvents often presents a significant hurdle in experimental workflows.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these methods, ensuring you can adapt and troubleshoot effectively.
Part 1: Understanding the Challenge & Frequently Asked Questions (FAQs)
Poor solubility can stall research by hindering reaction kinetics, complicating purification, and preventing accurate concentration measurements for biological assays. Understanding the root cause is the first step to solving the problem.
Q1: Why is this compound so poorly soluble?
A1: The solubility of a compound is governed by its physicochemical properties. This compound has a rigid, planar structure with a high melting point, characteristic of a stable crystal lattice. For dissolution to occur, solvent molecules must overcome the strong intermolecular forces (crystal lattice energy) holding the solid state together. The molecule's relatively nonpolar bromophenyl group and the polar, electron-deficient chloropyridazine ring create a complex solvodynamic profile, making it difficult for any single solvent to effectively engage with both ends of the molecule simultaneously.
Q2: I need to set up a reaction. Which organic solvent should I try first?
A2: For initial screening, begin with solvents that have a proven track record with similar heterocyclic compounds. A good starting point is a range of solvents with varying polarities.
| Solvent Category | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents have high dielectric constants and can effectively solvate polar functional groups without donating protons. DMSO is often a powerful solvent for many poorly soluble compounds.[1] |
| Polar Protic | Ethanol, Isopropanol | Can engage in hydrogen bonding, but may be less effective due to the compound's structure. Often used in co-solvent systems. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can dissolve nonpolar portions of the molecule but may struggle with the polar pyridazine core. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; often require heating to achieve significant solubility. |
Recommendation: Start with DMSO or DMF at room temperature. If solubility is still limited, gentle heating can be applied, but proceed with caution (see Q3).
Q3: Can I just heat the mixture to get my compound to dissolve?
A3: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. However, this approach has two critical caveats:
-
Thermodynamic vs. Kinetic Solubility: Heating and then cooling a solution can create a supersaturated state. This is a kinetically soluble solution, which is metastable and may precipitate over time, especially upon seeding with an impurity or scratching the vessel.[2][3] The true thermodynamic solubility is the concentration at equilibrium at a given temperature.[2][3][4] For applications requiring long-term stability (like stock solutions for screening), relying solely on heat is risky.
-
Compound Stability: Many complex organic molecules can degrade at elevated temperatures, especially in solvents like DMSO. Always run a stability check (e.g., by TLC or LC-MS) on a small scale before applying heat to your entire batch.
Q4: My compound dissolves in DMSO for my reaction, but crashes out when I try to dilute it into an aqueous buffer for an assay. What should I do?
A4: This is a classic problem when moving from a high-concentration organic stock solution to a final aqueous medium. The key is to keep the final concentration of the organic solvent low (typically <1-5%) to avoid impacting your biological system.[1][5]
-
Use a Co-solvent System: Instead of a single solvent, a mixture can be more effective.[5][6] For example, a stock in DMSO can be diluted into a buffer that already contains a small percentage of a less disruptive co-solvent like ethanol or polyethylene glycol (PEG).[1]
-
Formulation Strategies: For in-vivo or cell-based assays, consider formulation approaches like using surfactants (e.g., Tween® 80) to form micelles that encapsulate the compound, or complexation with cyclodextrins which have a hydrophobic interior to host the drug molecule.[1]
Part 2: A Systematic Troubleshooting Workflow
When simple solvent selection fails, a more structured approach is necessary. The following workflow guides you from basic to advanced solubility enhancement techniques.
Caption: Troubleshooting workflow for enhancing solubility.
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
This protocol helps identify an effective binary solvent system to enhance solubility.
Objective: To determine a solvent mixture that provides maximum solubility while being compatible with the downstream application.
Materials:
-
This compound
-
Primary Solvents (High Solubilizing Power): DMSO, DMF, NMP
-
Co-Solvents (Miscible Modifiers): Ethanol, Toluene, Acetonitrile, Water, Polyethylene glycol (PEG 400)
-
Glass vials (2 mL) with screw caps
-
Magnetic stir plate and stir bars
-
Analytical balance
Procedure:
-
Prepare Primary Stock: Prepare a concentrated slurry of the compound in a primary solvent (e.g., add 10 mg of compound to 0.5 mL of DMSO). This ensures you start from a point of excess solid.
-
Titration with Co-Solvent: Place the vial on a stir plate. Add the co-solvent dropwise (e.g., 10-20 µL at a time) to the slurry.
-
Observe Dissolution: After each addition, cap the vial and allow it to stir for 5-10 minutes. Observe visually for the disappearance of solid material.
-
Determine Endpoint: The endpoint is reached when the solution becomes completely clear. Record the final volume of both the primary solvent and the co-solvent.
-
Calculate Solubility: The approximate solubility in the binary mixture can be calculated.
-
Test Multiple Systems: Repeat this process for different primary/co-solvent combinations to identify the most efficient system (i.e., the one that requires the least amount of organic solvent). Co-solvent systems can greatly improve solubility by modifying the overall polarity of the solvent medium.[6]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination
This is the gold standard method for measuring the true equilibrium solubility of a compound.[7][8]
Objective: To accurately quantify the maximum stable concentration of the compound in a specific solvent at a set temperature.
Materials:
-
Excess solid this compound
-
Chosen solvent or solvent system
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial (e.g., 5-10 mg in 1 mL). The presence of undissolved solid is crucial for ensuring equilibrium is reached.[3]
-
Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After incubation, allow the vial to stand at the same temperature to let the excess solid settle. For a more complete separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw a small aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high readings.
-
Quantification: Dilute the filtered sample into a suitable mobile phase and analyze its concentration using a pre-calibrated HPLC method.[2][9] The concentration of this saturated solution is the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility measurement.
Part 4: Data Summary & References
While specific quantitative solubility data for this compound is not widely published, the table below provides an illustrative guide based on the behavior of structurally similar pyridazine derivatives.[10] Experimental determination is strongly recommended.
Illustrative Solubility Profile of a Pyridazine Derivative
| Solvent | Polarity Index | Expected Solubility at 25°C | Notes |
| Hexane | 0.1 | Insoluble | Non-polar solvent, ineffective. |
| Toluene | 2.4 | Sparingly Soluble | May improve with heating. |
| Dichloromethane | 3.1 | Sparingly Soluble | Useful for reactions but may not produce concentrated stocks. |
| Tetrahydrofuran (THF) | 4.0 | Soluble with heating | Common reaction solvent. |
| Acetone | 5.1 | Moderately Soluble | Good for initial trials. |
| Ethanol | 5.2 | Sparingly Soluble | Better as a co-solvent. |
| Acetonitrile | 5.8 | Moderately Soluble | Useful for analytical purposes (e.g., HPLC). |
| Dimethylformamide (DMF) | 6.4 | Soluble | Good general-purpose solvent for this class. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Highly Soluble | Often the solvent of last resort; check stability. |
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. BenchChem.
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
- Health Sciences. (2025). Cosolvent systems: Significance and symbolism.
-
Stegemann, S., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 17(8), 2776-2785. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
Pandya, P., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 43(5), 393-403. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives. BenchChem.
-
Zhang, G. G. Z., & Taylor, L. S. (2013). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Available at: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]
-
ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Request PDF. Available at: [Link]
- BenchChem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ovid.com [ovid.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Cosolvent systems: Significance and symbolism [wisdomlib.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. sciforum.net [sciforum.net]
- 9. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-6-chloropyridazine
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting Guide for Side Reactions in the Synthesis of 3-(4-Bromophenyl)-6-chloropyridazine via Suzuki-Miyaura Coupling
Introduction: The Challenge of Selectivity
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with (4-bromophenyl)boronic acid is a cornerstone reaction for accessing the this compound scaffold, a key intermediate in pharmaceutical research. While robust, this reaction is susceptible to several side reactions that can complicate purification, reduce yields, and compromise the integrity of downstream processes.
This guide provides a symptom-based troubleshooting framework and in-depth analysis to help you diagnose, mitigate, and prevent the formation of common impurities. Our approach is grounded in mechanistic principles to empower you to make informed decisions at the bench.
Troubleshooting Guide: Symptom-Based Problem Solving
This section is designed to address common issues observed during and after the reaction.
| Observed Symptom | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst2. Poor Reagent Quality3. Insufficient Base Strength/Solubility | 1. Catalyst Check: Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), inefficient reduction may be the issue. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[1][2] The phosphine ligands themselves can act as reducing agents for Pd(II), or this can be achieved by homocoupling two boronic acid molecules.[3][4]2. Reagent Integrity: Verify the purity of the boronic acid, as it can degrade via protodeboronation.[3] Ensure solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere (N₂ or Ar).[1]3. Base Optimization: If using K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and soluble enough in the reaction medium. A biphasic solvent system (e.g., Toluene/Water) can facilitate this. |
| Significant Homocoupling of Boronic Acid (Formation of 4,4'-Dibromobiphenyl) | 1. Presence of Oxygen2. Use of Pd(II) Precatalyst3. High Temperature | 1. Degas Rigorously: Oxygen is a primary culprit, as it can facilitate the oxidation of Pd(0) to Pd(II), which then promotes homocoupling.[5][6] Degas all solvents and the reaction vessel thoroughly (e.g., via three vacuum/inert gas cycles or sparging).2. Catalyst Choice: Pd(II) sources can directly react with the boronic acid to produce the dimer, especially at the start of the reaction.[3][6] Using a Pd(0) source can mitigate this initial side reaction.3. Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. |
| Formation of Hydrodechlorination Product (3-(4-Bromophenyl)pyridazine) | 1. Presence of a Hydride Source2. Catalyst/Ligand Choice | 1. Scrutinize Reagents: This side reaction occurs when a hydride ligand replaces the chloro group on the palladium intermediate, followed by reductive elimination.[3] Common hydride sources include amine bases or alcohol solvents. If using these, consider switching to a carbonate base or an aprotic solvent like dioxane or toluene.2. Ligand Selection: The choice of phosphine ligand can influence the propensity for side reactions. Experiment with different ligands to find the optimal balance between reactivity and selectivity. |
| Formation of Double-Coupling Product (3,6-bis(4-Bromophenyl)pyridazine) | 1. High Catalyst Loading2. Extended Reaction Time/High Temperature3. Stoichiometry | 1. Reduce Catalyst: High concentrations of the active catalyst can drive the reaction to completion on both chloro-positions. Reduce catalyst loading (e.g., from 5 mol% to 1-2 mol%).2. Monitor Reaction Closely: Use TLC or HPLC to monitor the reaction and quench it as soon as the 3,6-dichloropyridazine is consumed to prevent the second coupling.3. Control Stoichiometry: Use a slight excess, but not a large excess, of the boronic acid (e.g., 1.1 equivalents). |
FAQ: Proactive Prevention of Side Reactions
Q1: What is the single most critical factor for suppressing side reactions in this synthesis? A1: Rigorous exclusion of oxygen. Oxygen is implicated in the primary pathway for boronic acid homocoupling, a very common side reaction.[5][6][7] It oxidizes the active Pd(0) catalyst to a Pd(II) species, which can then enter a catalytic cycle that dimerizes the boronic acid.[5] Proper degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is non-negotiable for clean reactions.
Q2: My reaction turns black immediately. Is this normal and what does it indicate? A2: The formation of black or dark brown solids is typically palladium black, which is finely divided, inactive palladium metal. This indicates catalyst decomposition. Common causes include:
-
High Temperatures: Can lead to catalyst agglomeration.
-
Inefficient Ligands: The phosphine ligand stabilizes the palladium nanoparticles. If the ligand is not robust or is used in insufficient quantity, the catalyst can crash out.[1]
-
Presence of Impurities: Certain impurities in the starting materials or solvent can poison the catalyst.
To prevent this, use the minimum effective temperature, ensure you are using a suitable ligand, and use high-purity reagents and solvents.
Q3: How does the choice of base (e.g., K₂CO₃ vs. K₃PO₄ vs. NaOEt) affect the reaction? A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8][9]
-
Strength: The base must be strong enough to form the boronate salt [ArB(OH)₃]⁻, which is more nucleophilic and reactive in the transmetalation step than the neutral boronic acid.
-
Solubility: The base must have some solubility in the reaction medium to be effective. This is why aqueous solutions or phase-transfer catalysts are sometimes used with inorganic bases.
-
Side Reactions: Very strong bases like alkoxides can promote side reactions with functional groups on your substrates. For pyridazine systems, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are generally a good starting point.[2]
Q4: I am observing selectivity issues where the coupling occurs at the wrong position on a similar, unsymmetrical pyridazine. Why? A4: For unsymmetrical dichloropyridazines, the site of the first coupling is governed by both electronic and steric factors. The oxidative addition of the Pd(0) catalyst is generally faster at the more electron-deficient and less sterically hindered C-Cl bond.[10][11] Furthermore, the choice of ligand can dramatically influence selectivity; electron-deficient bidentate ligands and electron-rich monodentate ligands can favor different positions.[10][11]
In-Depth Analysis: Key Side Reaction Mechanisms
Understanding the "how" and "why" of side product formation is key to rational optimization.
Boronic Acid Homocoupling
This is often the most prevalent side reaction. While multiple pathways exist, the oxygen-mediated route is a major contributor.
Caption: Fig. 1: Oxygen-mediated boronic acid homocoupling pathway.
As shown in Figure 1, the active Pd(0) catalyst is oxidized by trace oxygen to form a palladium-peroxo complex. This complex then undergoes two successive transmetalation events with the boronic acid, followed by reductive elimination to yield the undesired biaryl dimer and regenerate the Pd(0) catalyst.[5][7]
Hydrodechlorination
This side reaction leads to the loss of the chloro-substituent, replacing it with a hydrogen atom.
Caption: Fig. 2: Competing pathways leading to hydrodechlorination.
After the initial oxidative addition of the palladium catalyst to the C-Cl bond, the resulting Ar-Pd(II)-Cl intermediate is at a crucial branch point (Figure 2). In the presence of a hydride source, a competing ligand exchange can occur to form an Ar-Pd(II)-H species. Subsequent reductive elimination releases the dechlorinated product.[3]
Protocols: Synthesis & Analysis
Recommended Synthetic Protocol
This protocol is a robust starting point designed to minimize common side reactions.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), (4-bromophenyl)boronic acid (1.1 eq.), and finely powdered potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 to 10:1 v/v ratio) via cannula. The solution should be a stirrable slurry.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours, checking for the consumption of 3,6-dichloropyridazine.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Analytical Method for Purity Assessment (HPLC)
A reliable HPLC method is crucial for quantifying the product and identifying impurities.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 254 nm |
| Sample Prep. | Dissolve ~1 mg of crude material in 10 mL of Acetonitrile |
This method should provide good separation between the starting materials, the desired product, and common side products like 4,4'-dibromobiphenyl.[12]
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Palladium-Catalyzed Homocoupling of Arylboronic Acids: A Mechanistic Elucidation. Angewandte Chemie International Edition, 53(14), 3601-3605.
- Rossi, R., Bellina, F., & Lessi, M. (2012). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 17(11), 13032-13050. [Note: This discusses copper-catalyzed homocoupling, but the principles are relevant.]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Chemistry - A European Journal, 17(8), 2492-2503.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of Organic Chemistry, 73(14), 5589-5592.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6610.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(4-Bromophenyl)-6-chloropyridazine Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(4-Bromophenyl)-6-chloropyridazine and its derivatives. The strategies outlined here are designed to address common issues, from chromatographic separation to crystallization, ensuring the attainment of high-purity compounds essential for downstream applications.
Section 1: Understanding the Landscape - Common Impurities
Effective purification begins with understanding the potential impurities in your crude product. The synthesis of this compound derivatives, often via Suzuki-Miyaura cross-coupling, can introduce several characteristic by-products.[1][2][3] Identifying these is the first step in designing a robust purification strategy.
Question: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of these derivatives?
Answer:
Based on the reaction mechanism, you should anticipate the following impurities:
-
Homocoupling By-products: These are dimers of your boronic acid starting material (e.g., 4,4'-dibromobiphenyl). Their formation is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[4][5]
-
Unreacted Starting Materials: Incomplete reactions will leave residual 6-chloropyridazine precursors and the (4-bromophenyl)boronic acid.
-
Dehalogenated By-products: Reductive dehalogenation of the starting material or product can occur, leading to compounds where the chloro or bromo group is replaced by a hydrogen.
-
Solvent and Reagent Adducts: Residual catalysts (palladium complexes) and bases (e.g., carbonates, phosphates) may also be present.
A preliminary analysis by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the number and nature of the impurities present.
Section 2: General Purification Strategy Workflow
Choosing the right initial purification technique can save significant time and resources. The decision between chromatography and recrystallization depends on the physical state of your crude product and the impurity profile.
Caption: Decision tree for selecting an initial purification method.
Section 3: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound derivatives.
Chromatography Issues
Question: I'm seeing significant peak tailing/streaking for my compound on a silica gel column. How can I fix this?
Answer:
This is the most common issue for pyridazine and other basic nitrogen-containing heterocyclic compounds.
-
Probable Cause: The basic nitrogen atoms in the pyridazine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, causing the characteristic tailing or streaking.[6][7]
-
Proposed Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[6][7]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic silanol groups, preventing your compound from sticking.
-
Ammonia: Using a solution of 1-2% ammonia in methanol as a polar modifier can also be effective.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is a good alternative for basic compounds.[7]
-
Reversed-Phase (C18): For polar derivatives, reversed-phase chromatography is an excellent choice as the separation mechanism is based on hydrophobicity, avoiding the acid-base interaction issues.[7][8]
-
-
Caption: Logic diagram for troubleshooting peak tailing in pyridazines.
Question: My compound won't elute from the silica column, even with highly polar solvents.
Answer:
-
Probable Cause: This suggests either irreversible adsorption to the silica gel or decomposition of the compound on the column.[9] Some complex heterocyclic compounds can be unstable on highly acidic stationary phases.
-
Proposed Solutions:
-
Test for Stability: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If you see a new spot at the baseline or streaking that wasn't there initially, your compound is likely decomposing.[9]
-
Use an Alternative Method: If instability is confirmed, avoid silica gel.
-
Reversed-Phase Chromatography (RP-HPLC): This is often the best alternative.
-
Recrystallization: If the compound is a solid, developing a robust recrystallization protocol is highly recommended.[10]
-
-
Crystallization Issues
Question: My compound is "oiling out" of the solution instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent, or when cooling is too rapid.[7]
-
Probable Cause: The solution is too saturated, the cooling rate is too fast, or impurities are inhibiting crystal lattice formation.
-
Proposed Solutions:
-
Re-heat and Add Solvent: Heat the flask to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[7]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath until crystal formation at room temperature is complete.[11]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent's surface. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.[7]
-
-
Change Solvent System: The chosen solvent may be inappropriate. Try a solvent system where the compound has lower solubility, or use a two-solvent system (one in which the compound is soluble and one in which it is not).[7]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system for column chromatography?
A1: The process starts with TLC. Screen various solvent systems of differing polarities. A good starting point for these derivatives is a non-polar solvent like hexane or heptane mixed with a more polar solvent like ethyl acetate or dichloromethane.[8][12] Aim for an Rf (retention factor) of 0.2-0.4 for your desired compound to ensure good separation on the column.[9] The table below provides common solvent systems.
| Solvent System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low-Med | Excellent starting point for many pyridazine derivatives.[8][10] |
| Dichloromethane / Methanol | Med-High | For more polar derivatives that do not move in Hex/EtOAc. |
| Toluene / Acetone | Med | Offers different selectivity compared to ester-based systems. |
| Water / Acetonitrile (+TFA/FA) | High | Standard for reversed-phase (C18) HPLC. Acid modifier improves peak shape.[6] |
Q2: What is "dry loading" and when should I use it?
A2: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column. You dissolve your sample in a suitable solvent, add silica, and then remove the solvent under vacuum to get a free-flowing powder.[13] This powder is then carefully added to the top of the packed column. You should use this method when your compound has poor solubility in the column's mobile phase, as it prevents the use of a strong solvent for loading that would ruin the separation.[13]
Q3: How can I confirm the purity of my final product?
A3: A single method is not sufficient. Use a combination of techniques:
-
Chromatography: A single, sharp peak in LC-MS or a single spot on TLC in multiple solvent systems.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for confirming the structure and identifying any remaining impurities.
-
Melting Point: A sharp, narrow melting point range is indicative of high purity for a crystalline solid.[14]
Section 5: Detailed Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
Solvent System Selection: Develop a mobile phase using TLC (e.g., 7:3 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3. Add 0.5% (v/v) triethylamine to this system.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (hexane). Pack the column evenly, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load if solubility is low.[11][13] Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the chosen mobile phase. If necessary, you can gradually increase the polarity (gradient elution) to speed up the elution of your compound after impurities have been washed off.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound. The volatile triethylamine will be removed under vacuum.[6]
Protocol 2: Recrystallization from a Two-Solvent System
-
Solvent Selection: Find a "good" solvent that dissolves your compound well when hot, and a "poor" solvent in which it is insoluble even when hot (e.g., Toluene as the "good" solvent and Hexane as the "poor" solvent). The two solvents must be miscible.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[11]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal recovery.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them in a vacuum oven.[6]
References
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Rich, J. O., & E. G., Solaiman. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ablelab.eu [ablelab.eu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Buchwald-Hartwig Amination with Sterically Hindered Amines
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered amines. Steric hindrance presents a significant challenge in C-N bond formation, often leading to low yields or complete reaction failure. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these obstacles and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with bulky amines in Buchwald-Hartwig couplings.
Q1: Why is my standard Buchwald-Hartwig protocol failing with a sterically hindered primary or secondary amine?
Standard protocols are often optimized for less demanding substrates. Sterically hindered amines, such as α,α,α-trisubstituted primary amines or di-substituted secondary amines, introduce significant steric bulk around the nitrogen atom. This bulk can impede key steps in the catalytic cycle, primarily the C-N reductive elimination step, which is often the rate-determining step for such challenging couplings.[1] Additionally, the initial coordination of the bulky amine to the palladium center can be disfavored. To overcome this, specialized catalyst systems featuring bulky, electron-rich ligands are required to promote these difficult transformations.[2][3]
Q2: What is the first thing I should change in my reaction conditions when yields are low with a bulky amine?
The single most impactful change is typically the ligand . The evolution of the Buchwald-Hartwig amination has been driven by ligand design.[2][4][5] For sterically hindered amines, moving from first-generation ligands like P(o-tol)₃ or bidentate ligands like BINAP to modern, sterically demanding dialkylbiaryl phosphine ligands is crucial.[3][4] Ligands such as XPhos, RuPhos, or BrettPhos are designed to accelerate the rate-limiting reductive elimination step for hindered substrates.[3][6]
Q3: Can I use a weaker base to accommodate sensitive functional groups on my substrates?
Yes, but with careful consideration of the entire system. While strong bases like sodium tert-butoxide (NaOtBu) are standard, they can be incompatible with sensitive functional groups (e.g., esters, enolizable ketones).[1][7] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but they often require a more active catalyst system (i.e., a highly effective ligand) and potentially higher reaction temperatures to achieve good yields.[7][8] The choice of base is also solvent-dependent; anionic bases are generally required in nonpolar solvents to facilitate deprotonation of the palladium-amine complex.[9][10][11]
Q4: My aryl halide is an aryl chloride. Is this more challenging?
Yes, aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step.[12][13] This initial activation of the C-Cl bond is often rate-limiting. To couple aryl chlorides, especially with hindered amines, you must use a highly active catalyst system. This typically involves a palladium precatalyst paired with a very electron-rich and sterically bulky ligand, such as an N-heterocyclic carbene (NHC) or an advanced dialkylbiaryl phosphine ligand like XPhos or BrettPhos.[2][3][14]
Troubleshooting Guide: Low Yields & Reaction Failures
When initial attempts are unsuccessful, a systematic approach to troubleshooting is essential. This guide breaks down common problems and provides a logical workflow for optimizing your reaction.
Problem 1: No Reaction or Very Low Conversion (<10%)
This issue often points to a fundamental problem with catalyst activity or reaction setup.
Causality Analysis:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be decomposing. Using a simple source like Pd(OAc)₂ can be unreliable for generating the active catalyst.[13]
-
Inappropriate Ligand: The chosen ligand may not be sterically or electronically suitable for activating the aryl halide and facilitating the coupling with the hindered amine.[2]
-
Poor Solvent/Base Combination: The chosen base may not be soluble or strong enough in the selected solvent to perform its role in the catalytic cycle.[9][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Step-by-Step Solutions:
-
Select an Appropriate Ligand: For hindered amines, bulky dialkylbiaryl phosphine ligands are the state-of-the-art.[2][4] See the table below for guidance.
-
Optimize Base and Solvent: The combination of a strong, sterically hindered base like NaOtBu or LHMDS in an apolar aprotic solvent like toluene or 1,4-dioxane is a robust starting point.[7][8]
-
Increase Temperature: Challenging couplings often require more thermal energy. Increase the reaction temperature in increments, for example, from 80 °C to 100 °C or 120 °C, while monitoring for substrate decomposition.[1]
Problem 2: Stalled Reaction (Incomplete Conversion, e.g., 30-70%)
When the reaction starts but fails to reach completion, it often indicates catalyst deactivation or an equilibrium issue.
Causality Analysis:
-
Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions, leading to premature deactivation.
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit further turnover.
-
Reductive Elimination is Too Slow: For very hindered substrates, the final C-N bond-forming step can be extremely slow, causing the catalyst to rest in the preceding state. Increasing the steric bulk of the ligand can accelerate this step.[1][6]
Solutions:
-
Increase Catalyst/Ligand Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes push the reaction to completion. Ensure the ligand-to-palladium ratio is appropriate (typically 1.1–1.5 : 1 for monodentate ligands).
-
Change the Ligand: If one class of bulky ligand is not effective, try another. For instance, if an XPhos-based system stalls, a system based on RuPhos or BrettPhos might have different kinetics and stability.[6] Computational studies show that different ligands can alter which step of the cycle is rate-limiting.[6]
-
Consider Additives: While not always necessary with modern catalysts, additives can sometimes stabilize the catalyst or break up inhibitory palladium dimers, particularly when using aryl iodides.[7]
Data Summary: Ligand Selection Guide for Hindered Amines
The choice of ligand is paramount for success. This table summarizes recommended ligands for different classes of sterically hindered amines.
| Ligand | Amine Substrate Type | Key Features & Advantages |
| XPhos | Bulky secondary amines, hindered primary amines. | Highly active and versatile for a broad range of substrates, including aryl chlorides.[3] |
| RuPhos | Hindered primary and secondary amines, N-H heterocycles. | Often provides excellent results where other ligands fail; features a ferrocenyl backbone.[4] |
| BrettPhos | Very hindered primary amines (e.g., α,α,α-trisubstituted). | Specifically designed to facilitate couplings of extremely bulky primary amines.[16] |
| tBuXPhos | General hindered amines. | Increased steric bulk compared to XPhos, which can accelerate reductive elimination. |
| NHC Ligands | General hindered amines, especially with aryl chlorides. | N-Heterocyclic carbenes offer strong σ-donation and steric bulk, providing highly active and stable catalysts.[14][17] |
Mechanistic Insight: Why Bulky Ligands Work
Understanding the catalytic cycle helps to rationalize the troubleshooting choices. For hindered substrates, the key is to accelerate the rate-limiting steps.
Caption: The Buchwald-Hartwig catalytic cycle.
The steric bulk of ligands like XPhos forces the aryl group and the amido group into close proximity within the palladium coordination sphere, which promotes the final, often difficult, reductive elimination step to form the C-N bond.[1][6] Their electron-donating nature also increases electron density at the palladium center, facilitating the initial oxidative addition of the aryl halide.[3]
Experimental Protocols
Protocol 1: General Procedure for Coupling a Hindered Secondary Amine with an Aryl Bromide
This protocol uses a robust, well-established catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Hindered secondary amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, XPhos Pd G3, and sodium tert-butoxide inside a glovebox.
-
Seal the vial with a Teflon-lined cap.
-
Outside the glovebox (if necessary), add the anhydrous toluene via syringe, followed by the hindered secondary amine.
-
Purge the vial with argon or nitrogen for 5 minutes.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), and quench carefully with water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Procedure for Coupling a Very Hindered Primary Amine with an Aryl Chloride
This protocol is tailored for a more challenging transformation requiring a specialized ligand.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Hindered primary amine (e.g., tert-butylamine) (1.5 mmol, 1.5 equiv)
-
BrettPhos Pd G3 (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.6 mmol, 1.6 equiv, can be added as a 1M solution in THF)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the aryl chloride and BrettPhos Pd G3 to an oven-dried reaction vial with a stir bar.
-
Add the anhydrous 1,4-dioxane, followed by the hindered primary amine.
-
Add the LHMDS solution dropwise while stirring.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in a preheated oil bath.
-
Stir vigorously for 18-36 hours. The reaction may be sluggish, so longer reaction times are often necessary.
-
Monitor the reaction progress.
-
Workup is similar to Protocol 1: cool, quench with saturated aqueous ammonium chloride, extract with an organic solvent, dry, concentrate, and purify.
References
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. (2015). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. (2020). [Link]
-
CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. (2015). [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. (2014). [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. (2019). [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. (2014). [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. (2014). [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. (2025). [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. (2019). [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. (2016). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. (2018). [Link]
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. (2023). [Link]
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- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridazine Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The inherent electronic properties of pyridazines, while making them valuable pharmacophores, also present unique challenges in catalysis, primarily related to catalyst deactivation. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common issues encountered in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction has stalled, and I observe a black precipitate. What is happening?
Q1: A black solid has formed in my reaction flask, and my starting materials are no longer being consumed. What is this precipitate, and why did it form?
A1: The black precipitate is almost certainly palladium black , which consists of agglomerated, inactive palladium metal particles.[1][2] Its formation signals the deactivation of your homogeneous catalyst, effectively halting the reaction. The primary causes for palladium black formation are:
-
Ligand Dissociation: The active catalytic species is typically a palladium(0) center coordinated by phosphine ligands. If these ligands dissociate, the unprotected palladium atoms can aggregate.[1][2]
-
High Reaction Temperatures: Elevated temperatures can accelerate both ligand dissociation and the rate of palladium particle aggregation.[2]
-
Oxidation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the degradation of sensitive phosphine ligands, leaving the palladium center vulnerable to aggregation.[1][2]
Troubleshooting Steps:
-
Enhance Catalyst Stability with Ligand Selection: For pyridazine couplings, which are prone to catalyst inhibition, the choice of ligand is critical. Use bulky, electron-rich phosphine ligands. These ligands form strong bonds with the palladium center, preventing dissociation and sterically shielding it from aggregation.
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. High temperatures are often a primary driver of catalyst decomposition.[2]
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a key culprit in catalyst deactivation.[1]
-
Protocol for Degassing: Use a robust degassing method for your solvent. Three "freeze-pump-thaw" cycles are highly effective. Alternatively, bubbling a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes can be sufficient.[3]
-
Issue 2: The reaction is sluggish or fails completely, but there's no visible palladium black.
Q2: My reaction isn't proceeding, or the yield is very low, but I don't see any black precipitate. What are the likely causes?
A2: This common issue in pyridazine chemistry often points to catalyst inhibition or "poisoning," where the catalyst remains in solution but is catalytically inactive. The primary suspect is the substrate itself.
-
Pyridine-Type Inhibition: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate strongly to the palladium center.[4][5] This binding can form a stable, off-cycle complex that prevents the catalyst from participating in the desired catalytic cycle.[5] This is a well-documented challenge for coupling reactions with nitrogen-containing heterocycles.[5][6]
-
Impurity-Driven Poisoning: Trace impurities in your reagents or solvents can act as catalyst poisons. Common culprits include sulfur compounds, other halides, or even residual starting materials from previous synthetic steps.[7][8] Even parts-per-million levels of impurities can have a significant impact on catalyst performance.[9][10]
Troubleshooting Workflow for Catalyst Inhibition:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Ligand Modification: This is the most effective strategy to combat pyridine-type inhibition.
-
Rationale: Sterically bulky ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), create a crowded coordination sphere around the palladium atom.[2][5] This steric hindrance makes it more difficult for the pyridazine nitrogen to coordinate, while still allowing the smaller aryl halide to access the metal center for oxidative addition.
-
Data-Driven Selection:
-
| Catalyst System | Typical Application | Rationale for Pyridazine Coupling |
| Pd(OAc)₂ / SPhos | Suzuki, Buchwald-Hartwig | Excellent for sterically hindered and electron-poor substrates.[3][11] |
| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig | Highly active for C-N bond formation, even with challenging amines.[11] |
| PdCl₂(dppf) | Suzuki | Generally a robust catalyst, but can be less effective for inhibited systems.[11] |
| Pd(PPh₃)₄ | Suzuki, Sonogashira | Often a starting point, but may be prone to deactivation with pyridazines.[3][11] |
-
Purity is Paramount:
-
Experimental Protocol: Testing for Catalyst Poisoning [7]
-
Baseline Reaction: Run the reaction using your standard reagents and solvents. Carefully record the yield and monitor the reaction profile (e.g., by TLC or LC-MS).
-
High-Purity Reaction: Rerun the reaction using the highest purity reagents available. Use anhydrous, degassed solvents, and if possible, recrystallize solid starting materials.
-
Analysis: A significant improvement in the high-purity reaction strongly suggests that an impurity was poisoning your catalyst.
-
-
Issue 3: I suspect my catalyst has deactivated. Can it be regenerated?
Q3: Is it possible to regenerate a palladium catalyst that has turned to palladium black or has been poisoned?
A3: In some cases, yes, but the feasibility depends on the deactivation mechanism and whether the catalyst is homogeneous or heterogeneous (supported on a solid). For palladium black formed in a homogeneous reaction, regeneration is generally not practical within the reaction vessel. The focus should be on prevention. For supported catalysts, regeneration is more common.
However, if you have a supported palladium catalyst (e.g., Pd/C) that has been deactivated, several methods can be attempted, though success is not guaranteed.
-
Thermal Regeneration: This involves heating the catalyst under a controlled atmosphere to burn off organic deposits (coke) that may be blocking active sites.[12][13]
-
Chemical Washing: Washing the catalyst with solvents or acidic/basic solutions can remove adsorbed poisons.[14] For example, a wash with a mixture of chloroform and glacial acetic acid has been shown to be effective for regenerating Pd(OH)₂/C.[14]
-
Reduction Treatment: If the catalyst has been oxidized, treatment with a reducing agent like hydrogen can sometimes restore the active Pd(0) state.[15]
It is crucial to characterize the deactivated catalyst to understand the cause of deactivation before attempting regeneration. Techniques like XPS can determine the oxidation state of the palladium, while TEM can visualize particle aggregation.[16][17][18]
Deactivation Pathways and Prevention
The following diagram illustrates the primary pathways for palladium catalyst deactivation in the context of a generic cross-coupling catalytic cycle and highlights key preventative measures.
Caption: Palladium catalyst deactivation pathways and preventative strategies.
References
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- Benchchem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
- PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
- Google Patents. (n.d.). US4152291A - Regeneration of palladium hydrogenation catalyst.
- Science Signpost Publishing Inc. (2020, January 25). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production.
- MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- ResearchGate. (2025, August 6). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
- MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
- ResearchGate. (2025, August 5). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF.
- ACS Publications. (2022, September 28). Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- Benchchem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
- Cambridge Open Engage. (2021, February 23). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
- ACS Publications. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Benchchem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
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Technical Support Center: Byproduct Identification in the Synthesis of Substituted Pyridazines
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Pyridazines are a vital class of compounds, appearing in numerous pharmaceuticals and agrochemicals.[1] However, their synthesis is not always straightforward, and the appearance of unexpected byproducts can complicate purification, reduce yields, and introduce ambiguity into analytical results.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical workflows to help you identify and mitigate the formation of common byproducts. The guidance herein is based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions that arise during the synthesis of substituted pyridazines.
Q1: My reaction of a 1,4-dicarbonyl compound with hydrazine is giving me a complex mixture instead of my desired pyridazine. What's the most likely issue?
A: The most common issue is the formation of a stable dihydropyridazine intermediate that is resistant to oxidation under the reaction conditions.[2][3] The initial condensation of a 1,4-diketone with hydrazine typically forms a dihydropyridazine, which must then be oxidized to the aromatic pyridazine.[2] If your oxidant is too weak or is omitted, this will be your main product. Another possibility is the formation of regioisomers if your 1,4-dicarbonyl is unsymmetrical.
Q2: I'm seeing a byproduct with a mass of +16 Da compared to my target molecule. What is it?
A: A mass increase of +16 Da almost always indicates the formation of an N-oxide.[4][5][6] This is particularly common if you are using oxidative conditions to aromatize a dihydropyridazine intermediate or if your reaction is exposed to strong oxidants. The nitrogen atoms in the pyridazine ring are susceptible to oxidation.[7][8]
Q3: My NMR spectrum is clean, but my LC-MS shows two peaks with the same mass. What could be happening?
A: This is a classic sign of regioisomers, especially when synthesizing pyridazines from unsymmetrical 1,4-dicarbonyl compounds. The two nitrogen atoms of hydrazine can condense in two different orientations, leading to products with identical mass but different substitution patterns. These isomers can sometimes be difficult to separate chromatographically and may have very similar NMR spectra, requiring careful 2D NMR analysis for confirmation.
Q4: Why is my reaction yield so low, with a lot of baseline material on the TLC plate?
A: Low yields with significant baseline material often point to polymerization or degradation. This can happen if the reaction temperature is too high, if highly reactive intermediates are formed, or if acidic or basic conditions are too harsh. Hydrazine itself can also participate in side reactions. It's crucial to monitor the reaction temperature and pH carefully.
Troubleshooting Guide: From Observation to Solution
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
| Symptom / Observation | Plausible Cause(s) | Recommended Action(s) & Rationale |
| Primary product is a dihydropyridazine (Mass = Product + 2 Da) | 1. Incomplete oxidation. 2. Oxidant is too weak or absent. | Action: Introduce an appropriate oxidant. Common choices include air (bubbled through the reaction), bromine in acetic acid, or ammonium cerium(IV) nitrate.[3] Rationale: The dihydropyridazine is the initial cyclization product and requires oxidation to achieve the stable aromatic pyridazine ring.[2] |
| Presence of a significant regioisomer | 1. Use of an unsymmetrical 1,4-dicarbonyl precursor. 2. Lack of sufficient steric or electronic differentiation between the two carbonyl groups. | Action: Modify the substituents on the dicarbonyl to enhance steric or electronic differences.[9] Alternatively, consider a different synthetic strategy, such as an inverse-electron-demand Diels-Alder reaction with tetrazines, which can offer high regioselectivity.[10] Rationale: Increasing the difference between the two reaction sites can force the hydrazine to add in a more controlled, selective manner. |
| Formation of N-oxides (Mass = Product + 16 Da) | 1. Over-oxidation during the aromatization step. 2. Reaction conditions are too harsh (e.g., strong peroxide-based oxidants). | Action: Use a milder oxidant or a stoichiometric amount of the oxidant. If the N-oxide is already formed, it can sometimes be deoxygenated using reagents like PCl₃ or PPh₃. Rationale: The lone pairs on the pyridazine nitrogens are nucleophilic and can react with excess oxidant.[7][8] Milder conditions will favor aromatization without over-oxidation. |
| Unreacted starting material (e.g., 1,4-diketone) | 1. Insufficient reaction time or temperature. 2. Deactivation of hydrazine (e.g., by strong acid). 3. Poor solubility of starting materials. | Action: Increase reaction time and/or temperature incrementally while monitoring by TLC or LC-MS. Ensure the pH is appropriate (often slightly acidic to neutral). Consider a different solvent system to improve solubility. Rationale: The condensation reaction requires the nucleophilic attack of hydrazine on the carbonyls. This process can be slow and is highly dependent on concentration and temperature. |
| Multiple unidentified spots on TLC/LC-MS | 1. Degradation of starting materials or product. 2. Competing side reactions (e.g., self-condensation of the dicarbonyl, fragmentation). | Action: Lower the reaction temperature. Check the stability of your starting materials under the reaction conditions. Consider protecting sensitive functional groups. Rationale: High temperatures and extreme pH can lead to a variety of undesired reaction pathways, creating a complex and difficult-to-purify mixture. |
Analytical Workflows for Byproduct Identification
A systematic approach is essential for confidently identifying impurities. The workflow below outlines a standard procedure from initial detection to structural confirmation.
Workflow for Byproduct Identification
Caption: A typical workflow for identifying unknown byproducts in a chemical synthesis.
Step-by-Step Protocol: LC-MS Analysis for Impurity Profiling
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Dilute the aliquot significantly with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation and Method:
-
Instrument: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[11][12][13]
-
Column: A C18 reversed-phase column is a good starting point for most pyridazine derivatives.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is typically effective.
-
Gradient: Start with a high aqueous percentage and gradually increase the organic solvent percentage to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% to 95% acetonitrile over 15-20 minutes.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode, as pyridazines are basic and readily protonated. Scan a wide mass range (e.g., 100-1000 m/z).
-
-
Data Interpretation:
-
Identify the peak corresponding to your expected product based on its calculated mass-to-charge ratio (m/z).
-
Examine the m/z values of other significant peaks.
-
Look for common mass adducts or differences that suggest specific byproducts (e.g., +16 for N-oxide, +2 for dihydropyridazine, -H₂O for dehydration products).
-
Mechanistic Insights into Byproduct Formation
Understanding why a byproduct forms is key to preventing it. The following diagram illustrates the desired reaction pathway versus a common side reaction.
Mechanism: Pyridazine Formation vs. N-Oxide Byproduct
Caption: Simplified reaction pathways showing desired aromatization versus undesired N-oxidation.
The critical step is the aromatization of the dihydropyridazine intermediate. While an oxidant is necessary, using an overly powerful one (like m-CPBA without careful control) or an excess amount can lead to subsequent oxidation of the electron-rich nitrogen atoms of the newly formed aromatic ring, yielding the N-oxide.[8]
By carefully selecting reagents, controlling reaction conditions, and employing systematic analytical techniques, researchers can effectively identify, understand, and mitigate the formation of byproducts in substituted pyridazine synthesis, leading to cleaner reactions, higher yields, and more reliable results.
References
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines - Benchchem. BenchChem.
- Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.).
- Simplified reaction scheme showing the formation of pyridine N-oxide... - ResearchGate. (n.d.). ResearchGate.
- Pyridazine - Wikipedia. (n.d.). Wikipedia.
- Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis of Pyridazine - ChemTube 3D. (n.d.). ChemTube3D.
- Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). Indo Global Journal of Pharmaceutical Sciences.
- Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine - ResearchGate. (n.d.). ResearchGate.
- Recent trends in the chemistry of pyridine N-oxides - arkat usa. (2001). ARKIVOC.
- Impurity Profiling in different analytical techniques. - IJNRD. (2024). International Journal of Novel Research and Development.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. (n.d.). Knowledge@UChicago.
- Addressing regioselectivity issues in the synthesis of 7-substituted indolizines - Benchchem. (n.d.). BenchChem.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Liberty University.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (2024). Royal Society of Chemistry.
- Journal of Heterocyclic Chem - 2023 - Venkateswara Rao - Identification and Synthesis of New Process Impurities of | PDF | Amine | Chemistry - Scribd. (2023). Scribd.
- Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine - ResearchGate. (n.d.). ResearchGate.
- Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Biomedical Journal of Scientific & Technical Research.
- Analytical Strategies for Monitoring Residual Impurities | BioPharm International. (n.d.). BioPharm International.
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. (n.d.). Wageningen University & Research.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022). MDPI.
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information.
- Product Class 8: Pyridazines. (n.d.).
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- 4. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-oxide synthesis by oxidation [organic-chemistry.org]
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- 13. rroij.com [rroij.com]
Optimizing reaction time and temperature for 3-(4-Bromophenyl)-6-chloropyridazine reactions
Welcome to the technical support guide for optimizing cross-coupling reactions involving 3-(4-Bromophenyl)-6-chloropyridazine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The pyridazine core is a significant pharmacophore, and its successful functionalization is crucial in medicinal chemistry.[1]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered when optimizing reaction time and temperature for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Section 1: Core Principles of Reaction Optimization
This section covers fundamental questions regarding the initial setup and the roles of time and temperature in ensuring a successful reaction.
Q1: What are the typical starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: For a Suzuki-Miyaura coupling, a robust starting point is crucial. The C-Cl bond on the electron-deficient pyridazine ring can be challenging to activate, often requiring specific conditions.[2] A general protocol involves heating the reaction mixture under an inert atmosphere.[1]
A typical set of starting conditions is summarized in the table below. Note that the C-Br bond is significantly more reactive than the C-Cl bond and will react selectively under these conditions.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Substrate | This compound (1.0 equiv.) | The C-Br bond is the primary reaction site for standard Suzuki conditions. |
| Boronic Acid/Ester | Arylboronic Acid (1.1–1.5 equiv.) | A slight excess ensures the halide is fully consumed. Pinacol esters can be used for stability.[3] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a reliable starting point. For challenging couplings, a custom catalyst system may be needed.[2][4] |
| Ligand (if needed) | Bulky phosphine (e.g., SPhos, XPhos) | Essential for stabilizing the Pd(0) center and facilitating the catalytic cycle, especially with less reactive chlorides.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.) | Anhydrous bases are often effective. Aqueous base solutions (e.g., 2M Na₂CO₃) can also be used.[2][4] |
| Solvent | Anhydrous, degassed Dioxane, Toluene, or DMF | Solvent choice is critical for solubility and catalyst stability.[5] Degassing is mandatory to prevent catalyst oxidation.[3] |
| Temperature | 80–110 °C | This range balances reaction rate with catalyst stability. Activation of C-Cl bonds typically requires higher temperatures.[2][6] |
| Reaction Time | 12–24 hours | Reactions should be monitored; prolonged heating can lead to degradation.[3][6] |
Q2: How do temperature and reaction time fundamentally impact the reaction outcome?
A2: Temperature and time are critically linked variables that control the reaction's progress, yield, and purity.
-
Temperature: Primarily governs the reaction rate by providing the necessary activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7] Increasing the temperature generally increases the reaction rate.[8] However, excessive heat can accelerate catalyst decomposition and the formation of byproducts.[5][9]
-
Reaction Time: Must be sufficient for the reaction to reach completion. An optimal reaction time maximizes the yield of the desired product while minimizing the formation of impurities from side reactions or product degradation over extended heating.[10] Monitoring the reaction is essential to determine the point of completion.[11][12]
The interplay between these factors is crucial. A reaction that is sluggish at 80 °C might proceed efficiently at 100 °C, reducing the required reaction time. Conversely, a reaction that produces byproducts at 110 °C might yield a cleaner product when run for a longer time at a lower temperature.
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems that may arise during your experiments and provides actionable solutions based on optimizing time and temperature.
Q3: My reaction has stalled with significant starting material remaining. How can I use temperature to resolve this?
A3: A stalled reaction indicates that the catalytic cycle is proceeding too slowly or has stopped. This is often due to insufficient energy to overcome the activation barrier of a rate-limiting step.
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments, holding for 1-2 hours at each new setpoint while monitoring progress via TLC or LC-MS.[11][13][14] Often, a modest increase from 80 °C to 100 °C is sufficient.
-
Check for Catalyst Decomposition: Visually inspect the reaction. The formation of a black precipitate (palladium black) indicates that the catalyst has decomposed, often due to excessive heat or the presence of oxygen.[5] If this occurs, simply increasing the temperature further will be ineffective. The reaction should be restarted with stricter inert atmosphere protocols and potentially a more stable ligand.[5][15]
-
Consider Solvent Boiling Point: Ensure your reaction temperature is not exceeding the boiling point of your solvent, as this can lead to pressure buildup and concentration changes.
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Q4: I'm observing significant byproduct formation. How can I adjust time and temperature to improve purity?
A4: Byproduct formation is often a result of side reactions competing with the desired cross-coupling. The most common byproduct is the homo-coupling of the boronic acid.[3][16]
Optimization Strategies:
-
Lower the Temperature: Side reactions, particularly catalyst decomposition and homo-coupling, are often more sensitive to high temperatures than the main reaction.[9] Reducing the temperature from 110 °C to 90 °C, while extending the reaction time, can significantly improve the product-to-byproduct ratio.
-
Reduce Reaction Time: Do not let the reaction run unnecessarily long. Once the starting material is consumed (as determined by TLC or LC-MS), cool the reaction down. Prolonged heating after completion can lead to product degradation or the slow formation of impurities.[10]
-
Time-Course Study: To find the optimal balance, perform a time-course study. Set up the reaction and withdraw small aliquots every 1-2 hours. Quench and analyze them by LC-MS or calibrated NMR/HPLC to plot the concentration of starting material, product, and key byproducts over time. This will reveal the ideal time to stop the reaction for maximum yield and purity.
Q5: My reaction yield is inconsistent between batches. How can precise temperature and time control improve reproducibility?
A5: Inconsistent yields are frequently traced back to poor control over reaction parameters.
-
Precise Temperature Control: Use an oil bath with a contact thermometer or a temperature-controlled heating mantle. Relying on the hotplate's dial setting is notoriously inaccurate. A difference of just 5-10 °C can significantly alter reaction kinetics and catalyst lifespan.
-
Standardized Reaction Time: Define the reaction endpoint clearly. The most reliable method is to monitor for the disappearance of the limiting reagent. Running reactions for a fixed duration (e.g., "overnight") without monitoring can introduce significant variability.
-
Consistent Heating and Stirring: Ensure the reaction vessel is heated uniformly and stirring is vigorous enough to keep all components suspended, especially with heterogeneous bases like K₃PO₄. This ensures consistent heat transfer and mass transport throughout the reaction mixture.
Section 3: Experimental Protocols & Visualization
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a robust starting point for coupling an arylboronic acid to the C-Br position of this compound.
-
Reagent Preparation: Ensure all reagents are of high purity. Solvents must be anhydrous and degassed by bubbling with nitrogen or argon for 30 minutes or by three freeze-pump-thaw cycles.[3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[6]
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).[2][6]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][6]
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational optimization. Temperature influences each step, but its impact is most pronounced on the rate-limiting steps.
Caption: The Suzuki-Miyaura catalytic cycle and key temperature-sensitive steps.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- BenchChem. (2025). Troubleshooting low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- PubMed. (2015).
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate. (2021).
- RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- SciSpace. (2016).
- Purdue e-Pubs. (n.d.).
- ResearchGate. (2025).
- Unknown Source. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- ResearchGate. (n.d.).
- BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- BenchChem. (2025). preventing homo-coupling side reactions in pyridazine synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
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- 10. scispace.com [scispace.com]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 13. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]
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- 16. reddit.com [reddit.com]
Preventing debromination in reactions with 3-(4-Bromophenyl)-6-chloropyridazine
An in-depth technical guide from the office of the Senior Application Scientist.
Technical Support Center: 3-(4-Bromophenyl)-6-chloropyridazine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with this versatile but sometimes problematic building block. Our focus today is on the prevalent issue of unwanted debromination during cross-coupling and other functionalization reactions. This document provides in-depth, mechanism-driven troubleshooting advice and validated protocols to ensure predictable and high-yielding outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant hydrodebromination of the 4-bromophenyl group in my cross-coupling reaction. What is the underlying cause?
A1: Understanding the Mechanism of Debromination
Hydrodebromination is a common side reaction in palladium-catalyzed cross-couplings, where the aryl halide is reduced to the corresponding arene instead of forming the desired C-C or C-N bond. This typically occurs through two primary competing pathways that divert the palladium catalyst from the productive cycle.
-
β-Hydride Elimination: An organopalladium hydride species, [LₙPd(H)X], can form in the reaction mixture. This can arise from the reaction of the palladium complex with various hydride sources, such as solvent (e.g., alcohols), the amine base, or even trace water.[1] This palladium hydride can then undergo reductive elimination with the aryl group, cleaving the C-Br bond and forming a C-H bond.
-
Direct Hydrogenolysis: In some cases, particularly with electron-rich and bulky phosphine ligands, the palladium(0) catalyst can directly facilitate the hydrogenolysis of the C-Br bond, especially if a hydride source is present.
The pyridazine ring is inherently electron-deficient due to its two adjacent nitrogen atoms, which influences the reactivity of the attached chloro-substituent.[2][3] However, the bromophenyl moiety behaves as a standard aryl bromide, which is susceptible to these side reactions under suboptimal conditions.
Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired debromination pathway.
Q2: My goal is to perform a Suzuki coupling at the C-Cl position. How can I achieve chemoselectivity and prevent reaction at the more reactive C-Br bond?
A2: Achieving Chemoselectivity through Catalyst and Ligand Control
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[4] Therefore, achieving selective coupling at the less reactive C-Cl bond in the presence of a C-Br bond is a significant challenge. Success hinges on precise control of the catalytic system.
The key is to use a catalyst system that has a higher activation barrier for the oxidative addition into the C-Br bond compared to the C-Cl bond, or one that preferentially reacts at the more electron-deficient site. The pyridazine ring is highly π-deficient, making the C-Cl bond more susceptible to oxidative addition than a typical aryl chloride. This electronic property can be exploited.
Strategic Choices for C-Cl Selectivity:
-
Ligand Selection: This is the most critical factor. Sterically hindered and electron-rich ligands can dramatically alter the selectivity of the palladium catalyst.[5]
-
Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos): These ligands, developed by the Buchwald group, are often effective for coupling less reactive chlorides.[1][4] They create a sterically demanding environment around the palladium center that can favor reaction at the more accessible or electronically activated C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable and active palladium complexes, often enabling difficult couplings of aryl chlorides.
-
-
Palladium Precursor: Using a precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand is standard.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient C-Cl activation can help minimize the competing C-Br activation.
The workflow below provides a decision-making framework for optimizing selectivity.
Q3: Which specific combination of ligand, base, and solvent do you recommend to minimize debromination in a Buchwald-Hartwig amination?
A3: Optimized Conditions for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is also susceptible to hydrodehalogenation.[6] To minimize this side reaction with this compound, especially when targeting the C-Br position, careful selection of reagents is paramount.
The key principle is to select conditions that favor rapid reductive elimination of the desired C-N product over competing pathways.
| Parameter | Recommended Choice | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Standard, reliable Pd(0) sources or precursors. |
| Ligand | XPhos , SPhos , or other bulky biaryl phosphines.[7] | These ligands accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway. Their steric bulk prevents the formation of undesired palladium hydride complexes.[1][8] |
| Base | K₃PO₄ or Cs₂CO₃ | These are moderately weak, non-nucleophilic inorganic bases. Stronger bases, especially alkoxides like NaOtBu, can sometimes act as hydride sources or cause other side reactions, increasing the risk of debromination.[1][9] |
| Solvent | Toluene , Dioxane , or CPME | Aprotic, non-coordinating solvents are preferred. Protic solvents like alcohols can be a source of hydrides and should be avoided.[10] Ensure the solvent is rigorously dried. |
| Temperature | 80-110 °C | Sufficient heat is needed to drive the reaction, but excessive temperatures can promote catalyst decomposition and side reactions. |
Validated Protocol: Buchwald-Hartwig Amination of this compound (at C-Br site)
This protocol is designed as a starting point for optimization.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial, inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct (6-chloro-3-phenylpyridazine).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Advanced Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels (>10%) of debromination | 1. Hydride Source: Presence of water or protic impurities. 2. Base is too strong: Using NaOtBu or other alkoxides. 3. Ligand is suboptimal: Ligand is not bulky/electron-rich enough to promote fast reductive elimination. | 1. Dry Everything: Rigorously dry all reagents and solvents. Use fresh anhydrous solvent. 2. Switch Base: Change to K₃PO₄ or Cs₂CO₃.[1] 3. Screen Ligands: Try a different class of bulky ligand (e.g., switch from a biaryl phosphine to an NHC-based ligand system). |
| Reaction is sluggish or stalls | 1. Catalyst Deactivation: The nitrogen atoms of the pyridazine can coordinate to the palladium center, inhibiting catalysis.[1] 2. Insufficient Temperature: Reaction may have a high activation energy. | 1. Increase Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor productive complex formation. 2. Increase Temperature: Cautiously increase the temperature in 10 °C increments. |
| Low Chemoselectivity (Reaction at both C-Cl and C-Br) | 1. Conditions are too harsh: High temperature or a very active catalyst system may overcome the activation barrier for both halides. 2. Incorrect Ligand Choice: The chosen ligand does not impart sufficient selectivity. | 1. Lower Temperature: Reduce the reaction temperature. 2. Ligand Screening: For C-Cl selectivity, ensure you are using a ligand known for activating aryl chlorides (e.g., XPhos, RuPhos). For C-Br selectivity, a less activating ligand like PPh₃ or dppf might be sufficient and less likely to activate the C-Cl bond.[4][5] |
References
-
Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. Available at: [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Aromatic halogen exchange: chloro to bromo. Sciencemadness.org. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Available at: [Link]
-
Phosphines. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. ACS Publications. Available at: [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. Available at: [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Semantic Scholar. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Semantic Scholar. Available at: [Link]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. ACS Publications. Available at: [Link]
-
Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate. Available at: [Link]
-
Diazine Stability & Aromaticity: A Computational Study. Studylib. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Syntheses, Characterization and Biological Effect Studies of Some New Heterocyclic Compounds Containing Pyrazole and Pyridazine Rings and Their Schiff Bases. ResearchGate. Available at: [Link]
-
3-(3-bromophenyl)-6-chloropyridazine (C10H6BrClN2). PubChem. Available at: [Link]
Sources
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- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-(4-Bromophenyl)-6-chloropyridazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the complexities of your experimental work.
I. Synthesis Overview: The Suzuki-Miyaura Cross-Coupling Approach
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (4-bromophenylboronic acid) and a halide (3,6-dichloropyridazine).[4][5] The pyridazine ring is an electron-deficient heterocycle, which can be advantageous for the oxidative addition of the palladium catalyst to the carbon-halogen bond.[6]
General Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Poor Quality of Starting Materials:
-
Insight: Impurities in 3,6-dichloropyridazine or 4-bromophenylboronic acid can inhibit the catalyst or lead to side reactions. Boronic acids, in particular, can be prone to decomposition.
-
Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Use dry, degassed solvents to prevent unwanted side reactions.[7]
-
-
Inactive Catalyst:
-
Insight: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
-
Recommendation: Use a fresh, high-quality palladium catalyst and ligand. Ensure the catalyst was stored under an inert atmosphere. Consider performing a small-scale catalyst screen to identify the optimal system for your specific conditions.[7]
-
-
Incorrect Reaction Temperature:
-
Insight: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it's too high, it can lead to catalyst decomposition and the formation of byproducts.
-
Recommendation: Optimize the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature for your setup.
-
-
Inappropriate Base or Solvent:
-
Insight: The choice of base and solvent is crucial for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.[8] The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
-
Recommendation: Ensure the selected base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane, Toluene, DMF) are appropriate for your specific catalyst system.[1][9] A common solvent system is a mixture of an organic solvent and water.[10]
-
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Homocoupling of Boronic Acid:
-
Insight: The formation of biphenyl from the self-coupling of 4-bromophenylboronic acid is a common side reaction. This is often promoted by the presence of oxygen.
-
Recommendation: Decrease the catalyst loading. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen exposure.[7]
-
-
Protodeboronation:
-
Insight: This side reaction involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, leading to the formation of bromobenzene. This can be particularly problematic with electron-withdrawing groups on the aryl boronic acid and at higher temperatures.[9]
-
Recommendation: Use milder reaction conditions if possible. Consider using boronic esters (e.g., pinacol esters) which can be more stable.
-
-
Formation of Disubstituted Product:
-
Insight: Reaction of both chlorine atoms on the 3,6-dichloropyridazine can occur, leading to the formation of 3,6-bis(4-bromophenyl)pyridazine.
-
Recommendation: Carefully control the stoichiometry of the reactants. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess should be avoided. The reaction can be stopped once the desired mono-substituted product is predominantly formed, as monitored by TLC or LC-MS.
-
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions
-
Co-elution of Product and Impurities:
-
Insight: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.
-
Recommendation: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Trying different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) can be beneficial.[7]
-
-
Product Fails to Crystallize:
-
Insight: The crude product may be an oil or a solid that is difficult to crystallize.
-
Recommendation: Attempt crystallization from various solvent/anti-solvent systems. Using a seed crystal, if available, can induce crystallization. If crystallization is unsuccessful, column chromatography is the primary alternative for purification.[7]
-
-
Residual Palladium in the Final Product:
-
Insight: Removing the palladium catalyst completely can be a challenge, especially in a scale-up scenario.
-
Recommendation: After the reaction, filtering the mixture through a pad of celite can help remove the heterogeneous palladium catalyst.[6] For residual soluble palladium, specific scavengers or further purification steps might be necessary. Optimizing the reaction to use lower catalyst loadings can also mitigate this issue.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this reaction?
A1: For laboratory-scale synthesis, a palladium catalyst loading of 2-5 mol% is common.[6][9] However, for large-scale synthesis, it is desirable to reduce the catalyst loading to minimize costs and simplify purification. Optimization studies may be required to determine the lowest effective catalyst concentration.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by TLC or LC-MS.[6][10] This allows you to track the consumption of the starting materials and the formation of the product and any byproducts, helping to determine the optimal reaction time.
Q3: Is an inert atmosphere always necessary?
A3: Yes, for palladium-catalyzed cross-coupling reactions, an inert atmosphere (typically Argon or Nitrogen) is highly recommended.[6][10] This prevents the oxidation and deactivation of the palladium(0) catalyst and minimizes side reactions like the homocoupling of the boronic acid.
Q4: What are the key safety considerations for this synthesis?
A4:
-
3,6-Dichloropyridazine: This compound is a toxic and corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium Catalysts: Some palladium compounds can be toxic and pyrophoric. Handle in a well-ventilated fume hood and under an inert atmosphere.
-
Solvents: Many organic solvents used in this synthesis (e.g., dioxane, toluene) are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Q5: Can I use a different boronic acid with 3,6-dichloropyridazine?
A5: Yes, the Suzuki-Miyaura reaction is quite versatile, and various aryl and heteroaryl boronic acids can be coupled with 3,6-dichloropyridazine.[1][9] However, the optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific boronic acid used. Electron-rich boronic acids tend to give better yields.[9]
IV. Experimental Protocol: A Generalized Procedure
This protocol provides a general starting point for the synthesis of this compound. Optimization for specific laboratory conditions and scale is recommended.
Caption: A step-by-step experimental workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Typical Molar Ratio | Notes |
| 3,6-Dichloropyridazine | 1.0 eq | |
| 4-Bromophenylboronic acid | 1.1 - 1.2 eq | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 eq | |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | |
| Solvent (e.g., 1,4-Dioxane/Water) | - | Typically a 4:1 to 10:1 mixture |
Procedure
-
Reaction Setup: To a dry reaction flask, add 3,6-dichloropyridazine, 4-bromophenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
V. References
-
A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (n.d.). Retrieved from
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. Retrieved from
-
Preventing homo-coupling side reactions in pyridazine synthesis - Benchchem. (n.d.). Retrieved from
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from
-
An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol - Benchchem. (n.d.). Retrieved from
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). Request PDF. Retrieved from
-
Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem. (n.d.). Retrieved from
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved from
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from
-
Suzuki Coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from
-
Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine - Benchchem. (n.d.). Retrieved from
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- 2. researchgate.net [researchgate.net]
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Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 3-(4-Bromophenyl)-6-chloropyridazine
For Immediate Release
In the intricate world of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-(4-Bromophenyl)-6-chloropyridazine stands as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its structural elucidation, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, is a critical step in ensuring the integrity and purity of subsequent research. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for this compound, drawing upon comparative data from structurally related compounds to offer a predictive and practical resource for researchers.
While a complete, publicly available experimental dataset for this compound is not readily found, by leveraging established principles of NMR spectroscopy and analyzing the spectral data of analogous substituted pyridazines, we can construct a highly accurate predicted spectrum. This approach not only offers a valuable benchmark for scientists working with this compound but also underscores the power of comparative spectral analysis in modern chemical research.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on an analysis of substituent effects and data from similar compounds.[4][5][6]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0-8.2 | d | ~9.0 | H-5 |
| ~7.8-8.0 | d | ~9.0 | H-4 |
| ~7.7-7.9 | d | ~8.5 | H-2', H-6' |
| ~7.6-7.8 | d | ~8.5 | H-3', H-5' |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-3 |
| ~155 | C-6 |
| ~135 | C-1' |
| ~132 | C-3', C-5' |
| ~130 | C-2', C-6' |
| ~128 | C-4 |
| ~125 | C-5 |
| ~124 | C-4' |
Comparative Spectral Analysis
The predicted chemical shifts for this compound are informed by the known spectral data of related 3,6-disubstituted pyridazine derivatives. For instance, the presence of an electron-withdrawing chlorine atom at the C-6 position is expected to deshield the adjacent C-5 and H-5, leading to a downfield shift. Conversely, the 4-bromophenyl substituent at C-3 will influence the chemical shifts of the pyridazine ring protons and carbons, as well as exhibiting its own characteristic aromatic signals.
In similar aromatic systems, the protons of the 4-bromophenyl group typically appear as two distinct doublets in the aromatic region of the ¹H NMR spectrum, a pattern we anticipate for the target molecule. The pyridazine ring protons, H-4 and H-5, are expected to present as a pair of doublets due to their ortho-coupling.
The ¹³C NMR spectrum is predicted based on the expected electronic environment of each carbon atom. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-3 and C-6) will be the most downfield. The carbons of the bromophenyl ring will exhibit shifts characteristic of a para-substituted benzene ring, with the carbon bearing the bromine atom (C-4') showing a shift influenced by the halogen's electronic effects.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for this compound, the following protocol is recommended. The causality behind these choices lies in optimizing signal resolution and ensuring sample stability.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used if solubility in CDCl₃ is limited.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Acquisition Time: 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: A 100 MHz or higher frequency is corresponding to the ¹H frequency.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, as quaternary carbons can have longer relaxation times.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Visualizing the Molecular Structure and NMR Assignments
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Workflow for the synthesis and NMR analysis of this compound.
Caption: Chemical structure of this compound.
Conclusion
The characterization of this compound by ¹H and ¹³C NMR is a fundamental requirement for its use in further chemical synthesis and drug development. While direct experimental data is not widely published, a robust predictive analysis based on established NMR principles and comparative data from related structures provides a reliable guide for researchers. The detailed experimental protocol outlined herein offers a clear pathway to obtaining high-quality spectral data, ensuring the confident structural verification of this important heterocyclic compound.
References
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Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. (2011). Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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Supporting Information - Wiley-VCH. (2007). [Link]
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An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). [Link]
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1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. (2010). Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
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1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... - ResearchGate. (n.d.). [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2020). Molecules, 25(19), 4536. [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (2022). ACS Omega, 7(31), 27367–27385. [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed Central. (2022). ACS Omega, 7(31), 27367–27385. [Link]
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Microwave-Enhanced Efficient Synthesis of Diversified 3,6-Disubstituted Pyridazines. (2007). ACS Combinatorial Science, 9(5), 745–749. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (2022). [Link]
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Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2020). Molecules, 25(15), 3450. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (2022). RSC Medicinal Chemistry, 13(9), 1105–1120. [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024). Molecules, 29(9), 2097. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). [Link]
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A Comparative Guide to the Biological Activity of 3-(4-Bromophenyl)-6-chloropyridazine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered diazine heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[3] The focus of this guide, 3-(4-Bromophenyl)-6-chloropyridazine, combines this versatile scaffold with a halogenated phenyl ring, a common feature in many active pharmaceutical ingredients known to enhance binding affinity and modulate metabolic stability.
Comparative Biological Activity: A Synthesized Analysis
Anticancer Activity
Pyridazine derivatives are well-documented for their potent anticancer activities, often attributed to the inhibition of key signaling pathways involved in cell proliferation and angiogenesis.[1][2]
Core Structure: 3-Phenyl-6-chloropyridazine
The 3-phenyl-6-chloropyridazine core is a common starting point for the synthesis of various anticancer agents. The chlorine atom at the 6-position serves as a versatile handle for further chemical modifications, allowing for the introduction of various amine or ether linkages to explore the chemical space and optimize biological activity.[4]
The Influence of the 4-Bromophenyl Moiety
The introduction of a 4-bromophenyl group at the 3-position is anticipated to significantly impact the anticancer profile. Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and bioavailability. Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of the compound to its biological target.[5]
While specific data for the 4-bromo analog is sparse, studies on similar structures with other halogen substitutions on the phenyl ring suggest that the nature and position of the halogen can fine-tune the activity. For instance, in some series of kinase inhibitors, a fluoro or chloro substitution on the phenyl ring has been shown to be beneficial for activity.[6] It is plausible that the 4-bromo substitution in this compound could confer potent cytotoxicity against various cancer cell lines, a hypothesis that warrants direct experimental validation.
Potential Molecular Targets: VEGFR-2 Inhibition
A prominent mechanism of action for many anticancer pyridazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression. The 3-phenylpyridazine scaffold has been identified as a potential pharmacophore for VEGFR-2 inhibition.[6] The specific electronic and steric contributions of the 4-bromophenyl group in our target compound could enhance its interaction with the ATP-binding pocket of VEGFR-2.
Logical Relationship: From Structure to Anticancer Activity
Caption: From Structure to Anticancer Activity.
Antimicrobial Activity
The pyridazine scaffold is also a component of many compounds with significant antimicrobial properties.[7][8]
Structure-Activity Relationship in Antimicrobial Pyridazines
Studies on various 6-substituted phenyl-pyridazinones have shown that the nature of the substituent on the phenyl ring plays a crucial role in determining the antimicrobial spectrum and potency.[9] For instance, the presence of electron-withdrawing groups like halogens on the phenyl ring often correlates with enhanced antibacterial and antifungal activity. This suggests that this compound is likely to exhibit antimicrobial activity.
Comparison with Analogs
While a direct comparison is not available, research on other halogenated phenyl-substituted heterocyclic compounds provides some clues. In many cases, bromo-substituted analogs exhibit comparable or slightly better antimicrobial activity than their chloro- or fluoro- counterparts. The increased lipophilicity and polarizability of the bromine atom can facilitate passage through microbial cell walls and membranes. However, the optimal halogen and its position can vary depending on the specific microbial target.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for assessing the key biological activities discussed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity (MTT Assay)
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A Researcher's Guide to Comparing the Cytotoxicity of Substituted Pyridazine Analogs
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A Senior Application Scientist's Guide to Palladium Catalysts for Pyridazine Suzuki Coupling
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridazine scaffold is a critical task. Pyridazine derivatives are integral to a wide array of biologically active molecules, making their efficient synthesis a key focus in the development of novel therapeutics and agrochemicals.[1][2] Among the synthetic methodologies available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance in forming crucial carbon-carbon bonds.[2][3]
However, the inherent electronic properties of the pyridazine ring present unique challenges. As an electron-deficient heterocycle, the oxidative addition of palladium to a halopyridazine can be sluggish, and the presence of nitrogen atoms can lead to catalyst inhibition or deactivation.[4] The selection of an appropriate palladium catalyst is therefore paramount to achieving high efficiency, yield, and substrate scope.
This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of pyridazines, supported by experimental data and detailed protocols to inform catalyst selection and reaction optimization.
The Landscape of Palladium Catalysts for Pyridazine Suzuki Coupling
The evolution of palladium catalysts has provided chemists with a diverse toolkit to tackle challenging cross-coupling reactions. For pyridazine substrates, the choice of catalyst can be broadly categorized into three generations: traditional phosphine-based catalysts, modern bulky phosphine (Buchwald) ligands, and N-heterocyclic carbene (NHC) adducts.
Traditional Phosphine-Based Catalysts: The Workhorses
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) have been the stalwarts of Suzuki couplings for decades.
-
Pd(PPh₃)₄: This air-sensitive Pd(0) complex is often used for the coupling of more reactive aryl bromides and iodides. While cost-effective, it typically requires higher catalyst loadings (2-5 mol%) and elevated temperatures for less reactive substrates like chloropyridazines.[4][5] Its performance with electron-deficient pyridazines can be modest, often resulting in lower yields and longer reaction times.[4]
-
PdCl₂(dppf): This air-stable Pd(II) precatalyst offers improved performance over Pd(PPh₃)₄ for many applications. The bidentate dppf ligand provides greater stability to the catalytic species. It has shown good efficacy in the coupling of various heteroaryl halides.
Buchwald Ligands: A Leap in Reactivity and Scope
The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, generate highly active catalysts capable of coupling challenging substrates, including electron-deficient heteroaryl chlorides.[6][7][8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity and broad substrate scope, SPhos is particularly effective for the coupling of heteroaryl chlorides.[9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly versatile and robust ligand that excels in the coupling of sterically hindered and electron-poor substrates.[6][9]
These catalyst systems generally operate under milder conditions and with lower catalyst loadings (0.5-2 mol%) compared to traditional catalysts, leading to higher yields and cleaner reaction profiles.[10]
N-Heterocyclic Carbene (NHC) Catalysts: The Modern Standard
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They form highly stable and active catalysts that often outperform their phosphine-based counterparts, especially for challenging substrates. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a notable example.
-
PEPPSI-IPr (palladium(II) dichloride): This air- and moisture-stable precatalyst is highly efficient for a broad range of cross-coupling reactions.[11] The bulky NHC ligand promotes efficient reductive elimination, leading to high turnover numbers. It has demonstrated excellent performance in the Suzuki coupling of pyridazine derivatives, even at room temperature in some cases.[12]
Comparative Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling of halopyridazines with phenylboronic acid using different palladium catalysts. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Halopyridazine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Chloropyridazine | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [4] |
| PdCl₂(dppf) | 3-Chloropyridazine | K₂CO₃ | DME | 80 | 2 | High | [4] |
| Pd(OAc)₂ / SPhos | 3-Chloropyridazine | K₃PO₄ | Toluene | 100 | 16 | High | [4] |
| Pd(OAc)₂ | 3-Chloropyridazine | K₃PO₄ | Toluene | 110 | 3 | 83 | [4] |
| PdCl₂(PPh₃)₂ | 3-Chloropyridazine | K₂CO₃ | Toluene/H₂O | 120 | 3 | 92 | [4] |
| PEPPSI-IPr | 2-(6-chloropyridazin-3-yl)-5-(arylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85-95 | [12] |
Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract or summary.
Mechanistic Considerations: The Pyridazine Challenge
The Suzuki-Miyaura catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For pyridazines, the key challenges arise in the oxidative addition step and potential off-cycle catalyst inhibition.
-
Oxidative Addition: The electron-deficient nature of the pyridazine ring can make the C-X bond less susceptible to cleavage by the Pd(0) catalyst, often necessitating more electron-rich and bulky ligands (like Buchwald's) to facilitate this step.[2]
-
Catalyst Inhibition: The lone pairs on the pyridazine nitrogen atoms can coordinate to the palladium center, forming stable, catalytically inactive complexes. This is a significant hurdle, especially with traditional phosphine ligands. The steric bulk of Buchwald and NHC ligands helps to disfavor this unproductive coordination.
Experimental Protocols
The following are detailed protocols for conducting a pyridazine Suzuki coupling reaction, with specific considerations for different catalyst systems.
General Experimental Workflow
Caption: General workflow for a pyridazine Suzuki coupling.
Protocol 1: Using a Buchwald Ligand System (e.g., SPhos)
Materials:
-
Halopyridazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the halopyridazine, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos, followed by 2 mL of degassed toluene. Stir for 5 minutes to form the active catalyst.
-
Add the remaining 3 mL of degassed toluene to the Schlenk tube containing the solids.
-
Transfer the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a bulky, electron-rich ligand like SPhos accelerates the rate-limiting oxidative addition step and prevents catalyst deactivation by the pyridazine nitrogen. K₃PO₄ is a strong enough base to facilitate transmetalation without causing significant decomposition of the boronic acid.
Protocol 2: Using a PEPPSI™ Precatalyst (e.g., PEPPSI-IPr)
Materials:
-
Halopyridazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1, 5 mL)
Procedure:
-
To a reaction vial, add the halopyridazine, arylboronic acid, K₂CO₃, and PEPPSI-IPr.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality: PEPPSI-IPr is an air- and moisture-stable precatalyst that generates the active Pd(0)-NHC species in situ.[11] The robust nature of the Pd-NHC bond leads to a highly stable and active catalyst, often allowing for lower reaction temperatures and broader functional group tolerance.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst/precatalyst. For Buchwald systems, ensure proper pre-formation of the active catalyst. |
| Insufficiently degassed | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive inert gas pressure. | |
| Inappropriate base | For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. | |
| Homo-coupling of Boronic Acid | Presence of oxygen | Rigorously exclude oxygen from the reaction. A nitrogen sparge prior to catalyst addition can be beneficial.[6] |
| High concentration of boronic acid | Consider slow addition of the boronic acid to the reaction mixture. | |
| Protodeborylation | Excess water or harsh basic conditions | Use anhydrous solvents if possible. Screen different bases; sometimes a milder base can suppress this side reaction. |
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of pyridazines has been significantly advanced by the development of sophisticated palladium catalyst systems. While traditional phosphine-based catalysts have their utility, modern bulky phosphine ligands and N-heterocyclic carbene-based catalysts, such as the PEPPSI™ systems, offer superior performance for these challenging substrates. They provide higher yields, broader substrate scope, and operate under milder conditions, making them the catalysts of choice for the synthesis of complex pyridazine-containing molecules in pharmaceutical and agrochemical research.
The judicious selection of the catalyst, ligand, base, and solvent, guided by an understanding of the underlying mechanistic challenges, is crucial for success. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, robust, and cost-effective methods for the functionalization of pyridazines and other electron-deficient heterocycles.
References
-
Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11). [Link]
-
IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium Catalysis in the Production of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient Pd-PEPPSI-IPr catalyst for N-(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction. Retrieved from [Link]
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Pharma Manufacturing. (n.d.). Cost-Effective Catalysts Could Replace Traditional Multi-Step Processes. Retrieved from [Link]
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OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
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Hopkins, J. (n.d.). Catalysis in Pharmaceutical Synthesis: The Role of Palladium Precatalysts. Retrieved from [Link]
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Virginia Commonwealth University. (2025). Palladium Catalysts for C-H Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
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MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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The Journal of Organic Chemistry. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Retrieved from [Link]
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ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (n.d.). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. Retrieved from [Link]
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Organometallics. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Retrieved from [Link]
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ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
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Sci-Hub. (n.d.). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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The Doyle Group. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
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MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
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Molecules. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
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Journal of Astrological Big Data Ecology. (2024). The Retro-Suzuki Reaction? A Palladium-Catalyzed Carbon-Carbon Decoupling of (Hetero)Biaryls. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Bromophenyl)-6-chloropyridazine Based Kinase Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its versatile physicochemical properties that make it a valuable core for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, with a significant number of compounds developed as protein kinase inhibitors for diseases such as cancer.[1][2] The compound 3-(4-Bromophenyl)-6-chloropyridazine represents a core chemical scaffold from which numerous potent kinase inhibitors have been developed. While optimization for on-target potency is a primary goal in drug discovery, understanding and systematically characterizing off-target interactions, or cross-reactivity, is equally critical for predicting potential adverse effects and identifying opportunities for drug repositioning.[3][4][5][6]
This technical guide provides a comprehensive framework for the cross-reactivity profiling of novel this compound-based inhibitors. We will compare and contrast two orthogonal, industry-standard methodologies: broad-panel biochemical kinase screening and cell-based target engagement assays. The objective is to equip researchers with the rationale and detailed protocols to generate a robust selectivity profile, enabling informed decision-making in the progression of lead candidates.
The Rationale Behind a Dual-Assay Approach
A multi-faceted approach to cross-reactivity profiling provides a more complete picture of an inhibitor's behavior.
-
Biochemical Kinase Assays: These assays, often performed in a high-throughput format, directly measure the interaction of a compound with a large, purified panel of kinases.[3][7][8] They are invaluable for identifying a broad spectrum of potential off-targets and for determining intrinsic inhibitor potency (e.g., IC50 or Kd values) in a controlled, cell-free environment.[9][10]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement within the complex milieu of a living cell.[11][12][13][14][15] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11][13] This assay provides crucial information on whether a compound can access its target in a cellular context and engage with it at physiologically relevant concentrations.
By integrating data from both biochemical and cell-based assays, researchers can more confidently identify true off-target liabilities and deprioritize those that are artifacts of in vitro systems.
Experimental Design and Methodologies
I. Large-Scale Biochemical Kinase Profiling
The initial step in assessing the selectivity of a novel pyridazine-based inhibitor is to screen it against a comprehensive panel of kinases. Several commercial services offer extensive panels covering the human kinome.[3][16][17][18]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This protocol is adapted from standard industry practices for radiometric kinase assays.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compounds (Lead Compound and Analogs A, B, and C) in 100% DMSO.
-
Perform serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM).
-
-
Assay Plate Preparation:
-
Dispense the kinase, buffer, and cofactors into a 96-well or 384-well plate.
-
Add the test compounds or DMSO vehicle control to the appropriate wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding [γ-33P]ATP and the specific peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
-
Reaction Termination and Signal Detection:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.
-
Hits are typically defined as kinases exhibiting >50% or >75% inhibition at a given concentration.
-
Diagram of the Biochemical Kinase Profiling Workflow
Caption: Workflow for a radiometric biochemical kinase assay.
II. Cellular Thermal Shift Assay (CETSA)
Following the identification of potential off-targets from the biochemical screen, CETSA is employed to validate these interactions in a cellular context.
Experimental Protocol: Western Blot-Based CETSA
This protocol is a generalized procedure for a Western blot-based CETSA.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency.
-
Treat the cells with the test compound at various concentrations or with a DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to the target kinases of interest.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative protein abundance against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Diagram of the CETSA Workflow
Caption: Workflow for a Western blot-based CETSA experiment.
Illustrative Data and Interpretation
To demonstrate the application of these methodologies, we present hypothetical data for a lead compound, 3-(4-Bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine (Lead Compound), and three structural analogs.
Table 1: Biochemical Kinase Profiling Results (% Inhibition at 1 µM)
| Kinase Target | Lead Compound | Analog A | Analog B | Analog C |
| Primary Target | ||||
| Kinase X | 95 | 92 | 88 | 75 |
| Off-Targets | ||||
| Kinase Y | 85 | 45 | 15 | 5 |
| Kinase Z | 78 | 82 | 25 | 10 |
| Kinase A | 65 | 20 | 5 | 2 |
| Kinase B | 55 | 10 | 8 | 3 |
-
Interpretation: The lead compound exhibits potent inhibition of the primary target, Kinase X. However, it also shows significant off-target activity against Kinases Y, Z, A, and B. Analog A retains some off-target activity against Kinase Z, while Analogs B and C demonstrate a much cleaner selectivity profile.
Table 2: CETSA Thermal Shift (ΔTm in °C) Data for Key Off-Targets
| Kinase Target | Lead Compound | Analog A |
| Kinase Y | +5.2 | +1.1 |
| Kinase Z | +4.8 | +4.5 |
| Kinase A | +0.5 | Not Tested |
| Kinase B | +0.2 | Not Tested |
-
Interpretation: The CETSA results confirm that the Lead Compound and Analog A engage with Kinase Z in a cellular context, as indicated by the significant thermal shift. The Lead Compound also engages with Kinase Y. However, the lack of a significant thermal shift for Kinases A and B with the Lead Compound suggests that the inhibition observed in the biochemical assay may not translate to a cellular setting, or the engagement is too weak to be detected by this method.
Signaling Pathway Consideration
Understanding the signaling pathways in which off-target kinases are involved is crucial for predicting potential physiological consequences. For instance, if Kinase Z is a key component of a critical cell survival pathway, its inhibition could lead to toxicity.
Diagram of a Hypothetical Kinase Z Signaling Pathway
Caption: A simplified signaling cascade involving the off-target Kinase Z.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound-based inhibitors through a combination of biochemical screening and cellular target engagement assays provides a robust platform for lead candidate selection and optimization. The illustrative data highlight the importance of this dual-assay approach in distinguishing between true off-target liabilities and in vitro artifacts.
Future work should focus on generating full dose-response curves for confirmed off-targets to determine their cellular potency (IC50). Further downstream cellular assays can then be employed to elucidate the functional consequences of off-target inhibition. This rigorous and systematic approach to selectivity profiling is paramount for the successful development of safe and effective kinase inhibitor therapeutics.
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PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
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PubMed Central. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available from: [Link]
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SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
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PubMed. Interactions of tyrosine kinase inhibitors with organic cation transporters and multidrug and toxic compound extrusion proteins. Available from: [Link]
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MDPI. Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells. Available from: [Link]
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Scirp.org. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Available from: [Link]
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National Institutes of Health. Checkpoint Inhibition Reduces the Threshold for Drug-Specific T-Cell Priming and Increases the Incidence of Sulfasalazine Hypersensitivity. Available from: [Link]
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A Researcher's Guide to Benchmarking Novel Pyridazine Derivatives Against Established Kinase Inhibitors
Introduction: The Kinase Challenge and the Pyridazine Promise
Protein kinases represent one of the most significant and intensely pursued classes of drug targets in modern medicine, particularly in oncology.[1] These enzymes are the master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a substantial challenge remains: achieving selectivity.[3] The human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding sites, making off-target activity a persistent concern.[3]
In the quest for more selective and potent inhibitors, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are known to interact favorably with specific biological targets. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as such a scaffold in kinase inhibitor design.[4][5][6] Its unique physicochemical properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, facilitate strong, specific interactions with the hinge region of the kinase ATP-binding pocket.[4] Furthermore, the pyridazine ring can enhance aqueous solubility and metabolic stability, making it an attractive core for drug development.[4] Several approved drugs, such as the multi-kinase inhibitor Ponatinib, feature this versatile heterocycle, underscoring its therapeutic potential.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new pyridazine derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for comparing novel candidates against established, clinically relevant kinase inhibitors.
Strategic Framework for Benchmarking
A successful benchmarking program moves beyond simple potency measurements. It requires a multi-faceted approach to build a comprehensive profile of a new chemical entity. This involves a logical progression from broad, high-throughput screening to detailed mechanistic and cellular characterization.
The Rationale for Comparator Selection
Choosing the right benchmarks is critical for contextualizing the performance of a new derivative. The ideal comparators are well-characterized, commercially available, and clinically relevant. For this guide, we will consider a panel that includes both a promiscuous inhibitor for broad activity assessment and highly potent, targeted agents for specific comparisons.
Table 1: Selected Benchmark Kinase Inhibitors for Comparative Analysis
| Inhibitor | Primary Target(s) | Therapeutic Area | Rationale for Inclusion |
| Staurosporine | Broad Spectrum (Non-selective) | Research Tool | A classic positive control for kinase assays due to its high potency against a wide range of kinases.[2] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Oncology (CML, GIST) | The first FDA-approved tyrosine kinase inhibitor, serving as a foundational benchmark for inhibitors of these targets.[9][][] |
| Sorafenib | VEGFR, PDGFR, RAF kinases | Oncology (RCC, HCC) | A multi-kinase inhibitor used to treat solid tumors, providing a benchmark for anti-angiogenic and anti-proliferative activity.[][12] |
| Dasatinib | BCR-ABL, SRC family, c-KIT | Oncology (CML, ALL) | A potent second-generation inhibitor, useful for comparing activity against imatinib-resistant targets and for its distinct selectivity profile.[] |
Navigating the Assay Landscape
The selection of an appropriate assay format is dependent on the stage of the drug discovery process, from initial screening to lead optimization. Each method offers a different balance of throughput, cost, and the type of data generated.[13]
-
Biochemical Activity Assays: These are the workhorses of kinase inhibitor profiling. They directly measure the enzymatic activity of a purified kinase.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. They are highly sensitive, non-radioactive, and amenable to high-throughput screening (HTS).[2]
-
Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen™, Z'-LYTE™): These methods detect the phosphorylation of a substrate peptide, offering a robust platform for HTS and selectivity profiling.[14][15][16]
-
Radiometric Assays (e.g., HotSpot™): Considered the "gold standard" for accuracy, these assays measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[12] They are universally applicable to all kinases but require specialized handling of radioactive materials.[13]
-
-
Biophysical Binding Assays: These assays measure the direct binding of an inhibitor to the kinase, providing a measure of target engagement. They are crucial for confirming that a compound's activity is due to direct interaction and for determining its dissociation constant (Kd).[14][17]
The following decision tree can guide the selection of an appropriate assay.
Caption: A decision-making workflow for selecting the appropriate kinase assay.
Comparative Analysis: A Case Study with Novel Pyridazine Derivatives
To illustrate the benchmarking process, we present data for two hypothetical pyridazine derivatives, PYD-101 and PYD-102 , against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target in oncology.[18]
Table 2: Comparative Potency and Selectivity Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity Score S(10)¹ | Notes |
| PYD-101 | VEGFR-2 | 8.5 | 0.04 | High potency with excellent selectivity. |
| PYD-102 | VEGFR-2 | 15.2 | 0.18 | Good potency but with more off-target activity. |
| Sorafenib | VEGFR-2 | 6.0 | 0.15 | Benchmark multi-kinase inhibitor. |
| Imatinib | VEGFR-2 | >10,000 | N/A | Benchmark negative control for VEGFR-2. |
| Staurosporine | VEGFR-2 | 2.5 | 0.85 | Benchmark positive control (non-selective). |
¹Selectivity Score S(10) is the number of off-target kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested (e.g., a panel of 300). A lower score indicates higher selectivity.[19]
Interpretation of Experimental Data
The data presented in Table 2 allows for a nuanced comparison. PYD-101 demonstrates potency against VEGFR-2 that is comparable to the established drug Sorafenib.[12] Critically, its selectivity score of 0.04 is significantly lower than that of Sorafenib (0.15), suggesting that PYD-101 is less likely to cause off-target effects, a highly desirable characteristic in drug development.[14][19] In contrast, while PYD-102 is also a potent inhibitor, its higher selectivity score indicates greater promiscuity, warranting further investigation into its off-target profile. Imatinib serves as an essential negative control, confirming that the assay can distinguish between active and inactive compounds for this specific target.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
Trustworthiness in experimental science is built on detailed, reproducible, and well-controlled methodologies. The following protocol describes a luminescence-based in vitro kinase assay, a widely used method for determining inhibitor IC50 values.[2]
Objective
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., PYD-101) against a specific protein kinase.
Materials
-
Kinase of interest (e.g., recombinant human VEGFR-2)
-
Kinase substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Test Compounds (PYD-101, PYD-102) and Control Inhibitors (Sorafenib, Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
100% Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
Caption: Workflow for the in vitro luminescence-based kinase assay.[2]
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test and control compounds in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO. The final concentration in the assay will be significantly lower, so account for this dilution factor.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control (for 0% inhibition) to the appropriate wells.
-
Include a "no enzyme" control by adding 1 µL of DMSO to separate wells. These wells will define 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme in kinase assay buffer. The optimal concentration should be determined empirically (typically in the low nM range).
-
Add 2 µL of the kinase solution to each well (except the "no enzyme" controls).
-
Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[14]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
The raw data (Relative Light Units, RLU) is then converted to percent inhibition using the controls:
-
% Inhibition = 100 * (1 - (Signal_test - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Outlook
The pyridazine scaffold continues to be a highly valuable framework in the design of novel kinase inhibitors.[4][5] This guide provides a robust strategy for benchmarking new pyridazine derivatives, emphasizing the importance of rational comparator selection, appropriate assay choice, and meticulous, well-controlled experimental execution. By moving beyond simple potency and incorporating selectivity profiling, researchers can build a comprehensive understanding of their compounds' potential. The case study of PYD-101 highlights the ultimate goal: to identify candidates with high on-target potency and minimal off-target activity.
Future efforts should focus on elucidating detailed structure-activity relationships (SAR) to further optimize potency and selectivity.[5] Moreover, promising candidates from these in vitro benchmarks must be advanced into cell-based assays to confirm their activity in a more complex biological context, bridging the critical gap between biochemical inhibition and cellular efficacy.
References
-
Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Milburn, M. V., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
-
Yoshida, T., et al. (2020). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC - NIH. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
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Liu, Z.-Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]
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Shukla, S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
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Fabian, M. A., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Various Authors. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
3-(4-Bromophenyl)-6-chloropyridazine proper disposal procedures
As a Senior Application Scientist, I understand the critical importance of proper chemical waste management in ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(4-Bromophenyl)-6-chloropyridazine, a halogenated pyridazine derivative. The protocols outlined here are grounded in established safety principles and regulatory guidelines to minimize risks to personnel and the environment.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds cause skin, eye, and respiratory irritation.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.[3][4]
-
Regulatory Classification: As a halogenated organic compound, this chemical is typically classified as hazardous waste.[5][6] It is crucial to manage it according to local, state, and federal regulations.
| Property | Information | Source |
| Chemical Name | This compound | Sigma-Aldrich[7] |
| Molecular Formula | C10H6BrClN2 | Sigma-Aldrich[7] |
| Appearance | Solid | Sigma-Aldrich[7] |
| Key Functional Groups | Bromophenyl, Chloropyridazine | N/A |
| Primary Hazards | Acute Toxicity (presumed), Skin/Eye Irritation (presumed), Environmental Hazard | [1][2] |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, ensure that all personnel are equipped with the appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3] For handling larger quantities or during spill cleanup, double gloving is recommended.[8]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[4]
-
Skin and Body Protection: A fully buttoned laboratory coat must be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[2]
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Segregation and Waste Collection
Proper segregation of chemical waste is a cornerstone of safe and cost-effective disposal. Halogenated waste streams must be kept separate from non-halogenated waste.[5][10]
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in the designated container.
-
Do not mix this waste with non-halogenated solvents or other incompatible chemicals.[5][6]
-
Keep the waste container closed at all times, except when adding waste.[5][11]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Assemble Spill Kit:
-
Ensure you have a spill kit readily available that contains:
-
Appropriate PPE (as listed above).
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
A sealable bag or container for the cleanup debris.
-
-
-
Contain and Clean the Spill:
-
For a small spill of the solid material, carefully sweep it up and place it into the designated hazardous waste container.[4] Avoid generating dust.
-
If the material is dissolved in a solvent, cover the spill with an inert absorbent material.
-
Once the liquid is absorbed, carefully scoop the material into a sealable bag or container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All materials used for decontamination (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.[12]
-
-
Report the Incident:
-
Report all spills to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
-
Regulatory Compliance
Disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it falls under the category of regulated hazardous waste.[13] It is imperative to follow all institutional and governmental regulations for hazardous waste management. This includes proper labeling, storage in designated satellite accumulation areas, and timely pickup by a licensed hazardous waste disposal service.[11]
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and minimize their environmental impact. Always consult your institution's specific EHS guidelines and protocols as the primary source of information for waste disposal.
References
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A Researcher's Guide to the Safe Handling of 3-(4-Bromophenyl)-6-chloropyridazine
As a novel heterocyclic compound, 3-(4-Bromophenyl)-6-chloropyridazine presents significant opportunities in medicinal chemistry and materials science. Its handling, however, demands a meticulous approach to safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that its potential can be explored with the highest degree of safety and scientific integrity.
Understanding the Hazard Landscape
While a comprehensive toxicological profile for this compound is not yet fully established, data from structurally analogous halogenated pyridazines provide a strong basis for a precautionary approach.[1] Related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3][4] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.
Key Hazard Considerations:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Core Principles of Safe Handling: The "ALARP" Approach
In laboratory settings, the principle of "As Low As Reasonably Practicable" (ALARP) should govern all activities with this compound. This means taking all reasonably practicable measures to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator | To prevent inhalation of fine particles and protect against accidental skin and eye contact. |
| Solution Preparation and Transfers | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat | To protect against splashes of the dissolved compound. |
| Running Reactions | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- (Consider) Face Shield | To provide an extra layer of protection against splashes, especially when working with reactions under pressure or at elevated temperatures. |
| Work-up and Purification | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat | To protect against exposure to the compound in various solvents and mixtures. |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use.[2][5] When working with solutions, ensure the glove material is resistant to the solvent being used. For prolonged operations, consider double-gloving.
Operational Plan: A Step-by-Step Guide
Preparation and Engineering Controls
-
Ventilation: All handling of solid this compound and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Have a spill kit appropriate for solid chemical spills readily available.
Handling Procedures
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Perform weighing within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Carefully transfer the solid to the reaction vessel.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid in the fume hood.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Reaction Monitoring and Work-up:
-
Keep the reaction apparatus within the fume hood.
-
When sampling the reaction, use a syringe or pipette with appropriate caution to avoid splashes.
-
During work-up, be mindful of potential pressure build-up during extractions.
-
Decontamination and Disposal
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for hazardous waste.[1]
-
Solid Waste: All contaminated solid waste, including gloves, weighing boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and waste from the work-up process should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.[1][2][5]
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood.
-
Collect the initial rinsate as hazardous waste.
-
Wash the glassware with soap and water.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][5][7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water and seek immediate medical attention.
-
Spill:
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering innovation while prioritizing personal and environmental safety.
References
-
Watson International Ltd. Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- Fisher Scientific. (n.d.).
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
- Alligare. (n.d.).
- Fisher Scientific. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
